7-Fluoro-8-iodo-4-methylquinoline
Description
BenchChem offers high-quality 7-Fluoro-8-iodo-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-8-iodo-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7FIN |
|---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
7-fluoro-8-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |
InChI Key |
GPIOPZXVGWRXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)I)F |
Origin of Product |
United States |
Strategic Medicinal Chemistry: The Utility of 7-Fluoro-8-iodo-4-methylquinoline
The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 7-Fluoro-8-iodo-4-methylquinoline . This document is structured for researchers and drug discovery professionals, focusing on the molecule's role as a high-value scaffold for divergent synthesis.[1]
Executive Summary
7-Fluoro-8-iodo-4-methylquinoline (CAS: 1420794-58-6) represents a "privileged scaffold" in modern drug discovery, particularly within oncology (kinase inhibitors) and infectious disease research. Its value lies in its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize the quinoline core with high regioselectivity.
Unlike simple quinolines, this tris-substituted intermediate offers three distinct vectors for elaboration:
-
C8-Iodo: A highly reactive handle for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install hydrophobic tails or hinge-binding motifs.
-
C4-Methyl: A benzylic site amenable to oxidation or radical halogenation, serving as a linker attachment point for solubilizing groups.
-
C7-Fluoro: A metabolic blocker that modulates the pKa of the quinoline nitrogen and enhances lipophilicity without adding significant steric bulk.
Structural Analysis & Pharmacophore Properties
Electronic & Steric Architecture
The interplay between the substituents on the quinoline ring defines its reactivity and binding potential.[2]
-
The 8-Iodo "Anchor": Iodine is a soft, polarizable halogen. In the 8-position (peri-position), it exerts steric pressure on the N1-lone pair, potentially twisting N-substituents out of plane. However, its primary utility is as a "leaving group par excellence" for palladium-catalyzed reactions.
-
The 7-Fluoro "Shield": Fluorine at C7 is strategically placed to block oxidative metabolism (cytochrome P450-mediated hydroxylation), a common clearance pathway for quinoline drugs. Electronically, its strong electronegativity (
, ) pulls electron density from the ring, slightly lowering the basicity of the quinoline nitrogen (pKa modulation), which can improve passive permeability across biological membranes. -
The 4-Methyl "Vector": Located in the "solvent-exposed" region of many kinase binding pockets, the C4-methyl group provides a handle for extending the molecule towards solubilizing domains (e.g., morpholine or piperazine tails) via benzylic functionalization.
Reactivity Hierarchy (The "Chemoselectivity Map")
The order of operations for functionalizing this scaffold is dictated by the bond dissociation energies (BDE) and activation barriers of the substituents.
-
Tier 1 (Highest Reactivity): C8-I . Palladium oxidative addition occurs here first due to the weak C-I bond.
-
Tier 2 (Intermediate Reactivity): C4-Me . Radical bromination (NBS) or SeO2 oxidation affects the benzylic protons. This must be done after C8 coupling if the C8 group is sensitive, or before if the C8 group is robust.
-
Tier 3 (Lowest Reactivity): C7-F . Nucleophilic Aromatic Substitution (
) is possible but difficult due to the electron-rich nature of the pyridine ring (unless N-oxide is formed). This position is generally considered "fixed."
Divergent Synthesis Strategies
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Divergent synthesis map demonstrating the chemoselective functionalization of the C8 (blue pathways) and C4 (red pathways) positions.
Medicinal Chemistry Applications
Kinase Inhibitor Design
In the context of Type I and Type II kinase inhibitors, the quinoline core often mimics the adenine ring of ATP.
-
Hinge Binding: The N1 nitrogen can serve as a hydrogen bond acceptor.
-
Hydrophobic Pocket: An aryl group introduced at C8 (via Suzuki coupling) can extend into the hydrophobic back-pocket (Gatekeeper region).
-
Solubility: The C4-methyl group can be oxidized to an aldehyde and reductively aminated with N-methylpiperazine to create a solvent-exposed solubilizing tail.
Antibacterial Potentiation
While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 4-oxo-1,4-dihydroquinoline core, the fully aromatic quinoline scaffold is exploring utility in efflux pump inhibition .[3] The 7-fluoro group is critical here; it prevents the bacterial efflux pumps from effectively recognizing and exporting the molecule, a common resistance mechanism in Gram-negative bacteria.
Experimental Protocols
Protocol A: C8-Arylation via Suzuki-Miyaura Coupling
This protocol installs an aryl group at the 8-position, preserving the 7-F and 4-Me groups.
Materials:
-
7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[2]
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the quinoline, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+Ar-I).
-
Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 7-F group often makes the product slightly less polar than non-fluorinated analogs.
Protocol B: C4-Benzylic Bromination (Radical Pathway)
This protocol converts the inert methyl group into a reactive electrophile.
Materials:
-
7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN (0.1 equiv) or Benzoyl Peroxide
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative)
Procedure:
-
Setup: Dissolve the quinoline in the solvent under Nitrogen.
-
Initiation: Add NBS and AIBN.
-
Reaction: Reflux (80°C ) for 2–4 hours. Note: Over-reaction can lead to the dibromo species. Monitor strictly by TLC.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
-
Usage: The resulting benzyl bromide is unstable; use immediately for alkylation (e.g., with morpholine).
Synthesis of the Core (Reference Pathway)
For laboratories needing to synthesize the core de novo rather than purchasing it:
Pathway: Doebner-Miller Quinoline Synthesis
-
Precursors: 3-Fluoro-2-iodoaniline + Methyl Vinyl Ketone (or Crotonaldehyde).
-
Conditions: Reflux in 6M HCl or using ZnCl₂/FeCl₃ as Lewis acid catalysts.
-
Mechanism: Conjugate addition of the aniline to the enone, followed by cyclization and oxidation (dehydrogenation).
-
Regioselectivity: The directing effect of the iodine and fluorine groups on the aniline ensures the formation of the 7,8-substituted isomer.
Data Summary Table
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₀H₇FIN | Core Scaffold |
| Molecular Weight | 287.07 g/mol | Fragment-like (Rule of 3 compliant) |
| ClogP | ~3.2 | Lipophilic (needs solubilizing group) |
| pKa (Quinoline N) | ~3.8 (Est.) | Lower than quinoline (4.9) due to 7-F EWG |
| Key Reactivity | C8-I (Pd-coupling) | Primary vector for SAR expansion |
| Metabolic Stability | High (C7 blocked) | Prevents 7-hydroxylation |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter on Quinolines).
-
Blasberg, F., et al. (2016). Design and Synthesis of 7-Substituted Quinolines as Potential Anticancer Agents.[2] Journal of Medicinal Chemistry, 59(12), 5462-5470. (Contextual reference for 7-F utility).
Sources
A Guide to 7-Fluoro-8-iodo-4-methylquinoline: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, "privileged scaffolds" represent molecular frameworks that can bind to a variety of biological targets with high affinity, serving as fertile starting points for drug discovery.[1] The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[2][3][4] This guide focuses on a specifically functionalized derivative, 7-Fluoro-8-iodo-4-methylquinoline , and elucidates its strategic importance. The unique arrangement of a metabolically robust fluorine atom and a synthetically versatile iodine atom on the quinoline core creates a scaffold primed for the rapid generation of diverse and potent molecular libraries. This document provides an in-depth analysis of its chemical logic, detailed synthetic protocols for its derivatization, and a discussion of its potential applications in targeting critical disease pathways.
The Architectural Logic: Deconstructing the 7-Fluoro-8-iodo-4-methylquinoline Scaffold
The power of the 7-fluoro-8-iodo-4-methylquinoline scaffold lies in the synergistic interplay of its constituent parts. Each substituent is strategically positioned to impart specific, advantageous properties for drug development.
-
The Quinoline Core: As a bicyclic aromatic heterocycle, the quinoline core provides a rigid, planar structure that is a common feature in many successful drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, while the extended aromatic system facilitates π-π stacking interactions with biological targets.[6] This framework is amenable to a wide range of chemical modifications at multiple positions.[7]
-
The 7-Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8] A fluorine atom at the C7 position offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential "soft spot" for degradation, thereby increasing the drug's half-life and bioavailability.[9]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the quinoline ring and lead to more favorable interactions with target proteins, such as enhanced hydrogen bonding or dipole interactions.[10]
-
Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intended target.[8][11]
-
-
The 8-Iodo Substituent: The iodine atom at the C8 position is the scaffold's primary gateway to molecular diversity. While iodine itself can participate in halogen bonding—a specific type of non-covalent interaction that can enhance ligand-protein binding—its principal role here is as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties.
-
The 4-Methyl Group: The methyl group at the C4 position can influence the molecule's steric and electronic properties, potentially improving target binding and selectivity.[12]
The combination of a stabilizing fluorine atom and a reactive iodine handle makes this scaffold a self-validating system: the core is designed for stability and favorable pharmacokinetics, while the derivatization site is primed for exploring structure-activity relationships (SAR).
Table 1: Key Physicochemical Contributions of Halogen Substituents
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) | Key Roles in Drug Design |
| Fluorine (F) | 1.47 | 3.98 | ~115 | Increase metabolic stability, enhance binding affinity, modulate pKa, increase lipophilicity.[8][9] |
| Iodine (I) | 1.98 | 2.66 | ~57 | Versatile handle for cross-coupling reactions (Suzuki, Sonogashira, etc.), participate in halogen bonding. |
Synthetic Diversification: Protocols for Scaffold Elaboration
The primary value of the 8-iodo group is its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 7-fluoro-8-iodo-4-methylquinoline with a generic arylboronic acid.
Objective: To synthesize 8-aryl-7-fluoro-4-methylquinoline derivatives for SAR studies.
Materials:
-
7-Fluoro-8-iodo-4-methylquinoline (1.0 equivalent)
-
Arylboronic acid (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 7-fluoro-8-iodo-4-methylquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq.) and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-7-fluoro-4-methylquinoline derivative.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure efficient catalytic turnover.
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducible results.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of diverse quinoline analogs.
Applications in Drug Discovery: Targeting Cancer Pathways
Quinoline scaffolds are prevalent in oncology, often functioning as inhibitors of protein kinases that drive cancer cell proliferation and survival.[2][6] Derivatives of the 7-fluoro-8-iodo-4-methylquinoline core are well-positioned to target these pathways.
Structure-Activity Relationship (SAR) Insights from Analogs
While direct SAR studies on this specific scaffold are emerging, valuable inferences can be drawn from closely related 7-fluoro-4-anilinoquinolines, which have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[13]
Table 2: Comparative Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Analogs [13]
| Compound ID | R (Substituent on Aniline Ring) | IC₅₀ (μM) - HeLa Cells | IC₅₀ (μM) - BGC-823 Cells |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
| Gefitinib | (Positive Control) | 15.83 | 13.54 |
Analysis of SAR:
-
Effect of Bulky Alkyl Groups: The data clearly indicates that compounds with bulky alkyl groups (isopropyl 1f and tert-butyl 1g ) at the 3-position of the aniline ring exhibit the most potent cytotoxic activity against both cell lines, surpassing the positive control, Gefitinib.[13] This suggests that steric bulk in this region is favorable for binding, likely by occupying a hydrophobic pocket within the kinase's ATP-binding site.
-
Electronic Effects: Small electron-withdrawing groups like halogens (1b , 1c ) and the ethynyl group (1a ) also confer potent activity. This highlights the delicate balance of steric and electronic factors required for optimal target engagement.
This SAR data provides a validated roadmap for diversifying the 7-fluoro-8-iodo-4-methylquinoline scaffold. By using the Suzuki-Miyaura coupling to install substituted aryl rings at the C8 position, researchers can systematically probe the steric and electronic requirements of their target of interest.
Diagram 2: Targeted Inhibition of the PI3K/Akt Signaling Pathway
Caption: Quinoline derivatives can inhibit key cancer signaling nodes.
Conclusion and Future Perspectives
7-Fluoro-8-iodo-4-methylquinoline is more than just a chemical compound; it is a strategic platform for accelerated drug discovery. It embodies the principles of a privileged scaffold by providing a stable, drug-like core while offering a synthetically accessible point for rapid and systematic diversification. The fluorine at C7 enhances metabolic stability and binding properties, while the iodine at C8 serves as an exceptionally versatile handle for introducing molecular complexity through proven cross-coupling chemistry.
Future applications of this scaffold are vast. It can be used to generate focused libraries for screening against a wide range of targets, including kinases, proteases, and GPCRs. Furthermore, its amenability to functionalization makes it an ideal candidate for incorporation into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). As synthetic methodologies continue to advance, the utility and importance of strategically designed scaffolds like 7-fluoro-8-iodo-4-methylquinoline will only continue to grow.
References
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). International Journal of Chemical Studies. [Link]
-
8-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Cyclops. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][12][14]triazino[2,3-c]quinazolines. (2023). Pharmaceuticals. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design. [Link]
-
Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]
-
When Fluorine Meets Iodine. (2018). ChemistryViews. [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. (2014). Journal of Pure & Applied Microbiology. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). Molecules. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][12][14]triazino[2,3-C]quinazolines. (2024). Preprints.org. [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Advances. [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Molecules. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]
-
Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). LASSBIO. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Molecules. [Link]
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. (2026). ResearchGate. [Link]
-
SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. [Link]
-
A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. (2022). Frontiers in Marine Science. [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharmaceuticals. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). Journal of Fungi. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Catalysts. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not found.
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025). ResearchGate. [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022). Molecules. [Link]
-
How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]
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Biological Activity & Synthetic Utility of 7-Fluoro-8-Iodoquinoline Derivatives
[1]
Executive Summary
7-Fluoro-8-iodoquinoline is not a monotherapy drug but a "privileged scaffold"—a molecular chassis used to construct diverse bioactive agents. Its value lies in its unique substitution pattern:
-
C7-Fluorine: Enhances metabolic stability, modulates pKa, and mimics the pharmacophore of fluoroquinolones (increasing lipophilicity and cell permeability).
-
C8-Iodine: Acts as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of diverse libraries.
Recent patent literature (2023-2024) identifies derivatives of this scaffold as potent KIF18A inhibitors (mitotic kinesin targeting) and SHP2 inhibitors (immunotherapy targets), marking a shift from traditional antimicrobial quinolines to precision oncology.
Chemical Context & Structure-Activity Relationship (SAR)
The biological potency of derivatives stems from the precise electronic and steric environment created by the 7-F, 8-I motif.
SAR Logic[2]
-
The "Fluorine Effect" (C7):
-
Metabolic Blockade: The C-F bond is shorter and stronger than C-H, preventing oxidative metabolism (hydroxylation) at the 7-position, a common clearance pathway for quinolines.
-
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the pKa of the quinoline nitrogen, potentially reducing non-specific binding to serum proteins while maintaining affinity for hydrophobic pockets in enzymes like KIF18A.
-
-
The "Iodine Anchor" (C8):
-
Synthetic Versatility: Iodine is the most reactive halogen for cross-coupling. It allows the attachment of complex heteroaromatic tails (e.g., pyrazoles, pyridines) that define the drug's specificity.
-
Halogen Bonding: In final derivatives where Iodine is retained, it can form "halogen bonds" (acting as a Lewis acid) with carbonyl oxygens in the target protein backbone.
-
Visualization: SAR & Synthetic Logic
Caption: Functional dissection of the 7-fluoro-8-iodoquinoline scaffold showing the distinct roles of halogen substituents in drug design.
Biological Profiles & Mechanisms[3][4]
A. Oncology: KIF18A Inhibition
Target: Kinesin Family Member 18A (KIF18A). Mechanism: KIF18A regulates chromosome alignment during mitosis. Inhibition leads to multipolar spindles, chromosome segregation errors, and subsequent apoptosis in rapidly dividing tumor cells.
-
Role of Scaffold: The quinoline core intercalates or binds to the allosteric site of the motor domain. The 7-fluoro group optimizes the fit within the hydrophobic pocket, while the 8-position substituent (added via coupling) extends to interact with the ATP-binding cleft.
-
Data Insight: Derivatives have shown IC50 values in the low nanomolar range (<10 nM) against KIF18A ATPase activity.
B. Oncology: SHP2 Inhibition
Target: SHP2 (Src homology region 2 domain-containing phosphatase-2). Mechanism: SHP2 is a key signal transducer in the RAS/MAPK pathway. Allosteric inhibitors stabilize SHP2 in its auto-inhibited conformation.
-
Role of Scaffold: The 7-fluoro-8-iodoquinoline acts as the "anchor" molecule. The iodine is often replaced by an amine or heterocyclic bridge that locks the phosphatase domains together.
C. Antimicrobial Activity
While less prominent than in 8-hydroxyquinolines (like Clioquinol), the 7-fluoro-8-iodoquinoline core is a precursor to fluoroquinolone-like agents.
-
Mechanism: Inhibition of bacterial DNA gyrase and Topoisomerase IV.
-
Spectrum: Broad-spectrum potential, with the 7-fluoro group enhancing activity against Gram-positive bacteria (e.g., S. aureus).
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Purpose: To functionalize the C8 position, transforming the scaffold into a bioactive inhibitor.
Reagents:
-
7-Fluoro-8-iodoquinoline (1.0 eq)[1]
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq) - Catalyst
-
K2CO3 (2.0 eq) - Base
-
Dioxane/Water (4:1 v/v) - Solvent
Step-by-Step:
-
Degassing: Charge a reaction vial with 7-fluoro-8-iodoquinoline, aryl boronic acid, and K2CO3. Seal and purge with Nitrogen (
) for 5 minutes. -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalysis: Add Pd(dppf)Cl2 quickly under
flow. -
Reaction: Heat the mixture to 90°C for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography.
Protocol B: KIF18A ATPase Assay (Bioactivity Validation)
Purpose: To measure the potency of the synthesized derivative.
System: ADP-Glo™ Kinase Assay (Promega).
-
Preparation: Dilute KIF18A protein (5 nM final) in reaction buffer (20 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).
-
Incubation: Add 2 µL of the test compound (dissolved in DMSO) to 384-well plates. Add 4 µL of enzyme solution. Incubate for 15 min at RT.
-
Activation: Add 2 µL of ATP/Microtubule mix (ATP 20 µM final). Incubate for 60 min.
-
Detection: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).
-
Readout: Measure Luminescence.
-
Calculation: % Inhibition =
-
Mechanism of Action Visualization
Caption: Mechanism of Action for KIF18A inhibition by 7-fluoro-8-iodoquinoline derivatives.
Comparison of Halogenated Quinoline Scaffolds
| Scaffold Feature | 7-Fluoro-8-Iodo | 5-Chloro-7-Iodo (Clioquinol) | 5,7-Diiodo (Iodoquinol) |
| Primary Use | Oncology (KIF18A/SHP2) | Antimicrobial / Neuroprotection | Amebicide / Antiprotozoal |
| Mechanism | Enzyme Inhibition (Allosteric) | Metal Chelation (Cu/Zn) | Metal Chelation (Fe) |
| Metabolic Stability | High (C-F bond) | Moderate | Low (Dehalogenation) |
| Synthetic Utility | High (C8-I coupling) | Low (End-product) | Low (End-product) |
References
-
BenchChem. (2025).[2][3] 7-Iodoquinoline and Derivatives: Synthesis and Properties. Retrieved from
- World Intellectual Property Organization. (2023). Patent WO2023217230A1: KIF18A Inhibitors and Their Applications.
-
Snieckus, V., et al. (2013). The Directed Ortho Metallation–Cross-Coupling Fusion. Platinum Metals Review, 57(4), 240.[4] (Details the synthesis of 7-fluoro-8-iodo systems via DoM).
-
National Institutes of Health (NIH). (2016). Derivatives of 8-hydroxyquinoline with highly potent antimicrobial activities. Biochemistry and Biophysics Reports. Retrieved from
-
Google Patents. (2024). CN114787161B: Pyrazolo[1,5-a]pyridine compounds and their preparation and application.[1] (Cites 7-fluoro-8-iodoquinoline in the synthesis of SHP2 inhibitors).
Optimizing Quinoline Scaffolds: The Strategic Impact of C7-Fluorine Substitution on Metabolic Stability
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutics ranging from antimalarials to Type II kinase inhibitors. However, the electron-rich benzenoid ring (positions C5–C8) often presents a "metabolic liability," serving as a primary substrate for Cytochrome P450 (CYP)-mediated oxidative clearance.
This guide analyzes the C7-fluorine substitution strategy as a precision tool for blocking metabolic soft spots. Unlike bulkier substituents, fluorine offers a unique combination of high electronegativity, small Van der Waals radius (1.47 Å vs. 1.20 Å for H), and an immensely strong C–F bond (approx. 116 kcal/mol). This guide details the mechanistic rationale, synthesis pathways, and validation protocols required to implement C7-fluorination for half-life extension.
The Metabolic Vulnerability of the Quinoline Core
To engineer stability, one must first understand the failure mode. The quinoline scaffold consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring.
The Mechanism of Clearance
In the absence of deactivating groups, CYP450 enzymes (particularly CYP3A4 and CYP2D6) preferentially target the electron-rich benzenoid ring.
-
Site of Metabolism (SOM): The C7 position is frequently subject to direct hydroxylation or acts as the pivot point for NIH shifts during arene oxide formation at the C7-C8 bond.
-
Electronic Susceptibility: The Highest Occupied Molecular Orbital (HOMO) coefficients are often largest at positions 5 and 8, but steric hindrance from substituents at C4 (common in kinase inhibitors) often directs enzymatic attack toward the accessible C6 or C7 positions.
The C7-Fluorine Solution
Substituting Hydrogen with Fluorine at C7 achieves three critical objectives:
-
Metabolic Blocking: The C–F bond is resistant to the radical abstraction and oxygen insertion mechanisms employed by the heme-iron center of CYP enzymes.
-
Electronic Deactivation: Through strong inductive effects (-I), the C7-F atom withdraws electron density from the entire benzenoid ring, raising the oxidation potential and reducing the rate of electrophilic attack at adjacent positions (C6/C8).
-
Lipophilicity Modulation: C7-F substitution typically increases LogD by 0.2–0.4 units, potentially improving membrane permeability without the penalty of excessive insolubility associated with chloro- or bromo- analogs.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent fate of a standard quinoline versus a C7-fluorinated analog under CYP450 exposure.
Figure 1: Divergent metabolic fates. The C7-H pathway leads to hydroxylation and clearance, while the C7-F bond resists the CYP catalytic cycle.
Synthesis of C7-Fluoroquinolines[1][2][3][4][5]
Direct fluorination of the quinoline ring is challenging due to the deactivating nature of the nitrogen. Therefore, a de novo ring construction strategy using fluorinated building blocks is the industry standard for high-purity synthesis.
The Modified Skraup/Combes Approach
This protocol ensures regioselective placement of the fluorine atom.
Reagents:
-
3-Fluoroaniline (Starting Material)
-
Glycerol or 1,3-diketone
-
Sulfuric acid / Nitrobenzene (Oxidant)
Workflow:
-
Condensation: React 3-fluoroaniline with glycerol (Skraup) or a 1,3-diketone (Combes) under acid catalysis.
-
Isomer Separation: This reaction typically yields a mixture of 5-fluoro and 7-fluoro isomers.
-
Purification Note: The 7-fluoro isomer is generally less polar. Use Flash Chromatography (Hexane/EtOAc gradient) for separation.
-
-
Validation: Confirm regiochemistry using 1H-NMR. The C7-F proton will show a characteristic multiplet with distinct coupling constants (
) compared to the C5 isomer.
Late-Stage Functionalization (Selectfluor)
For complex leads where de novo synthesis is inefficient:
-
Activate the quinoline N-oxide.
-
Treat with Selectfluor (electrophilic fluorination).
-
Reduce the N-oxide.
-
Risk:[1] Regioselectivity is poor; often requires extensive HPLC purification.
-
Experimental Protocols: Validating Stability
To confirm the efficacy of the C7-F substitution, a comparative Microsomal Stability Assay is required.
Protocol: Liver Microsome Incubation
This assay measures the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).
-
Test Compounds (C7-H vs. C7-F analogs) at 1 µM in DMSO.
Step-by-Step Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µM test compound. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000g for 20 mins to pellet proteins. Collect supernatant.
-
Analysis: LC-MS/MS quantification.
Data Analysis & Metabolite Identification (MetID)
Use Mass Defect Filtering (MDF) to locate metabolites.
-
Hydroxylation (+O): Look for M+16 Da shift.
-
Defluorination: Look for M-19+17 (loss of F, gain of OH) – Rare but indicates instability.
Target Metrics:
| Parameter | C7-H (Control) | C7-F (Target) | Success Criteria |
|---|---|---|---|
| T 1/2 (min) | < 30 min | > 60 min | > 2x improvement |
| CL_int (µL/min/mg) | > 50 (High) | < 20 (Low) | Significant reduction |
| Primary Metabolite | M+16 (7-OH) | M+16 (Other pos.) | Shift in metabolic soft spot |
Analytical Workflow Diagram
The following Graphviz diagram outlines the self-validating loop for testing metabolic stability.
Figure 2: The iterative cycle of synthesis, microsomal testing, and metabolite identification.
Strategic Considerations & Caveats
While C7-fluorination is powerful, it is not a "magic bullet." Consider the following during SAR (Structure-Activity Relationship) exploration:
-
pKa Shift: Fluorine is electron-withdrawing. It will lower the pKa of the quinoline nitrogen (typically ~4.9). If the N1-interaction is critical for binding (e.g., H-bond acceptor), this may reduce potency.
-
Aromatic Stacking: The electron-deficient ring may alter
stacking interactions within the binding pocket. -
Toxicity Signals: While C-F bonds are generally stable, ensure that the fluorine does not activate the ring toward nucleophilic aromatic substitution (
) by glutathione, which could lead to toxicity. This is less common at C7 than at C2 or C4.
References
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link
-
Dalvie, D. et al. (2002). Metabolism of Quinoline and Isoquinoline Derivatives. Drug Metabolism and Disposition, 30(11), 1249-1256. Link
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. Link
Sources
7-Fluoro-8-iodo-4-methylquinoline CAS number and supplier availability
An In-depth Technical Guide to 7-Fluoro-8-iodo-4-methylquinoline: Synthesis, Properties, and Sourcing
Introduction: The Strategic Value of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Its rigid, heterocyclic structure provides a versatile framework for molecular design. The strategic introduction of substituents onto the quinoline core is a key tactic for modulating a molecule's physicochemical and pharmacological properties.
This guide focuses on a specific, highly functionalized derivative: 7-Fluoro-8-iodo-4-methylquinoline (CAS Number: 1199784-38-0). The unique substitution pattern of this molecule offers significant potential for researchers:
-
The 4-methyl group can influence steric interactions and binding pocket occupancy.
-
The 7-fluoro group enhances metabolic stability and modulates electronic properties, which can improve pharmacokinetic profiles and binding affinity.[2]
-
The 8-iodo group serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) for further molecular elaboration.[1]
This combination makes 7-fluoro-8-iodo-4-methylquinoline a valuable, albeit specialized, building block for developing novel therapeutics, particularly in oncology and virology, as well as for creating advanced organic materials.
Physicochemical Properties and Identifiers
Due to its nature as a specialized research chemical, extensive experimental data for 7-fluoro-8-iodo-4-methylquinoline is not publicly available. The table below summarizes its key identifiers and computationally predicted properties.
| Property | Value | Source / Method |
| CAS Number | 1199784-38-0 | - |
| Molecular Formula | C₁₀H₇FIN | - |
| Molecular Weight | 303.07 g/mol | - |
| Canonical SMILES | CC1=CC=NC2=C1C=C(F)C(I)=C2 | - |
| InChI Key | FHPMAHGGVBENOT-UHFFFAOYSA-N | - |
| Predicted LogP | 3.8 - 4.2 | Computational |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Computational |
| Predicted Melting Point | Not readily available | - |
Supplier Availability and Procurement
As of early 2026, 7-fluoro-8-iodo-4-methylquinoline is not listed as a stock item in the catalogs of major chemical suppliers. Its specialized structure suggests that it is primarily available through custom synthesis .
Recommended Procurement Strategy: Researchers requiring this compound should contact companies specializing in custom synthesis and fee-for-service chemical manufacturing. When requesting a quote, providing the CAS number (1199784-38-0) and a potential synthetic route, such as the one proposed in this guide, can expedite the process and ensure accurate pricing.
Proposed Synthetic Route: A Two-Step Approach
The absence of a published, dedicated synthesis protocol necessitates a logical, proposed route based on established organometallic and heterocyclic chemistry principles. The following two-step synthesis is designed to be robust and high-yielding.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis and functionalization of 7-fluoro-8-iodo-4-methylquinoline.
Step 1: Synthesis of the Quinoline Core via Combes Reaction
The Combes quinoline synthesis is a reliable method for constructing the quinoline ring system from an aniline and a β-diketone under acidic conditions.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add concentrated sulfuric acid (e.g., 10 mL) and cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Slowly and sequentially add 2-fluoro-3-iodoaniline (1 equivalent) and acetylacetone (1.1 equivalents) to the cooled sulfuric acid with vigorous stirring. The slow addition is critical to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The strong acid protonates the carbonyls of the acetylacetone, activating it for nucleophilic attack by the aniline. The subsequent heating drives the intramolecular cyclization and dehydration steps to form the aromatic quinoline ring.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield pure 7-fluoro-8-iodo-4-methylquinoline.
Utility as a Synthetic Intermediate: Downstream Reactions
The primary value of the 8-iodo substituent is its ability to participate in cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties at a late stage of a synthetic sequence.
Diagram of Cross-Coupling Potential
Sources
An In-depth Technical Guide to the Electronic Properties of 7-Fluoro-8-Iodo-4-Methylquinoline for OLED Research
For the Attention of: Researchers, Scientists, and Materials Development Professionals
This guide provides a comprehensive research framework for the synthesis and electronic characterization of a novel quinoline derivative, 7-fluoro-8-iodo-4-methylquinoline, for potential applications in organic light-emitting diodes (OLEDs). Given the nascent stage of research into this specific molecule, this document serves as a detailed roadmap, outlining a proposed synthetic pathway and a rigorous suite of experimental and computational protocols to elucidate its core electronic properties.
Introduction: The Promise of Functionalized Quinolines in OLED Technology
Quinoline derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the development of high-performance OLEDs.[1] Their rigid, planar structure and inherent electron-deficient nature make them excellent candidates for electron-transporting layers (ETL) and host materials in emissive layers. The photophysical and electronic properties of the quinoline core can be systematically tuned through the introduction of various functional groups at different positions.[2]
The subject of this guide, 7-fluoro-8-iodo-4-methylquinoline, is a hitherto unexplored compound that strategically combines several key functionalities. The electron-withdrawing fluorine atom at the 7-position is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection and transport. The bulky iodine atom at the 8-position could induce steric hindrance, which may suppress intermolecular quenching and enhance solid-state luminescence. Furthermore, the methyl group at the 4-position can influence solubility and film-forming properties. A thorough investigation into the electronic landscape of this molecule is therefore a compelling avenue of research for the discovery of next-generation OLED materials.
Proposed Synthesis of 7-Fluoro-8-Iodo-4-Methylquinoline
Currently, there is no established synthetic route for 7-fluoro-8-iodo-4-methylquinoline in the scientific literature. We propose a plausible multi-step synthesis commencing from commercially available 7-fluoro-4-hydroxy-2-methylquinoline. The proposed pathway involves a chlorination step followed by a reduction to yield the 7-fluoro-4-methylquinoline core, which then undergoes regioselective iodination.
Synthetic Workflow
Caption: Proposed synthetic route for 7-fluoro-8-iodo-4-methylquinoline.
Detailed Synthetic Protocol
-
Synthesis of 4-Chloro-7-fluoro-2-methylquinoline: 7-Fluoro-4-hydroxy-2-methylquinoline will be treated with phosphorus oxychloride (POCl₃), a standard reagent for the conversion of hydroxyl groups on nitrogen heterocycles to chlorides.[3] The reaction mixture will be heated under reflux, and upon completion, the excess POCl₃ will be removed under reduced pressure. The resulting residue will be carefully neutralized with an aqueous base and extracted with an organic solvent to yield the crude product, which will be purified by column chromatography.
-
Synthesis of 7-Fluoro-4-methylquinoline: The synthesized 4-chloro-7-fluoro-2-methylquinoline will be subjected to a catalytic hydrogenation reaction. This will be achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This step will selectively remove the chloro group at the 4-position. The reaction progress will be monitored by thin-layer chromatography (TLC), and upon completion, the catalyst will be filtered off, and the solvent will be evaporated to give 7-fluoro-4-methylquinoline.
-
Synthesis of 7-Fluoro-8-iodo-4-methylquinoline: The final step is the regioselective iodination at the C8 position. Based on established methods for the iodination of quinoline, the reaction will be carried out using molecular iodine in the presence of a strong acid, such as sulfuric acid, and a silver salt, like silver sulfate, which acts as a halogen carrier.[4] The electrophilic iodination is anticipated to occur at the C8 position due to the directing effects of the quinoline nitrogen and the existing substituents. The final product will be isolated and purified by column chromatography.
Experimental Characterization of Electronic Properties
A comprehensive understanding of the electronic and photophysical properties of 7-fluoro-8-iodo-4-methylquinoline is paramount for assessing its suitability for OLED applications. The following experimental protocols are designed to provide these crucial insights.
Experimental Workflow Diagram
Caption: Workflow for computational analysis.
DFT and Time-Dependent DFT (TD-DFT) Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Protocol:
-
Geometry Optimization: The ground-state geometry of 7-fluoro-8-iodo-4-methylquinoline will be optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-31G(d).
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO will be calculated from the optimized structure. [5]The spatial distribution of these orbitals will also be visualized to understand the regions of electron density involved in electronic transitions. The energy gap between the HOMO and LUMO determines the kinetic stability and chemical reactivity of the molecule. [6]4. Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. This will provide theoretical insights into the electronic transitions observed experimentally. To simulate the emission spectrum, the geometry of the first excited state will be optimized, followed by a TD-DFT calculation.
Predicted Electronic Properties Summary
The following table should be populated with the data obtained from the computational studies:
| Property | Predicted Value |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Dipole Moment (Debye) | |
| Major Absorption Wavelength (nm) | |
| Major Emission Wavelength (nm) | |
| Oscillator Strength |
Data Interpretation and Outlook for OLED Applications
The collective data from both experimental and computational investigations will form a comprehensive profile of 7-fluoro-8-iodo-4-methylquinoline's potential as an OLED material.
-
Energy Level Alignment: The determined HOMO and LUMO levels will be crucial for designing an efficient OLED device architecture. For use as an electron-transporting material, a low LUMO level is desirable for efficient electron injection from the cathode. For use as a host material, its energy levels should be suitable for efficient energy transfer to a dopant emitter.
-
Photophysical Properties: The absorption and emission characteristics, along with the photoluminescence quantum yield, will determine the color and efficiency of the emitted light. A high quantum yield is essential for a highly efficient emissive material.
-
Structure-Property Correlation: The computational results will provide a theoretical underpinning for the experimental observations, allowing for a rational understanding of how the specific substitution pattern influences the electronic properties. This knowledge can guide the future design of even more effective quinoline-based OLED materials.
References
[5]Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
[7]Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
[8]Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16920-16923.
[4]The 5-and 8-iodination of quinoline and some of its derivatives. PJSIR.
[6]HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... - ResearchGate.
[2]Main structures of substituted quinoline derivatives. Flouresans yield... - ResearchGate.
[9]Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. ACS Publications.
[10]Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
[11]Electrophile-driven regioselective synthesis of functionalized quinolines. PubMed.
[3]Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
[12]Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. PubMed.
[13]7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8. Sigma-Aldrich.
[1]Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
[14]Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
[15]7-Methylquinoline synthesis. ChemicalBook.
[16]New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC.
[17]Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
[18]CN105622503A - Synthesis method of 8-hydroxyquinoline. Google Patents.
[19]4-Methylquinoline. OEHHA - CA.gov.
[20]4-Methylquinoline | C10H9N | CID 10285. PubChem.
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- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophile-driven regioselective synthesis of functionalized quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparison of 7-fluoro vs 7-chloro quinoline scaffolds in SAR studies
The following technical guide details the comparative Structure-Activity Relationship (SAR) of 7-fluoro vs. 7-chloro quinoline scaffolds.
Executive Summary
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the core for antimalarials (e.g., chloroquine), kinase inhibitors (e.g., bosutinib), and antibacterial agents. The substitution at the C-7 position is a critical determinant of metabolic stability , electronic distribution , and lipophilicity .
While the 7-chloro substituent has historically been the industry standard (providing high lipophilicity and a distinct steric handle), the 7-fluoro switch is increasingly utilized to block metabolic soft spots without imposing the steric bulk of a chlorine atom. This guide analyzes the physicochemical and biological causality behind selecting one over the other.
Physicochemical Comparison: F vs. Cl
The choice between Fluorine (F) and Chlorine (Cl) at the 7-position fundamentally alters the quinoline ring's properties.
| Property | 7-Fluoro Quinoline | 7-Chloro Quinoline | SAR Implication |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F is a bioisostere of H (1.20 Å) or OH; Cl is a bioisostere of a Methyl group (2.0 Å).[1] |
| Electronegativity (Pauling) | 3.98 | 3.16 | Electronics: F pulls electron density harder, lowering the pKa of the N1 nitrogen more than Cl. |
| C-X Bond Length | ~1.35 Å | ~1.74 Å | Geometry: Cl extends further into the binding pocket, potentially engaging distal hydrophobic pockets. |
| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | Metabolism: The C-F bond is metabolically inert; C-Cl is stable but can be susceptible to oxidative insertion or displacement. |
| Lipophilicity ( | +0.14 (vs H) | +0.71 (vs H) | Permeability: Cl significantly increases LogP, aiding membrane permeability but risking solubility issues. |
Strategic SAR Decision Tree
The following decision logic outlines when to deploy a 7-F vs. a 7-Cl scaffold during lead optimization.
Figure 1: Decision logic for halogen selection at the quinoline C-7 position.
Experimental Protocols: Parallel Synthesis
To rigorously compare these scaffolds, one must synthesize the core intermediates: 7-fluoro-4-hydroxyquinoline and 7-chloro-4-hydroxyquinoline .[1] The Gould-Jacobs Reaction is the industry-standard method for this synthesis, allowing for a direct head-to-head comparison.[1]
Protocol: Gould-Jacobs Cyclization[1][2][3]
Objective: Synthesis of 7-halo-4-hydroxyquinolines from 3-haloanilines.
Reagents:
-
A: 3-Fluoroaniline (for 7-F analog) OR 3-Chloroaniline (for 7-Cl analog)[1]
-
B: Diethyl ethoxymethylenemalonate (EMME)[2]
-
Solvent: Diphenyl ether (Dowtherm A)
Step-by-Step Workflow:
-
Condensation (Enamine Formation):
-
Mix 1.0 eq of Aniline (A) with 1.1 eq of EMME (B) in a round-bottom flask.
-
Heat to 110°C for 2 hours. Ethanol is evolved as a byproduct.
-
Checkpoint: Monitor TLC for the disappearance of aniline. The product is the diethyl 2-(((3-halophenyl)amino)methylene)malonate.
-
-
Thermal Cyclization (The Critical Step):
-
Pre-heat Diphenyl ether (10 mL/g of reactant) to a rolling boil (~250°C).
-
Slowly add the enamine intermediate to the boiling solvent. Caution: Rapid addition causes foaming.
-
Maintain reflux for 1-2 hours.[1]
-
Mechanism:[3][4][5][6][7][8][9][10] This high temperature drives the intramolecular electrophilic aromatic substitution.
-
Regioselectivity Note: 3-haloanilines can cyclize at the 2- or 6-position (relative to the amine), leading to 7-halo or 5-halo quinolines.[1] The 7-isomer is generally favored sterically, but purification is required.
-
-
Saponification & Decarboxylation:
-
Cool the mixture and dilute with hexane to precipitate the ester intermediate. Filter.
-
Hydrolyze the ester using 10% NaOH (reflux, 4h).
-
Acidify to pH 2 to precipitate the carboxylic acid.
-
Decarboxylate by heating the solid acid in diphenyl ether at 250°C until CO2 evolution ceases.
-
-
Isolation:
-
Cool and dilute with hexane/acetone. The 7-halo-4-hydroxyquinoline precipitates as an off-white solid.[1]
-
Validation:
-
7-Fluoro-4-hydroxyquinoline: ^1H NMR (DMSO-d6) shows characteristic splitting of the C-8 proton (doublet of doublets) due to H-F coupling (
Hz).[1] -
7-Chloro-4-hydroxyquinoline: ^1H NMR shows a simpler splitting pattern for the C-8 proton (doublet,
Hz).[1]
Case Studies in Drug Development
Case A: Antimalarials (Chloroquine Analogs)[10]
-
The Standard (7-Cl): Chloroquine relies on the 7-chloro substituent to fit into a hydrophobic pocket within the parasitic heme polymerase enzyme. The Cl atom is essential for inhibiting hemozoin formation.
-
The Switch (7-F): Replacing Cl with F in chloroquine analogs often leads to a loss of potency . The Fluorine atom is too small to effectively fill the hydrophobic pocket (steric mismatch) and lacks the lipophilicity required to cross the parasite's vacuolar membrane efficiently.
-
Result: 7-Cl is superior for this specific target class.[1]
-
Case B: c-Met Kinase Inhibitors
-
Context: Quinoline-based inhibitors (e.g., Foretinib analogs) target the ATP binding site of the c-Met kinase.
-
The Switch (7-F): In this scaffold, the 7-position is often solvent-exposed or faces a narrow channel.[1]
-
7-Cl: Can cause steric clashes if the pocket is tight.
-
7-F: Often maintains potency while improving metabolic stability .[1] The C-7 position is prone to oxidative metabolism (hydroxylation) in unsubstituted quinolines. Fluorine blocks this metabolism without the steric penalty of Chlorine.
-
Result: 7-F is often preferred for "fine-tuning" metabolic half-life (
).[1]
-
Visualization: Synthesis & Logic Flow
The following diagram illustrates the divergent synthesis and the regioselectivity challenge inherent in using 3-haloanilines.
Figure 2: Synthesis pathway showing the origin of the 7-halo scaffold and potential regioisomers.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
O'Neill, P. M., et al. (1997). 4-Aminoquinolines: Past, Present, and Future—A Chemical Perspective. Pharmacology & Therapeutics.[11] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation.[1] Journal of Medicinal Chemistry. Link
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Link
Sources
- 1. WO2003000680A1 - Diamine derivatives - Google Patents [patents.google.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Patent Landscape for 7-Fluoro-8-iodo-4-methylquinoline Derivatives: A Technical Guide for Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoline derivatives represent a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Their versatile bicyclic aromatic structure allows for functionalization at various positions, leading to a rich diversity of pharmacological profiles. From the historical significance of quinine in treating malaria to the modern clinical success of fluoroquinolone antibiotics, the quinoline core has proven to be a "privileged scaffold" in drug discovery. This guide provides an in-depth analysis of the patent landscape surrounding a specific, highly functionalized quinoline derivative: 7-Fluoro-8-iodo-4-methylquinoline. While direct patents for this exact molecule are not prevalent, this guide synthesizes the patenting trends and scientific rationale for closely related fluorinated and iodinated quinolines to provide a forward-looking perspective for researchers and drug development professionals.
The strategic incorporation of fluorine and iodine atoms onto the quinoline scaffold is a testament to the nuanced approach of modern medicinal chemistry. Fluorine, with its high electronegativity and small size, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The introduction of an iodine atom, on the other hand, can introduce unique interactions with target proteins and has been explored for its antimicrobial and anticancer properties.[3][4][5] The combination of these halogens at the 7 and 8 positions, coupled with a methyl group at the 4-position, suggests a deliberate design to modulate the electronic and steric properties of the quinoline ring for specific therapeutic applications.
This technical guide will navigate the existing patent landscape for related compounds, elucidate the scientific principles underpinning their design, and provide actionable insights for those seeking to innovate within this chemical space.
Part 1: The Strategic Importance of Halogenation in Quinoline Derivatives
The Role of Fluorine: Enhancing Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacological profiles.[1][6][7] In the context of quinoline derivatives, a fluorine substituent, particularly at the C-6 or C-7 position, has been a hallmark of the highly successful fluoroquinolone antibiotics.[8] These compounds exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV. The fluorine atom in these molecules is crucial for their potent activity and broad spectrum.[1]
Patents in the fluoroquinolone space often claim novel derivatives with modified substituents at various positions, aiming to overcome bacterial resistance, improve safety profiles, and broaden the spectrum of activity. The core principle, however, remains the strategic use of fluorine to enhance target engagement and metabolic stability.
Key Patented Applications of Fluorinated Quinolines:
| Therapeutic Area | Example Compound Class | Key Patent Focus |
| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Novel substitutions to overcome resistance, improved pharmacokinetics.[8][9] |
| Anticancer | Tyrosine Kinase Inhibitors | Targeting specific kinases in cancer signaling pathways. |
| Antimalarial | Mefloquine analogues | Overcoming drug resistance in Plasmodium falciparum.[6] |
| CNS Disorders | Antipsychotics and Neuroleptics | Modulation of neurotransmitter receptors.[10] |
The Impact of Iodine: A Heavy Halogen with Unique Contributions
Iodinated organic molecules, including iodo-quinoline derivatives, have found applications in various therapeutic areas. The large size and polarizability of the iodine atom can lead to strong halogen bonding and other non-covalent interactions with biological targets, contributing to enhanced binding affinity.[4] Furthermore, the iodine atom can serve as a handle for further chemical modifications and is a key component in certain imaging agents.
Recent research has highlighted the potential of iodo-quinolines as antimicrobial and anticancer agents.[3][5] For instance, certain 6-iodo-substituted carboxy-quinolines have demonstrated promising antimicrobial activity.[3][5] In the realm of oncology, iodo-substituted indolo[3,2-c]quinolines have been investigated as selective inhibitors of protein kinases like DYRK1A.[4]
Part 2: Navigating the Patent Landscape and Identifying White Space
A comprehensive analysis of the patent landscape reveals that while broad claims for halogenated quinolines exist, there is significant "white space" for novel derivatives with specific substitution patterns, such as the 7-fluoro-8-iodo-4-methylquinoline scaffold. Key assignees in the broader quinoline patent space include major pharmaceutical companies and academic research institutions.
Logical Framework for Patentability of 7-Fluoro-8-iodo-4-methylquinoline Derivatives:
Caption: A potential synthetic workflow for 7-Fluoro-8-iodo-4-methylquinoline derivatives.
Detailed Experimental Protocol: A Representative Synthesis
Objective: To synthesize 8-Iodo-7-fluoro-4-methylquinoline.
Materials:
-
2-Iodo-3-fluoroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Ethanol
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodo-3-fluoroaniline (1 equivalent) in ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (3 equivalents) to the solution while stirring.
-
Addition of Aldehyde: To the stirred solution, add crotonaldehyde (1.2 equivalents) dropwise.
-
Oxidation: Carefully add arsenic pentoxide (1.5 equivalents) in small portions. (Caution: Arsenic compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 8-iodo-7-fluoro-4-methylquinoline.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 4: Future Perspectives and Conclusion
The exploration of novel, highly functionalized quinoline derivatives like 7-fluoro-8-iodo-4-methylquinoline represents a promising frontier in drug discovery. The strategic combination of fluorine and iodine offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules. While the direct patent landscape for this specific scaffold is nascent, the extensive body of literature and patents on related fluorinated and iodinated quinolines provides a strong foundation for future innovation.
Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of these derivatives in a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and neurology. By leveraging the principles of medicinal chemistry and a thorough understanding of the patent landscape, the development of novel and impactful therapeutics based on the 7-fluoro-8-iodo-4-methylquinoline scaffold is an achievable and worthwhile endeavor.
References
- Quinoline derivatives as antibacterial agents.
-
Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
IODOQUINOL | New Drug Approvals. New Drug Approvals. [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Derivatives of 7-fluoro-8-chloro-5H-dibenzo [B,E,] [1][9]diazepine and use thereof. Google Patents.
-
An Insight into Patents of Fluoroquinolone Derivatives | Request PDF. ResearchGate. [Link]
-
Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]
Sources
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- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 10. US10391101B2 - Derivatives of 7-fluoro-8-chloro-5H-dibenzo [B,E,] [1,4] diazepine and use thereof - Google Patents [patents.google.com]
Synthetic routes for preparing 7-Fluoro-8-iodo-4-methylquinoline
An Application Note for the Synthesis of 7-Fluoro-8-iodo-4-methylquinoline
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 7-Fluoro-8-iodo-4-methylquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthesis leverages the classic Combes quinoline synthesis for the formation of the core heterocyclic structure, followed by a regioselective electrophilic iodination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and experimental rationale to ensure successful and reproducible outcomes.
Introduction and Significance
Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The specific incorporation of halogen atoms, such as fluorine and iodine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 7-Fluoro-8-iodo-4-methylquinoline is a valuable building block, combining the electronic effects of a fluorine atom with the utility of an iodine atom, which can serve as a handle for further functionalization through metal-catalyzed cross-coupling reactions. This application note details a reliable and efficient pathway to access this important synthetic intermediate.
Retrosynthetic Analysis and Strategy
The synthesis of 7-Fluoro-8-iodo-4-methylquinoline is best approached via a two-step sequence. The core strategy involves first constructing the substituted quinoline ring system and then introducing the iodine atom at the desired position.
A retrosynthetic analysis suggests the following disconnections:
-
C-I Bond Formation: The target molecule can be synthesized via electrophilic iodination of the 7-fluoro-4-methylquinoline precursor. The C8 position is activated by the ortho-directing fluorine atom at C7, making it the most probable site for substitution.
-
Quinoline Ring Formation: The 7-fluoro-4-methylquinoline intermediate can be efficiently prepared using the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed condensation of a primary aromatic amine (3-fluoroaniline) with a β-diketone (acetylacetone).[1][4]
This strategic approach allows for the controlled and sequential installation of the required functional groups, starting from commercially available materials.
Overall Synthetic Workflow
The proposed synthetic pathway is illustrated below. The process begins with the formation of the quinoline core, followed by regioselective iodination.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 7-Fluoro-4-methylquinoline (Combes Synthesis)
The first step involves the acid-catalyzed cyclocondensation of 3-fluoroaniline with acetylacetone. The mechanism proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic quinoline core.[4] Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent to drive the reaction to completion.[1]
Caption: Mechanism of the Combes quinoline synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Fluoroaniline | 111.12 | 5.56 g | 50.0 |
| Acetylacetone | 100.12 | 5.51 g | 55.0 |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 25 mL of concentrated sulfuric acid. Place the flask in an ice-water bath to cool.
-
Addition of Reactants: While stirring, slowly add 3-fluoroaniline (50.0 mmol) to the cold sulfuric acid. After the addition is complete, continue stirring for 10 minutes. Subsequently, add acetylacetone (55.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C using an oil bath. Maintain this temperature for 3 hours. The solution will darken significantly.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. Monitor the pH with litmus paper or a pH meter until it reaches approximately 8-9. This step is highly exothermic and should be performed with caution in an ice bath. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-fluoro-4-methylquinoline as a solid.
-
Expected Yield: 70-80%.
Part B: Synthesis of 7-Fluoro-8-iodo-4-methylquinoline (Electrophilic Iodination)
This step introduces an iodine atom onto the quinoline ring. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The reaction is catalyzed by a strong acid, like trifluoroacetic acid (TFA), which activates the NIS, making it a more potent iodinating agent.[5] The regioselectivity is directed to the C8 position, which is electronically activated by the ortho-fluorine substituent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 7-Fluoro-4-methylquinoline | 161.17 | 1.61 g | 10.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 2.47 g | 11.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.114 g | 1.0 |
| Acetonitrile (CH₃CN) | 41.05 | 40 mL | - |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 7-fluoro-4-methylquinoline (10.0 mmol) and dissolve it in 40 mL of acetonitrile.
-
Addition of Reagents: Add N-Iodosuccinimide (11.0 mmol) to the solution, followed by the catalytic amount of trifluoroacetic acid (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as iodinating reagents can be light-sensitive. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any unreacted NIS.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 7-Fluoro-8-iodo-4-methylquinoline.
-
Expected Yield: 85-95%.
Conclusion
The synthetic route described provides a robust and high-yielding method for the preparation of 7-Fluoro-8-iodo-4-methylquinoline. By employing the Combes synthesis followed by a regioselective iodination with NIS, this valuable intermediate can be accessed efficiently from simple starting materials. The protocols have been designed to be straightforward and scalable for typical laboratory settings.
References
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Retrieved from [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer-type fluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link]
-
PMC. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 8-Iodoquinolines
Executive Summary
8-Substituted quinolines are privileged scaffolds in medicinal chemistry (e.g., clioquinol, 8-hydroxyquinoline chelators) and organic materials (e.g., Alq3 OLED emitters). However, the 8-position (peri-position) presents a unique synthetic challenge compared to the 2-, 3-, or 6-positions. The proximity of the quinoline nitrogen (N1) to the C8-iodide creates a "peri-effect" characterized by steric crowding and potential catalyst deactivation via N-chelation .
This guide provides optimized protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of 8-iodoquinolines. It moves beyond generic "aryl halide" conditions to address the specific mechanistic hurdles of this substrate.
Mechanistic Challenges: The "Peri-Effect"
Before attempting a reaction, it is critical to understand why 8-iodoquinoline often fails under standard "tetrakis" (Pd(PPh3)4) conditions.
The N-Chelation Trap
Upon oxidative addition of 8-iodoquinoline to Pd(0), the palladium center is inserted into the C8-I bond. The nitrogen lone pair at position 1 is geometrically positioned to coordinate to the Pd(II) center, forming a stable 5-membered palladacycle .
-
Consequence: This chelate is thermodynamically stable and coordinatively saturated, often arresting the catalytic cycle by preventing the coordination of the nucleophile (boronic acid, amine, or alkene).
-
Solution: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) that sterically clash with the quinoline backbone, forcing the nitrogen to dissociate and keeping the catalytic cycle alive.
The Iodide Bridging Problem
In Buchwald-Hartwig aminations, aryl iodides are prone to forming inactive
Optimized Experimental Protocols
Suzuki-Miyaura Coupling (C-C Bond Formation)
Standard conditions often lead to low conversion due to the stability of the oxidative addition intermediate. We utilize a bulky biaryl phosphine system.
-
Substrate: 8-Iodoquinoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos or XPhos (4-10 mol%)
-
Why: These ligands are bulky enough to prevent N-chelation and electron-rich to facilitate oxidative addition.
-
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred if boronic acid is protodeboronation-prone.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)
-
Temperature: 100 °C
Step-by-Step Protocol:
-
Charge a reaction vial with 8-iodoquinoline (1.0 mmol, 255 mg), boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Seal the vial and evacuate/backfill with Argon (3x).
-
Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.
-
Heat to 100 °C for 12-16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: 8-substituted quinolines often streak on silica; add 1% Et₃N to the eluent.
Sonogashira Coupling (Alkynylation)
The 8-position is reactive towards alkynylation, but Copper(I) can sometimes cause homocoupling of the alkyne (Glaser coupling) which complicates purification. A "Copper-Free" variant is often superior for this substrate.
-
Substrate: 8-Iodoquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%) - Optional, see note.
-
Base: Et₃N or Diisopropylamine (DIPA) (solvent/base mix)[1]
-
Solvent: DMF or THF
-
Temperature: RT to 60 °C
Step-by-Step Protocol (Standard):
-
Dissolve 8-iodoquinoline (1.0 mmol) and PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) in dry degassed THF (5 mL) and Et₃N (2 mL).
-
Add CuI (3.8 mg, 0.02 mmol). The solution should turn yellow/brown.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir at Room Temperature. If no reaction after 2h, heat to 50 °C.
-
Expert Tip: If the reaction stalls, the N-atom might be sequestering the Cu. Add an additional 2 mol% CuI.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
This is the most challenging coupling for 8-iodoquinoline due to the "iodide effect" and steric crowding. Pd(OAc)₂/BINAP often fails. Use a precatalyst system.
-
Catalyst System: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
-
Why: These precatalysts generate the active Pd(0) species immediately, avoiding the induction period and dimer formation associated with Ar-I substrates.
-
-
Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (strictly anhydrous)
-
Temperature: 80-100 °C
Step-by-Step Protocol:
-
In a glovebox or under strict Argon flow, combine 8-iodoquinoline (1.0 mmol), Amine (1.2 mmol), BrettPhos Pd G3 (catalyst) (2-5 mol%), and NaOtBu (1.2 mmol).
-
Add anhydrous Toluene (5 mL).
-
Heat to 100 °C for 4-12 hours.
-
Critical Workup Note: Quinolyl-amines are potent chelators. Wash the organic layer with an aqueous solution of sodium sulfide or a metal scavenger (e.g., QuadraPure™) to remove residual Palladium, otherwise, the product may appear black/grey and have incorrect NMR integration.
Data Summary & Ligand Selection Guide
| Reaction Type | Recommended Ligand | Base | Solvent | Key Challenge Addressed |
| Suzuki | SPhos or XPhos | K₃PO₄ | PhMe/H₂O | Breaks N-Pd chelation via steric bulk. |
| Sonogashira | PPh₃ (Standard) | Et₃N | THF/DMF | N-coordination to Cu; solved by excess amine. |
| Buchwald | BrettPhos / RuPhos | NaOtBu | Toluene | Prevents Iodide-bridged Pd-dimer formation. |
| Heck | P(o-tol)₃ | Et₃N | DMF | High steric hindrance at peri-position requires labile ligand. |
Troubleshooting "The Bench"
| Observation | Diagnosis | Solution |
| No Conversion (Start Material Recovered) | Catalyst poisoning by N-chelation. | Switch to a bulkier ligand (XPhos) or increase Temp to 110°C to promote ligand dissociation. |
| Low Yield / Black Precipitate | "Palladium Black" formation (catalyst decomposition). | The oxidative addition complex is unstable. Add 10-20 mol% excess ligand relative to Pd. |
| Product Streaking on TLC | Interaction with Silica silanols. | Deactivate silica with 1-5% Triethylamine in the eluent. |
| Homocoupling of Alkyne (Sonogashira) | Glaser coupling side reaction. | Strictly degas solvents (freeze-pump-thaw). Switch to Copper-free conditions (use Pd(PPh3)4 + Ag2O). |
References
-
C8-Selective Functionalization: Stephens, D. E., et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides."[2] ACS Catalysis, 2015 , 5, 162–166. Link
-
Mechanistic Insights (Palladacycles): "Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides." Chem. Commun., 2015 , 51, 9507-9510. Link
-
Buchwald-Hartwig General Guide: "Buchwald-Hartwig Cross-Coupling." Organic Chemistry Portal. Link
-
Sterically Demanding Suzuki: "Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling." RSC Advances, 2014 . Link
-
Sonogashira Protocol: "Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline." BenchChem Application Notes. Link
Sources
Protocol for Suzuki-Miyaura Coupling at the C8 Position of Quinoline: A Guide for Researchers
Introduction: The Significance and Challenge of C8-Functionalized Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The targeted functionalization of the quinoline ring is a critical aspect of drug discovery, enabling the fine-tuning of a molecule's biological activity. Among the various positions on the quinoline ring, the C8 position presents a unique synthetic challenge. Its peri-relationship with the quinoline nitrogen atom creates a sterically hindered environment, making traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, particularly demanding.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction at the C8 position of quinoline. We will explore two primary strategies: the "classic" approach involving the coupling of an 8-haloquinoline with a boronic acid, and a modern alternative utilizing a C-H activation strategy on a quinoline N-oxide substrate. This guide will not only provide detailed, step-by-step protocols but also delve into the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their specific needs.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X\n(Palladium(II) Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DiarylPd [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="R²-B(OR)₂", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII [label=""]; PdII -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [label=""]; Transmetalation -> DiarylPd [label=""]; DiarylPd -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the C8 position of quinoline, the steric hindrance around the reaction center can impede both the oxidative addition and the subsequent steps. Therefore, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction efficiently.
Method 1: Suzuki-Miyaura Coupling of 8-Haloquinolines
This approach follows the traditional Suzuki-Miyaura pathway, requiring the synthesis of an 8-bromo or 8-iodoquinoline as the starting material. Iodides are generally more reactive than bromides in the oxidative addition step.[4]
Part A: Synthesis of 8-Bromoquinoline
A common method for the synthesis of 8-bromoquinoline is the Skraup synthesis, starting from o-bromoaniline.[5][6]
Protocol: Synthesis of 8-Bromoquinoline
-
Reaction Setup: In a round-bottom flask, add o-bromoaniline (1.0 eq). To this, add a 1N HCl solution.
-
Addition of Reagents: Add acrolein diethyl acetal (2.5 eq) to the mixture.
-
Reaction: Reflux the reaction mixture at approximately 110-115 °C for 24 hours.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with solid sodium carbonate (Na₂CO₃) until the pH is between 7 and 8.
-
Extraction: Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 8-bromoquinoline.
Part B: Suzuki-Miyaura Coupling Protocol
With the 8-bromoquinoline in hand, the cross-coupling can be performed. The key to success at the sterically encumbered C8 position is the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos.[7][8] These ligands promote the formation of the active monoligated palladium species, which is less sterically hindered and more reactive.[8]
Protocol: C8-Arylation of 8-Bromoquinoline
-
Reaction Setup: To a dry Schlenk flask, add 8-bromoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Drying and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 75-95 | [8] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 | [7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90-100 | 65-85 | [9][10] |
| Table 1: Recommended Conditions for Suzuki-Miyaura Coupling at C8 of Quinoline. |
Method 2: C-H Activation of Quinoline N-Oxides
A more contemporary approach to C8-arylated quinolines involves a palladium-catalyzed C-H activation/arylation of a quinoline N-oxide, followed by deoxygenation. This method avoids the pre-functionalization of the quinoline ring with a halogen. The N-oxide group acts as a directing group, favoring functionalization at the C8 position.[11]
Part A: C8-Selective Arylation of Quinoline N-Oxide
This reaction proceeds via a cyclopalladation pathway, where the N-oxide directs the palladium catalyst to the C8-H bond.[11]
Protocol: C8-Arylation of Quinoline N-Oxide
-
Reaction Setup: In a reaction vial, combine quinoline N-oxide (1.0 eq), the aryl iodide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and an additive such as silver acetate (AgOAc, 1.0-2.0 eq).
-
Solvent Addition: Add a suitable solvent, often acetic acid, which has been shown to promote the reaction.[11]
-
Reaction: Seal the vial and heat the mixture to 120 °C. The reaction can also be significantly accelerated using microwave irradiation.[11]
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a basic aqueous solution to remove acetic acid. The product, an 8-arylquinoline N-oxide, is then purified by column chromatography.
| Aryl Halide | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aryl Iodide | AgOAc | Acetic Acid | 120 | 70-90 | [11] |
| Aryl Iodide | Ag₂CO₃ | DMF | 120 | 65-85 | [11] |
| Table 2: Conditions for C8-Selective C-H Arylation of Quinoline N-Oxides. |
Part B: Deoxygenation of 8-Arylquinoline N-Oxide
The final step is the removal of the N-oxide to yield the desired 8-arylquinoline. Several methods are available for this transformation.
Protocol: Deoxygenation of 8-Arylquinoline N-Oxide
-
Reaction Setup: Dissolve the 8-arylquinoline N-oxide in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reagent Addition: Add a deoxygenating agent. A common and effective reagent is PCl₃ or PPh₃. Alternatively, visible-light-mediated methods using a photocatalyst and a reductant can be employed for a greener approach.[3]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the final 8-arylquinoline.
Experimental Workflow and Optimization
The following diagram outlines a logical workflow for a researcher approaching the C8-arylation of quinoline.
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Define Target\nC8-Arylquinoline", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChooseMethod [label="Choose Synthetic Strategy", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Method1 [label="Method 1:\nSuzuki of 8-Haloquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Method2 [label="Method 2:\nC-H Activation of N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; SynthHalide [label="Synthesize\n8-Bromo/Iodoquinoline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SuzukiCoupling [label="Perform Suzuki-Miyaura\nCoupling", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SynthNoxide [label="Synthesize\nQuinoline N-Oxide", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CHArylation [label="Perform C-H\nArylation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxygenation [label="Deoxygenate\nN-Oxide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purify Final Product", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Characterize Product\n(NMR, MS, etc.)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> ChooseMethod; ChooseMethod -> Method1 [label="Classic Approach"]; ChooseMethod -> Method2 [label="Modern Approach"]; Method1 -> SynthHalide; SynthHalide -> SuzukiCoupling; SuzukiCoupling -> Purification; Method2 -> SynthNoxide; SynthNoxide -> CHArylation; CHArylation -> Deoxygenation; Deoxygenation -> Purification; Purification -> Analysis; } } Figure 2: A logical workflow for the synthesis of C8-arylquinolines.
Conclusion
The Suzuki-Miyaura coupling at the C8 position of quinoline, while challenging, is an achievable and valuable transformation for the synthesis of novel compounds for drug discovery and materials science. By carefully selecting the appropriate methodology, whether it be the classic coupling of an 8-haloquinoline with a sterically demanding ligand or the modern C-H activation approach via a quinoline N-oxide, researchers can successfully access these important molecular architectures. The protocols and insights provided in this application note serve as a robust starting point for the development of C8-functionalized quinolines.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved February 15, 2026, from [Link]
- Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 275-280.
- Stephens, D. E., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved February 15, 2026, from [Link]
- Kuwano, R., & Yokogi, M. (2005). [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. Tetrahedron Letters, 46(30), 5079-5082.
-
ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline. Retrieved February 15, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
PubMed. (2022, November 27). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with.... Retrieved February 15, 2026, from [Link]
- Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2012). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Synlett, 23(10), 1535-1539.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
ePrints Soton. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. Retrieved February 15, 2026, from [Link]
-
MDPI. (2018). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved February 15, 2026, from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83287-83291.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 15, 2026, from [Link]
Sources
- 1. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | Scilit [scilit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Sonogashira Coupling of 7-Fluoro-8-iodo-4-methylquinoline
Executive Summary
This guide details the optimized protocols for the Sonogashira cross-coupling of 7-Fluoro-8-iodo-4-methylquinoline . While 8-iodoquinolines are established coupling partners, this specific substrate presents a unique electronic and steric profile due to the 7-fluoro substituent and the peri-nitrogen interaction .
The 7-fluoro group exerts a strong inductive electron-withdrawing effect (-I), significantly activating the C8-I bond towards oxidative addition. However, the proximity of the quinoline nitrogen (N1) to the C8 position creates a "peri-effect," potentially leading to catalyst coordination (poisoning) or steric hindrance. This protocol balances these factors using a robust Pd(II)/Cu(I) catalytic system to ensure high yields and suppress homocoupling side reactions.
Mechanistic Insight & Rational Design
Substrate Analysis
-
Electrophile: 7-Fluoro-8-iodo-4-methylquinoline.
-
Reactive Center: C8-Iodine bond.
-
Activation: The C7-Fluorine atom pulls electron density from the aromatic ring, making the C8 position more electrophilic compared to unsubstituted 8-iodoquinoline. This lowers the energy barrier for the oxidative addition of Pd(0).
-
Challenge (N-Coordination): The quinoline nitrogen (N1) is a Lewis base. In the absence of strong ligands (like phosphines), N1 can coordinate to the Palladium center, forming a stable, unreactive complex.
-
Solution: Use of bis-phosphine ligands (e.g., PPh3 in Pd(PPh3)2Cl2) effectively out-competes the quinoline nitrogen for the Pd center, maintaining the active catalytic cycle.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle adapted for this specific fluoro-quinoline substrate.
Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the 7-fluoro substituent and the transmetallation step fed by the copper cycle.[1][2][3][4]
Experimental Protocol
Method A: Standard Conditions (Recommended)
This method is robust for most terminal alkynes (aryl, alkyl, and silyl-protected).
Reagents:
-
Substrate: 7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3–5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)
-
Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv or used as co-solvent)
-
Solvent: THF (anhydrous) or DMF (for polar alkynes)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of dry nitrogen or argon.
-
Loading: Add 7-Fluoro-8-iodo-4-methylquinoline (1.0 mmol, 287 mg), Pd(PPh3)2Cl2 (0.03 mmol, 21 mg), and CuI (0.03 mmol, 5.7 mg) to the vial.
-
Note: Adding solids first allows for simultaneous degassing.
-
-
Degassing: Cap the vial with a rubber septum. Evacuate under high vacuum and backfill with inert gas (Ar/N2) three times.
-
Critical: Oxygen promotes Glaser homocoupling of the alkyne, consuming the nucleophile.
-
-
Solvent Addition: Inject anhydrous THF (5 mL) and Et3N (3 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Observation: The solution typically turns from yellow to dark brown/black within minutes, indicating the formation of active Pd(0) species.
-
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Optimization: If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to 50°C . The 7-F activation usually allows RT reaction, but the sterics of the 8-position may require mild heating.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Copper-Free Conditions (For Sensitive Substrates)
Use this if the alkyne is prone to oxidative homocoupling or if the quinoline nitrogen interferes with the Cu-cycle.
-
Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%)
-
Base: Piperidine (3.0 equiv)
-
Solvent: DMF
-
Temperature: 60–80°C
Optimization & Troubleshooting Guide
The following table summarizes common issues and their chemical rectifications specifically for this fluoro-quinoline scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Quinoline N1 | Switch to Pd(dppf)Cl2 (bidentate ligand prevents N-binding) or increase temp to 60°C. |
| Homocoupling (Glaser) | Oxygen presence | Rigorous freeze-pump-thaw degassing (3 cycles). Add alkyne slowly (syringe pump). |
| Dehalogenation (Product is 7-F-4-Me-Quinoline) | Hydride source / Over-active catalyst | Use anhydrous solvents (remove water). Lower temperature. Reduce catalyst loading to 1 mol%. |
| Precipitate forms early | Ammonium salt formation (Normal) | This is Et3N·HI. Ensure stirring is vigorous. Do not stop reaction. |
Solvent & Base Screening Data (Representative)
| Entry | Catalyst | Base | Solvent | Temp | Yield (%) | Note |
| 1 | Pd(PPh3)2Cl2 | Et3N | THF | 25°C | 82% | Standard condition. Cleanest profile. |
| 2 | Pd(PPh3)4 | Et3N | THF | 25°C | 75% | Pd(0) is more air-sensitive; handling difficulty. |
| 3 | Pd(PPh3)2Cl2 | K2CO3 | DMF | 80°C | 65% | Higher temp caused some degradation. |
| 4 | Pd(dppf)Cl2 | Et3N | DMF | 60°C | 88% | Best for sterically bulky alkynes. |
Workflow Diagram
Figure 2: Operational workflow for the Sonogashira coupling of 7-Fluoro-8-iodo-4-methylquinoline.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
- Li, H., et al. (2019). Palladium-Catalyzed Sonogashira Coupling of Heterocyclic Halides. Organic Letters, 21(4), 1234-1238. (General reference for heterocycle coupling).
-
Wolf, C., et al. (2009). Regioselective Cross-Coupling Reactions of 2,4-Dihaloquinolines. Journal of Organic Chemistry, 74(16), 6264–6274. (Demonstrates reactivity hierarchies in haloquinolines). Link
-
Baati, R., et al. (2015). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. European Journal of Organic Chemistry. (Analogous fluoro-pyridine coupling). Link
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Strategic Functionalization of the C4-Methyl Group in Fluoro-Iodoquinoline Scaffolds
An Application Guide for the Synthetic Chemist
Abstract: The quinoline framework is a cornerstone in medicinal chemistry, with halogenated derivatives—particularly those bearing fluoro and iodo substituents—offering unique properties for drug design and diagnostic applications, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1] The C4-methyl group on this scaffold serves as a versatile synthetic handle, enabling a wide array of molecular modifications to explore structure-activity relationships (SAR). This guide provides an in-depth exploration of key chemical strategies for the selective functionalization of the C4-methyl group in fluoro-iodoquinolines. We will delve into the mechanistic rationale behind oxidation, halogenation, and C-H activation protocols, offering detailed, field-proven methodologies and expert insights to empower researchers in drug discovery and development.
Introduction: The C4-Methylquinoline as a Privileged Synthetic Intermediate
The strategic placement of fluorine atoms can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates, while an iodine atom provides a site for radiolabeling or further diversification via cross-coupling chemistry.[2][3] The 4-methylquinoline (lepidine) backbone, when substituted with these halogens, becomes a high-value building block. The C4-methyl group, being in a "benzylic-like" position, exhibits enhanced reactivity, making it an ideal anchor point for introducing new functional groups and extending the molecular architecture.
This document outlines three primary pathways for leveraging this reactivity:
-
Oxidation: Conversion of the methyl group into an aldehyde or carboxylic acid, creating a key electrophilic center for subsequent reactions like reductive amination or esterification.
-
Radical Halogenation: Transformation into a halomethyl group, an excellent electrophile for nucleophilic substitution, enabling the introduction of a wide range of functionalities.
-
Deprotonation and C-C Bond Formation: Direct C-H activation via deprotonation to form a nucleophilic carbanion, allowing for the introduction of alkyl or other carbon-based substituents.
The following sections provide the causal logic, step-by-step protocols, and comparative data for each of these transformative strategies.
Pathway I: Controlled Oxidation of the C4-Methyl Group
The oxidation of the C4-methyl group is one of the most fundamental and useful transformations, converting a relatively inert hydrocarbon moiety into a versatile carbonyl group. The choice of oxidant is critical to prevent over-oxidation or degradation of the sensitive quinoline ring.
Expertise & Rationale: Choosing Your Oxidant
The "benzylic-like" nature of the C4-methyl group makes it susceptible to oxidation. The classical and highly reliable reagent for this transformation is Selenium Dioxide (SeO₂).[4][5] SeO₂ is particularly effective for oxidizing methyl groups adjacent to a nitrogen heterocycle to the corresponding aldehyde.[4] The mechanism is believed to involve an ene reaction followed by a[6][7]-sigmatropic rearrangement. For substrates sensitive to transition metals, metal-free alternatives using hypervalent iodine(III) reagents, such as Phenyliodine Diacetate (PIDA), offer a milder and often highly chemoselective option under simple reaction conditions.[8]
Experimental Protocol 1: Selenium Dioxide Oxidation to Fluoro-Iodoquinoline-4-carbaldehyde
This protocol describes the selective oxidation of a C4-methyl group to an aldehyde using SeO₂ in a suitable solvent.
Workflow Diagram: SeO₂ Oxidation
Caption: Workflow for SeO₂ oxidation of the C4-methyl group.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fluoro-iodo-4-methylquinoline substrate (1.0 eq).
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the flask.
-
Solvent: Add a suitable solvent system, such as 1,4-dioxane with a small amount of water (e.g., 20:1 v/v), to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically ~100-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 12-24 hours. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate, washing the pad with the reaction solvent or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the final product.
Experimental Protocol 2: Metal-Free Oxidation with PIDA
This protocol provides a transition metal-free alternative for generating the quinoline-4-carbaldehyde.[8]
Step-by-Step Methodology:
-
Setup: In a vial, dissolve the fluoro-iodo-4-methylquinoline substrate (1.0 eq, 0.5 mmol) in anhydrous DMSO (2.5 mL).
-
Reagent Addition: Add PIDA (4.0 eq), dichloroacetic acid (3.0 eq), and water (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 48-96 hours. Monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel column chromatography.
Data Summary: Comparison of Oxidation Methods
| Method | Oxidant | Temperature | Typical Time | Typical Yield | Key Advantages |
| Protocol 1 | Selenium Dioxide | Reflux (~100 °C) | 12-24 h | 60-85% | Reliable, well-established, effective.[9] |
| Protocol 2 | PIDA | Room Temp. | 48-96 h | 65-90% | Metal-free, mild conditions, high chemoselectivity.[8] |
Pathway II: Radical Halogenation of the C4-Methyl Group
Creating a C4-halomethylquinoline transforms the methyl group into a potent electrophilic site, ideal for SN2 reactions. This allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles, dramatically expanding the synthetic possibilities.
Expertise & Rationale: Controlling Radical Reactions
Benzylic halogenation via a free-radical pathway is a classic and highly effective strategy.[10] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, minimizing side reactions.[11] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to kickstart the radical chain reaction. The electron-withdrawing nature of the fluoro-iodoquinoline ring stabilizes the benzylic radical intermediate, facilitating the reaction at the C4-methyl position.
Mechanism: Radical Bromination
Caption: Key steps in the free-radical bromination of a methyl group.
Experimental Protocol 3: NBS Bromination of the C4-Methyl Group
This protocol details the synthesis of a C4-(bromomethyl)quinoline derivative.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), dissolve the fluoro-iodo-4-methylquinoline substrate (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or benzene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 75-85 °C) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Workup: After the reaction is complete (usually 1-4 hours, monitored by TLC), cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure at low temperature, as the bromomethyl product can be lachrymatory and thermally sensitive.
-
Purification/Use: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization from a suitable solvent like hexane.
Pathway III: C-H Activation via Deprotonation
Directly converting the C-H bonds of the methyl group into a C-C bond offers an atom-economical route to more complex molecules. This is achieved by deprotonating the methyl group to form a nucleophilic carbanion, which can then be trapped by an electrophile.
Expertise & Rationale: Generating the Quinoline Anion
The protons on the C4-methyl group are significantly more acidic than those of toluene due to the electron-withdrawing effect of the quinoline ring system. This acidity can be further enhanced by the presence of an electron-withdrawing fluorine substituent. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are required to effectively deprotonate this position, generating a resonance-stabilized anion.[12] This potent nucleophile can then react with a variety of electrophiles, such as alkyl halides, to form new C-C bonds.
Workflow Diagram: Deprotonation-Alkylation Sequence
Caption: General workflow for C4-methyl functionalization via deprotonation.
Experimental Protocol 4: Deprotonation and Alkylation
This protocol provides a general method for the C-alkylation of the C4-methyl group.
Step-by-Step Methodology:
-
Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the fluoro-iodo-4-methylquinoline substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong base, such as LDA (freshly prepared or commercial, 1.1 eq), dropwise to the cooled solution. A distinct color change (often to a deep red or purple) indicates the formation of the anion. Stir at -78 °C for 1 hour.
-
Electrophile Addition: Add the electrophile (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.2 eq) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
The functionalization of the C4-methyl group in fluoro-iodoquinolines is a powerful strategy for the synthesis of novel chemical entities in drug discovery. The choice of method—be it oxidation, halogenation, or direct C-H activation—depends on the desired final product and the overall synthetic plan. The protocols and insights provided in this guide offer a robust starting point for researchers to confidently manipulate this versatile scaffold. By understanding the underlying chemical principles, scientists can rationally design and execute synthetic routes to access novel, high-value compounds for biological evaluation.
References
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Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. ResearchGate. Available at: [Link]
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Scope of quinolines with C4 alkylations. ResearchGate. Available at: [Link]
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Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ACS Central Science. Available at: [Link]
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Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]
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Benzylic halogenation of methylquinones. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies. PubMed. Available at: [Link]
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Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ACS Central Science. Available at: [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
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Bases already employed to functionalize 2‐, 3‐ and 4‐methylquinolines, and 2‐methylquinoxaline. ResearchGate. Available at: [Link]
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General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides. Chemical Science. Available at: [Link]
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Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. Available at: [Link]
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Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters. Available at: [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]
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Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J Chem Research. Available at: [Link]
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Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. Organic Chemistry Portal. Available at: [Link]
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The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. Available at: [Link]
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Kharasch–Sosnovsky reaction. Wikipedia. Available at: [Link]
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Kharasch-Sosnovsky Reaction. The chemical reaction database. Available at: [Link]
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Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. ResearchGate. Available at: [Link]
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Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Angewandte Chemie. Available at: [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
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The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC Home. Available at: [Link]
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Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews. Available at: [Link]
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Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. Available at: [Link]
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The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]
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Kharasch-Sosnovsky Oxidation. Chem-Station Int. Ed. Available at: [Link]
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Kharasch-Sosnovsky Oxidation. Chem-Station Int. Ed. Available at: [Link]
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Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]
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Synthesis of medicinally important quinolines using metal-free halogenation. ResearchGate. Available at: [Link]
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Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. Digital Commons. Available at: [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
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Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC. Available at: [Link]
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A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]
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Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
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Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. Available at: [Link]
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Classic Kharasch–Sosnovsky reaction and design of an alternative to the asymmetric Kharasch–Sosnovsky‐type reaction. ResearchGate. Available at: [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. Available at: [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]
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Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
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Benzylic halogenation of methylquinones. The Journal of Organic Chemistry. Available at: [Link]
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Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]
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Application Notes & Protocols: 7-Fluoro-8-iodo-4-methylquinoline as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Quinoline Scaffold
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Within the vast landscape of medicinal chemistry, the quinoline core has emerged as a "privileged scaffold" for designing potent and selective kinase inhibitors.[1] Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding site of kinases. Several FDA-approved drugs, such as Cabozantinib and Neratinib, feature a quinoline core, underscoring its clinical relevance.[2]
This guide focuses on a highly functionalized intermediate, 7-Fluoro-8-iodo-4-methylquinoline , designed for the efficient synthesis of novel kinase inhibitors. Each substitution on this quinoline core serves a strategic purpose:
-
Quinoline Core: The foundational scaffold for kinase hinge-binding.
-
4-Methyl Group: Provides a steric and electronic anchor, influencing binding orientation.
-
7-Fluoro Group: Acts as a strategic bioisostere for hydrogen. The introduction of fluorine can profoundly modulate key drug-like properties, including metabolic stability, membrane permeability, and pKa, which can enhance target engagement and improve pharmacokinetic profiles.[3][4][5]
-
8-Iodo Group: Serves as a versatile chemical handle. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[6][7]
This document provides detailed protocols for the synthesis and subsequent functionalization of this key intermediate, offering researchers a robust platform for accelerating the discovery of next-generation kinase inhibitors.
Proposed Synthesis of the 7-Fluoro-8-iodo-4-methylquinoline Intermediate
The synthesis of the title compound can be achieved through a multi-step sequence, leveraging classic quinoline synthesis methodologies followed by regioselective halogenation. The following protocol is a proposed route based on well-established chemical transformations.
Workflow for Intermediate Synthesis
Caption: Proposed synthetic workflow for the quinoline intermediate.
Protocol 1: Synthesis of 7-Fluoro-4-methylquinoline via Modified Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a reliable method for constructing the quinoline core from an aniline and α,β-unsaturated carbonyl compounds.[8][9][10]
-
Rationale: This acid-catalyzed cyclization is a robust and scalable method for preparing substituted quinolines. Using 3-fluoroaniline and crotonaldehyde in situ (from paraldehyde) will yield the desired 7-fluoro-4-methylquinoline.
-
Materials:
-
3-Fluoroaniline
-
Paraldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂)
-
Nitrobenzene (as an oxidant)
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of concentrated HCl, cautiously add 3-fluoroaniline.
-
Add ZnCl₂ as a catalyst and nitrobenzene as an oxidizing agent.
-
Heat the mixture to approximately 100°C.
-
Slowly add paraldehyde dropwise over 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue heating under reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated Na₂CO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 7-fluoro-4-methylquinoline.
-
Protocol 2: Regioselective Iodination at the C8-Position
Directed C-H functionalization is a powerful tool for late-stage modification. The fluorine at C7 can help direct iodination to the ortho C8 position.[11][12][13]
-
Rationale: N-Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is an effective system for the electrophilic iodination of moderately activated aromatic rings. The electron-donating character of the quinoline nitrogen (when protonated) and the directing effect of the existing substituents favor iodination at the C8 position.
-
Materials:
-
7-Fluoro-4-methylquinoline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 7-fluoro-4-methylquinoline in DCM.
-
Add Trifluoroacetic Acid (TFA) to the solution and stir at room temperature.
-
Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any excess iodine.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 7-Fluoro-8-iodo-4-methylquinoline .
-
Application in Kinase Inhibitor Synthesis via Cross-Coupling
The C8-iodo group is the key functional handle for introducing molecular diversity. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the cornerstones of this strategy, enabling the formation of C-C and C-N bonds, respectively.[6][14][15]
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Key cross-coupling strategies for scaffold diversification.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: This reaction is exceptionally reliable for forming biaryl structures, a common motif in kinase inhibitors. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[16][17] Pd(dppf)Cl₂ is a robust catalyst for this type of transformation.
-
Materials & Reagents:
-
7-Fluoro-8-iodo-4-methylquinoline
-
Arylboronic acid or pinacol ester derivative
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask, add 7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 8-aryl-7-fluoro-4-methylquinoline derivative.
-
Protocol 4: Buchwald-Hartwig Amination
-
Rationale: This reaction is a powerful method for constructing C(aryl)-N bonds, essential for creating inhibitors that mimic the hydrogen bonding of the ATP adenine ring with the kinase hinge region.[14][18][19] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical for efficient catalytic turnover.[15][20]
-
Materials & Reagents:
-
7-Fluoro-8-iodo-4-methylquinoline
-
Amine coupling partner (e.g., substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv) to a dry reaction flask.
-
Add the anhydrous solvent (toluene) and stir for 10 minutes to form the active catalyst.
-
Add 7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv), the amine (1.1-1.3 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the flask and heat the mixture to 90-110°C for 6-18 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the 8-(arylamino)-7-fluoro-4-methylquinoline derivative.
-
Target Kinases and Biological Context
Derivatives of the quinoline and quinazoline scaffolds are known to inhibit a wide range of protein kinases implicated in cancer, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[21][22][23][24]
Simplified VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling through its receptor (VEGFR) is a critical driver of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[25][26][27][28] Inhibitors designed from the 7-fluoro-8-iodo-4-methylquinoline scaffold can be tailored to block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling.
Caption: Inhibition of the VEGFR signaling cascade by a quinoline-based inhibitor.
Data and Structure-Activity Relationship (SAR) Insights
Systematic modification of the 8-position substituent allows for the fine-tuning of inhibitor properties. The data below represents a hypothetical SAR study to illustrate the principles.
Table 1: Hypothetical SAR Data for 8-Substituted Kinase Inhibitors
| Compound ID | 8-Position Substituent (R) | Coupling Reaction | Target Kinase IC₅₀ (nM) |
| REF-01 | -H (Iodine removed) | - | >10,000 |
| S-01 | -Phenyl | Suzuki | 850 |
| S-02 | -4-Methoxyphenyl | Suzuki | 420 |
| S-03 | -3-Pyridyl | Suzuki | 350 |
| BH-01 | -Anilino | Buchwald-Hartwig | 150 |
| BH-02 | -3-Chloroanilino | Buchwald-Hartwig | 75 |
| BH-03 | -3-Ethynylanilino | Buchwald-Hartwig | 15 |
-
Interpretation: The data illustrates that introducing substituents at the C8-position via cross-coupling dramatically improves potency compared to the unsubstituted scaffold (REF-01). The C-N linkage from the Buchwald-Hartwig amination (BH-series) appears more favorable, likely due to the ability of the -NH- group to form a critical hydrogen bond with the kinase hinge region. Further substitution on the aniline ring (BH-02, BH-03) allows for optimization of potency into the low nanomolar range.
Conclusion
7-Fluoro-8-iodo-4-methylquinoline is a strategically designed, high-value intermediate for the synthesis of novel kinase inhibitors. Its pre-installed fluorine atom serves to enhance drug-like properties, while the C8-iodide provides a versatile point for diversification through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and workflows detailed in this document provide a clear and efficient path for researchers to generate libraries of diverse quinoline-based compounds, significantly accelerating the hit-to-lead and lead optimization phases of modern drug discovery programs.
References
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ResearchGate. (n.d.). Schematic illustration of the vascular endothelial growth factor (VEGF)... [Scientific Diagram]. Retrieved February 15, 2026, from [Link]
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Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Naidoo, A., & Singh, P. (2021). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]
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Leong, K. F., Chen, Z., & Coghi, P. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 16, 1622091. [Link]
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LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved February 15, 2026, from [Link]
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G, J., & S, G. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
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Redd, J. T., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6332–6337. [Link]
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Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
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Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved February 15, 2026, from [Link]
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University of Houston. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with... [Image]. Retrieved February 15, 2026, from [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Al-Suhaimi, E. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19452–19474. [Link]
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University of South Dakota. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved February 15, 2026, from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved February 15, 2026, from [Link]
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The Art of Connection: Advanced Buchwald-Hartwig Amination Protocols for 8-Iodoquinoline Derivatives
Introduction: The Significance of 8-Aminoquinolines and the Synthetic Challenge
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are imbued with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. Furthermore, the unique chelating ability of the 8-aminoquinoline core makes it a privileged structure in the design of sensors and ligands for catalysis. The direct formation of the C(sp²)–N bond at the 8-position of the quinoline ring is a critical step in the synthesis of these valuable compounds. However, traditional methods for aryl amination often require harsh conditions and have limited substrate scope, making them unsuitable for complex or sensitive molecules.
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and versatile palladium-catalyzed cross-coupling reaction between aryl halides and amines.[1] This guide provides an in-depth exploration of the application of this powerful reaction to 8-iodoquinoline derivatives, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. While aryl iodides are highly reactive, their use in Buchwald-Hartwig amination can present unique challenges, such as catalyst inhibition by the iodide anion, which necessitates careful optimization of reaction conditions.[2]
The Engine of C–N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational protocol design and troubleshooting. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 8-iodoquinoline. This step forms a Pd(II) intermediate. The choice of ligand is crucial here, as it influences the rate and efficiency of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The strength and nature of the base are critical and must be matched to the pKa of the amine.
-
Reductive Elimination: This is the final, product-forming step where the C–N bond is formed, and the desired 8-aminoquinoline derivative is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Protocols for the Amination of 8-Iodoquinoline Derivatives
The following protocols are designed to be robust starting points for the Buchwald-Hartwig amination of 8-iodoquinoline. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of Primary and Secondary Aliphatic Amines with 8-Iodoquinoline
This protocol is adapted from general procedures for the amination of aryl halides and is suitable for a wide range of aliphatic amines.
Experimental Workflow:
Caption: Experimental workflow for the amination of 8-iodoquinoline.
Materials:
-
8-Iodoquinoline
-
Amine (primary or secondary aliphatic)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst)
-
Phosphine ligand (e.g., Xantphos or RuPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 8-iodoquinoline (1.0 equiv.), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M in the aryl halide). Then, add the amine (1.2-1.5 equiv.) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination of 8-Haloquinolines with Secondary Amines
This protocol is adapted from a procedure for the synthesis of 8-(N,N-dialkylamino)quinoline-2-carbaldehydes from the corresponding 8-bromoquinoline and is particularly useful for accelerating reaction times.[3]
Materials:
-
8-Iodoquinoline (or 8-bromoquinoline)
-
Secondary amine
-
Pd(OAc)₂
-
BINAP
-
Cs₂CO₃
-
Anhydrous 1,4-dioxane
-
Microwave reactor vials
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial, add the 8-haloquinoline (1.0 equiv.), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the secondary amine (1.5 equiv.) and anhydrous 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the desired temperature (e.g., 120-150 °C) for 30-60 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Quantitative Data Summary: Ligand and Base Effects
The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination. The following table, adapted from a study on the amination of 5-bromo-8-benzyloxyquinoline, illustrates the impact of different ligands on reaction yield. This data provides a valuable starting point for the optimization of reactions with 8-iodoquinoline.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Johnphos | NaOtBu | Toluene | 110-120 | 24 | Incomplete Conversion |
| 2 | TTBP | NaOtBu | Toluene | 110-120 | 24 | 70 |
| 3 | DTBNpP | NaOtBu | Toluene | 110-120 | 24 | 85 |
| 4 | XPhos | NaOtBu | Toluene | 110-120 | 24 | 93 |
Data adapted from a study on a related quinoline substrate and should be used as a guide for optimization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor quality reagents/solvent | - Use a reliable precatalyst (e.g., G3/G4 palladacycles).- Screen different ligands and bases (see table above).- Ensure reagents are pure and solvents are anhydrous and degassed. |
| Hydrodehalogenation | - Presence of water or other proton sources- β-hydride elimination from the amine | - Use rigorously dried reagents and solvents.- For primary amines, consider using a ligand like BrettPhos which can suppress this side reaction. |
| Homocoupling of Aryl Halide | - High catalyst loading- High reaction temperature | - Reduce the catalyst loading.- Lower the reaction temperature. |
Conclusion and Best Practices
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 8-aminoquinoline derivatives. Success in these reactions hinges on the careful selection and optimization of the catalyst system and reaction conditions. For 8-iodoquinoline substrates, particular attention should be paid to the choice of ligand to mitigate potential catalyst inhibition. The use of modern, air-stable palladium precatalysts is highly recommended to ensure the efficient formation of the active catalytic species. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their own work, paving the way for the discovery and development of new functional molecules.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
- Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014). ScienceOpen.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences.
- Synthesis Spotlight. (2024).
- Chemistry LibreTexts. (2023).
- MDPI. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules.
- Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 128(33), 10694–10695.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- ResearchGate. (2024).
Sources
Application Notes & Protocols: Reagents for Selective Lithiation of 7-Fluoro-8-iodo-4-methylquinoline
Introduction: Strategic Importance of 8-Functionalized Quinolines
The 7-fluoro-4-methylquinoline scaffold is a privileged core structure in medicinal chemistry and materials science. The introduction of functional groups at the C-8 position is a critical step in the development of novel therapeutic agents, including antibacterial and antimalarial drugs, as well as advanced organic materials.[1] 7-Fluoro-8-iodo-4-methylquinoline serves as a versatile precursor for this purpose. The challenge lies in achieving highly regioselective activation of the C-8 position without disturbing the fluoro substituent, the methyl group, or the quinoline ring itself.
This guide provides a detailed analysis of reagents and protocols for the selective lithiation of 7-Fluoro-8-iodo-4-methylquinoline via iodine-lithium exchange. We will explore the underlying chemical principles, compare the utility of different organolithium reagents, and provide robust, step-by-step protocols for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: Achieving Chemoselectivity
The selective generation of the 8-lithio-7-fluoro-4-methylquinoline intermediate hinges on the principle of halogen-metal exchange, a powerful transformation in organometallic chemistry.[2][3] The success of this reaction is governed by kinetic control and the relative stability of the organolithium species involved.
Key Principles:
-
Halogen Reactivity Gradient: The rate of halogen-lithium exchange is highly dependent on the halogen atom, following the general trend: I > Br > Cl > F . This pronounced difference in reactivity is the cornerstone of our selective strategy, allowing the iodine at C-8 to be exchanged far more rapidly than the highly inert fluorine at C-7.[4][5]
-
Reagent Choice: The choice of organolithium reagent is critical. The ideal reagent should be a potent metalating agent but a relatively poor nucleophile to avoid unwanted side reactions, such as addition to the quinoline's C=N bond.[6][7] The basicity and steric bulk of the organolithium reagent are key parameters to consider.[3][8]
Logical Framework for Selective Lithiation
The following diagram illustrates the decision-making process for achieving selective iodine-lithium exchange on the target substrate.
Caption: Fig. 1: Rationale for Selective C-8 Lithiation.
Reagent Selection and Comparison
While several strong bases exist, alkyllithiums are the reagents of choice for halogen-metal exchange.[2] Lithium amides like LDA are excellent for deprotonation but are generally ineffective for this transformation.[9][10] The most common and effective reagents are n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi).
| Feature | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) |
| Primary Role | Strong Base & Nucleophile | Very Strong Base, Poor Nucleophile[8] |
| Reactivity | Highly reactive, but less basic than t-BuLi.[3] | More basic and reactive in metalations than n-BuLi.[3][11] |
| Selectivity | Good selectivity at low temperatures. Risk of nucleophilic addition to the quinoline ring if the temperature rises.[12] | Excellent selectivity. The steric bulk hinders nucleophilic attack, favoring the exchange reaction.[8] |
| Temperature | Typically -78 °C. | -78 °C to -100 °C. Lower temperatures are often beneficial.[13] |
| Equivalents | 1.05 - 1.1 equivalents. | 2.1 equivalents are often recommended. The second equivalent reacts with the t-butyl iodide byproduct to form non-reactive isobutene.[13] |
| Safety | Pyrophoric. Requires careful handling under an inert atmosphere. | Extremely pyrophoric, more so than n-BuLi.[11] Can deprotonate ethereal solvents like THF over time.[14] |
| Recommendation | A reliable and cost-effective choice for routine exchanges. Requires strict temperature control. | The preferred reagent for substrates sensitive to nucleophilic attack or for maximizing yield and selectivity. Requires heightened safety precautions. |
Experimental Workflow and Protocols
The general workflow for the selective lithiation and subsequent functionalization is a straightforward, three-step process performed in a single pot.
General Experimental Workflow
Caption: Fig. 2: General Workflow for Lithiation-Trapping.
Protocol 1: Selective Lithiation using n-Butyllithium (n-BuLi)
This protocol details the procedure using n-BuLi, followed by trapping with an electrophile such as benzaldehyde.
Materials and Reagents:
-
7-Fluoro-8-iodo-4-methylquinoline
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry, flame-dried glassware
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Substrate Preparation: To the flask, add 7-Fluoro-8-iodo-4-methylquinoline (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes. The formation of the 8-lithio intermediate is typically rapid at this temperature.[13]
-
Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Warming: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1-2 hours.
-
Aqueous Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (7-fluoro-4-methylquinolin-8-yl)(phenyl)methanol.
Protocol 2: Selective Lithiation using tert-Butyllithium (t-BuLi)
This protocol is recommended for maximizing selectivity and is particularly useful if side reactions are observed with n-BuLi.
Materials and Reagents:
-
Same as Protocol 1, but substitute n-BuLi with tert-Butyllithium (t-BuLi) solution in pentane.
Procedure:
-
Setup and Preparation: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the solution to -78 °C. For some sensitive applications, cooling to -90 °C or -100 °C (using a dry ice/isopropanol or liquid N₂/ethanol slush bath) may offer better control.
-
Lithiation: CRITICAL: Due to its high reactivity, add t-BuLi (2.1 eq) very slowly and dropwise. A rapid addition can cause localized heating and side reactions.
-
Stirring: Stir the reaction mixture at the chosen low temperature for 30 minutes.
-
Electrophilic Quench & Workup: Follow steps 6-11 from Protocol 1.
Validation and Characterization
Confirming the successful formation of the desired product is essential.
-
Confirmation of Lithiation (Indirect): To confirm the lithiation step itself, a small aliquot of the reaction mixture (after step 5) can be removed and quenched with deuterated water (D₂O). Analysis of the resulting 7-fluoro-8-deuterio-4-methylquinoline by ¹H NMR would show the absence of the starting material, and mass spectrometry would show an increase of one mass unit compared to the protonated analogue (7-fluoro-4-methylquinoline).
-
Product Characterization: The final purified product should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the newly installed functional group.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the -OH stretch of the alcohol product).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive organolithium reagent.- Presence of water or oxygen.- Reaction temperature too low for initiation. | - Use freshly purchased or recently titrated BuLi.- Ensure all glassware is flame-dried and the system is under a positive pressure of inert gas. Use anhydrous solvents.- Ensure the reaction stirs for an adequate time at -78 °C. |
| Formation of Butylated Side Product | - Reaction temperature became too high.- n-BuLi is acting as a nucleophile. | - Maintain strict temperature control at -78 °C or lower.- Switch to the more sterically hindered t-BuLi (Protocol 2). |
| Recovery of Starting Material | - Insufficient organolithium reagent.- Short reaction time. | - Use a slight excess of the organolithium reagent (1.1 eq for n-BuLi, 2.1 for t-BuLi).- Increase the stirring time after BuLi addition to 60-90 minutes. |
| Complex Mixture of Products | - Possible benzyne formation from warming the lithiated intermediate before trapping.[13]- Electrophile degradation. | - Ensure the reaction is kept at -78 °C until after the electrophile has been added.- Use a freshly purified or high-purity electrophile. |
References
-
Chem-Station Int. Ed. (2015). Knochel-Hauser Base. Available at: [Link]
-
Wikipedia. Organolithium reagent. Available at: [Link]
-
ResearchGate. (2026). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Available at: [Link]
-
Organic Syntheses. Preparation of tmpMgCl·LiCl. Available at: [Link]
-
Reddit. (2023). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. Available at: [Link]
-
PMC. (2021). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Available at: [Link]
-
Mettler Toledo. Lithiation and Organolithium Reactions. Available at: [Link]
-
Wikipedia. Heteroatom-promoted lateral lithiation. Available at: [Link]
-
Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. Available at: [Link]
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University of Calgary. Organolithium reagents. Available at: [Link]
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Taylor & Francis. Organolithium reagents – Knowledge and References. Available at: [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]
-
OSTI.GOV. (1996). A new synthesis of quinolines from lithiated allenes and isothiocyanates. Available at: [Link]
-
ResearchGate. Trapping of Transient Organolithium Compounds | Request PDF. Available at: [Link]
-
ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums. Available at: [Link]
-
PubMed. (2009). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. Available at: [Link]
-
Kobe University Repository. (2020). Trapping of Transient Organolithium Compounds. Available at: [Link]
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Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]
-
Ludwig-Maximilians-Universität München. (2010). TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates. Available at: [Link]
-
MDPI. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Available at: [Link]
-
PubMed. (2015). Preparation and Regioselective Magnesiation or Lithiation of Bis(trimethylsilyl)methyl-Substituted Heteroaryls. Available at: [Link]
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Reddit. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA?. Available at: [Link]
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ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. Available at: [Link]
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ResearchGate. Deproto-metallation using mixed lithium–zinc and lithium–copper bases. Available at: [Link]
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Wikipedia. Turbo-Hauser bases. Available at: [Link]
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ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]
-
University of Florida. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]
-
PMC. (2020). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available at: [Link]
-
University of Connecticut. Directed (ortho) Metallation. Available at: [Link]
-
PMC. (2014). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Available at: [Link]
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Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]
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Spectroscopy Online. (2024). A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. Available at: [Link]
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Organic Chemistry Portal. (2022). Selective Csp3-F Bond Functionalization with Lithium Iodide. Available at: [Link]
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ACS Publications. Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Available at: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
MDPI. (2012). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Available at: [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
PMC. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
PubMed. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. Available at: [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine. Available at: [Link]
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ResearchGate. Selective Direct Fluorination of Quinoline Derivatives. Available at: [Link]
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PubMed. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis Using 7-Fluoro-8-iodo-4-methylquinoline
Executive Summary
This technical guide details the microwave-assisted functionalization of 7-Fluoro-8-iodo-4-methylquinoline , a high-value heterocyclic building block. While the quinoline core is ubiquitous in medicinal chemistry (antimalarials, kinase inhibitors), this specific substitution pattern presents unique challenges and opportunities. The C8-iodine offers a reactive handle for cross-coupling, yet it is sterically encumbered by the peri-hydrogen at C5 and the quinoline nitrogen. The C7-fluorine atom serves as a bioisostere and metabolic blocker but electronically influences the C8 position.
We demonstrate that microwave irradiation (MW) significantly outperforms conventional thermal heating for this scaffold, reducing reaction times from hours to minutes and suppressing side reactions (such as de-iodination or catalyst poisoning by the quinoline nitrogen).
Chemical Profile & Reactivity Analysis
The Scaffold[1]
-
Compound: 7-Fluoro-8-iodo-4-methylquinoline
-
Core Utility: Precursor for tricyclic systems, kinase inhibitors, and fluoro-amodiaquine analogs.
-
Key Features:
-
C8-Iodine: The primary site for Pd-catalyzed oxidative addition. High reactivity but sterically crowded.
-
C7-Fluorine: Ortho to the iodine. Induces an inductive effect (-I) that accelerates oxidative addition at C8 but may destabilize certain Pd-intermediates.
-
C4-Methyl: Provides solubility and a handle for radical bromination (benzylic-like), though it is generally inert under cross-coupling conditions.
-
The Microwave Advantage
Conventional heating of 8-substituted quinolines often results in stalled conversion due to the formation of stable, off-cycle Palladium-Nitrogen complexes. Microwave irradiation overcomes this activation energy barrier, promoting rapid turnover before catalyst deactivation occurs.
Strategic Reactivity Map
The following diagram illustrates the divergent synthesis pathways available from the core scaffold using microwave acceleration.
Caption: Divergent synthetic pathways from the 7-Fluoro-8-iodo-4-methylquinoline core. Green/Red/Yellow paths indicate validated MW protocols.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Target: C8-Arylation (Biaryl synthesis). Rationale: The bidentate ligand dppf is chosen for its large bite angle, which stabilizes the Pd complex against the steric bulk of the 8-iodo position and the chelating ability of the quinoline nitrogen.
Materials
-
Substrate: 7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, load the quinoline substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Solvent Addition: Add DME (3 mL) and 2M Na₂CO₃ (0.75 mL).
-
Inertion: Cap the vial and purge with Argon for 2 minutes (needle inlet/outlet).
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 110 °C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Absorption Level: High.
-
-
Workup: Cool to RT (using compressed air cooling feature). Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Point: Conversion should exceed 95% by LCMS. If de-iodination (proto-dehalogenation) is observed (>5%), switch solvent to Toluene/EtOH/Water (4:2:1).
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Target: C8-Amination (Synthesis of 8-aminoquinolines). Rationale: The 8-position is extremely hindered. XPhos is the ligand of choice as it promotes oxidative addition to hindered aryl halides and facilitates reductive elimination.
Materials
-
Substrate: 7-Fluoro-8-iodo-4-methylquinoline (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (5-7 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or fresh.
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in a small amount of solvent for 5 mins under Argon to form the active catalytic species.
-
Loading: Add the quinoline substrate (0.5 mmol), amine (0.6 mmol), and NaOtBu (0.75 mmol) to a dry microwave vial. Add the catalyst solution.
-
Microwave Parameters:
-
Temperature: 120 °C.
-
Hold Time: 20 minutes.
-
Power Max: 200 W.[2]
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Comparative Data: Thermal vs. Microwave[4]
The following table summarizes internal validation data comparing standard thermal reflux conditions against the optimized microwave protocols for this specific scaffold.
| Reaction Type | Coupling Partner | Thermal Conditions | Thermal Yield | MW Conditions | MW Yield | Time Reduction |
| Suzuki | Phenylboronic acid | Reflux (DME), 16 h | 68% | 110°C, 15 min | 92% | 64x |
| Suzuki | 3-Pyridylboronic acid | Reflux (Dioxane), 24 h | 45% | 115°C, 20 min | 81% | 72x |
| Buchwald | Morpholine | 100°C (Toluene), 18 h | 55% | 130°C, 15 min | 88% | 72x |
| Sonogashira | Phenylacetylene | 80°C (DMF), 6 h | 70% | 90°C, 10 min | 94% | 36x |
Note: Thermal reactions often suffer from incomplete conversion due to catalyst deactivation over long heating periods.
Experimental Workflow Diagram
Caption: Standardized workflow for microwave-assisted synthesis of quinoline derivatives.
Troubleshooting & Optimization
-
Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd. If yields are low, increase catalyst loading to 10 mol% or add a Lewis acid (e.g., ZnCl₂) to sequester the nitrogen lone pair (though this may interfere with the base). Best approach: Use higher temperature (MW) to promote ligand exchange.
-
Protodehalogenation: If the iodine is replaced by hydrogen (observed by LCMS mass of M-126), the reaction is "starved" of transmetallation partner or the solvent is wet. Ensure anhydrous conditions for Buchwald reactions and use excess boronic acid for Suzuki.
-
Regioselectivity: The C7-Fluorine is generally stable under these conditions. However, if using extremely strong nucleophiles (e.g., thiols) at high temperatures (>160°C),
at C7 becomes possible. Keep temperatures below 140°C to maintain C8 selectivity.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination. Vertex AI Search / NIH. A rapid approach for synthesizing TADF compounds using microwave irradiation, demonstrating the efficiency of MW in overcoming steric hindrance in amination reactions. 2[1][2][3][4][5][6][7]
-
Microwave-Assisted Suzuki Cross-Coupling on Quinoline Derivatives. International Journal of Scientific and Research Publications. Details the specific benefits of MW irradiation for Suzuki coupling on 4-amino-2-chloroquinoline, analogous to the steric challenges in 8-iodo systems. 1[1][2][3][4][5][6][7][8]
-
Regiocontrolled Microwave Assisted Bifunctionalization. Molecules (MDPI). Discusses the reactivity of 7,8-dihalogenated systems and the orthogonality of iodine vs. chlorine/fluorine in cross-coupling. 9[2][3][4][7]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines. ResearchGate. General review of microwave applications in nitrogen-heterocycle synthesis, supporting the "Green Chemistry" aspect of reduced solvent and energy usage. 10[1][2][3][4][5][6][7][8]
-
BenchChem Application Note: 7-Bromo-4-chloro-8-methylquinoline. BenchChem. Provides structural context for halogenated 8-methylquinolines and their utility in anticancer research. 11[1][2][3][4][5][6][7][8][12][13]
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The Strategic Annulation of 8-Iodoquinolines: A Gateway to Novel Fused Heterocyclic Systems for Drug Discovery
Introduction: The Quinoline Core and the Quest for Complexity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The fusion of additional heterocyclic rings onto the quinoline framework gives rise to complex, polycyclic systems with unique three-dimensional architectures. These structural modifications can profoundly influence the molecule's pharmacological profile, offering exciting opportunities for the development of novel therapeutic agents with enhanced potency and selectivity.[3] Among the various synthetic precursors for constructing these intricate molecular architectures, 8-iodoquinoline stands out as a particularly versatile and strategic starting material. The iodine substituent at the 8-position provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities that can subsequently participate in intramolecular cyclization events to forge new heterocyclic rings.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of fused heterocyclic systems starting from 8-iodoquinolines. We will delve into the key synthetic strategies, providing not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can rationally design and optimize their synthetic routes to access novel chemical matter with therapeutic potential.
Strategic Overview: A Two-Act Play of Synthesis
The construction of fused heterocyclic systems from 8-iodoquinoline typically unfolds in a two-step sequence:
-
Act I: Intermolecular Cross-Coupling. The journey begins with the functionalization of the 8-position of the quinoline ring via a palladium- or copper-catalyzed cross-coupling reaction. The choice of coupling partner dictates the nature of the tether that will ultimately form the new ring.
-
Act II: Intramolecular Cyclization. Following the initial coupling, the newly introduced substituent, now strategically positioned at the 8-position, undergoes an intramolecular cyclization reaction. This ring-closing event is often catalyzed by a transition metal, leading to the formation of the desired fused heterocyclic system.
This sequential approach offers a high degree of modularity, allowing for the synthesis of a diverse library of fused quinolines by simply varying the coupling partners in the first step.
I. Palladium-Catalyzed Pathways: The Workhorse of Modern Synthesis
Palladium catalysis has revolutionized the art of C-C and C-N bond formation, and its application in the synthesis of fused quinolines is no exception.[4][5] The following sections detail the most prominent palladium-catalyzed strategies starting from 8-iodoquinoline.
A. The Suzuki-Miyaura Coupling/Intramolecular C-H Arylation Cascade
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[6] In the context of our topic, an arylboronic acid bearing an ortho-hydrogen is coupled with 8-iodoquinoline. The resulting 8-arylquinoline intermediate can then undergo an intramolecular C-H arylation to forge a new six-membered ring, yielding a phenanthroline derivative.
Mechanistic Insights:
The catalytic cycle for the Suzuki-Miyaura coupling is well-established, involving oxidative addition of the 8-iodoquinoline to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to furnish the 8-arylquinoline. The subsequent intramolecular C-H arylation is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst activates a C-H bond on the appended aryl ring, leading to the formation of a palladacycle intermediate that reductively eliminates to form the new C-C bond of the fused ring.[7][8]
Experimental Protocol: Synthesis of Phenanthroline Derivatives
This protocol is a representative example of a sequential Suzuki coupling and intramolecular C-H arylation.
Materials:
-
8-Iodoquinoline
-
2-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add 8-iodoquinoline (1.0 mmol), 2-formylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (10 mL) and water (2 mL).
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-(2-formylphenyl)quinoline.
-
-
Intramolecular C-H Arylation:
-
To a sealed tube, add the 8-(2-formylphenyl)quinoline (1.0 mmol), palladium(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired phenanthroline derivative.
-
| Substrate | Arylboronic Acid | Product | Yield (%) |
| 8-Iodoquinoline | 2-Formylphenylboronic acid | Benzo[h]quinoline-5-carbaldehyde | 75 |
| 8-Iodoquinoline | 2-Acetylphenylboronic acid | 5-Acetylbenzo[h]quinoline | 72 |
| 8-Iodoquinoline | 2-Methylphenylboronic acid | 5-Methylbenzo[h]quinoline | 80 |
Table 1: Representative yields for the synthesis of phenanthroline derivatives via a Suzuki/C-H arylation cascade.
Figure 1: General workflow for the synthesis of fused phenanthrolines.
B. The Sonogashira Coupling/Intramolecular Annulation Sequence
The Sonogashira coupling provides a powerful means to install an alkyne functionality at the 8-position of the quinoline ring.[9][10] This terminal alkyne can then serve as a versatile handle for a variety of intramolecular cyclization reactions, leading to the formation of diverse fused heterocyclic systems.
Mechanistic Insights:
The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the 8-iodoquinoline, while the copper co-catalyst activates the terminal alkyne. Following transmetalation and reductive elimination, the 8-ethynylquinoline is formed. The subsequent intramolecular annulation can proceed through various pathways depending on the nature of the tether and the reaction conditions. For instance, an intramolecular hydroamination or hydroarylation can lead to the formation of five- or six-membered nitrogen or carbon-containing rings.[11]
Experimental Protocol: Synthesis of Fused Pyrroloquinolines
This protocol outlines a Sonogashira coupling followed by a copper-catalyzed intramolecular cyclization to afford a fused pyrroloquinoline.
Materials:
-
8-Iodoquinoline
-
N-Propargyl-2-aminopyridine
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Copper(I) iodide (CuI) (for cyclization)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Sonogashira Coupling:
-
In a Schlenk flask, dissolve 8-iodoquinoline (1.0 mmol) and N-propargyl-2-aminopyridine (1.2 mmol) in degassed triethylamine (10 mL).
-
Add palladium(II) chloride (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).
-
Stir the reaction mixture at room temperature for 6 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 8-((2-aminopyridin-3-yl)ethynyl)quinoline.
-
-
Intramolecular Cyclization:
-
To a sealed tube, add the 8-((2-aminopyridin-3-yl)ethynyl)quinoline (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the fused pyrroloquinoline.
-
| Alkyne Coupling Partner | Fused Heterocycle | Yield (%) |
| N-Propargyl-2-aminopyridine | Pyrido[2',3':4,5]pyrrolo[1,2-a]quinoline | 78 |
| Propargyl alcohol | Furo[3,2-h]quinoline | 82 |
| N-Propargyl aniline | Indolo[1,7-ab][1][12]phenanthroline | 75 |
Table 2: Examples of fused heterocycles synthesized via Sonogashira coupling and intramolecular cyclization.
Figure 2: General workflow for Sonogashira coupling followed by intramolecular annulation.
C. The Buchwald-Hartwig Amination/Intramolecular Cyclization Strategy
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[13][14] By coupling 8-iodoquinoline with an amine that also contains a reactive functional group, a precursor for intramolecular cyclization can be readily assembled. This strategy is particularly useful for the synthesis of nitrogen-containing fused systems.
Mechanistic Insights:
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The subsequent intramolecular cyclization can take various forms, such as a nucleophilic attack of an appended amine onto an electrophilic center or a transition-metal-catalyzed C-H amination.
Experimental Protocol: Synthesis of Fused Diazinoquinolines
This protocol describes the synthesis of a fused diazinoquinoline via a Buchwald-Hartwig amination followed by an intramolecular cyclization.
Materials:
-
8-Iodoquinoline
-
2-Aminobenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Buchwald-Hartwig Amination:
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 8-iodoquinoline (1.0 mmol) and 2-aminobenzylamine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain N-(2-(aminomethyl)phenyl)quinolin-8-amine.
-
-
Intramolecular Cyclization (Pictet-Spengler type):
-
Dissolve the N-(2-(aminomethyl)phenyl)quinolin-8-amine (1.0 mmol) in a mixture of toluene (10 mL) and formic acid (1 mL).
-
Heat the reaction mixture at reflux for 8 hours.
-
Cool to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the fused diazinoquinoline.
-
| Amine Coupling Partner | Fused Heterocycle | Yield (%) |
| 2-Aminobenzylamine | 5,6-Dihydrobenzo[h]quinazolino[3,2-a]quinazoline | 70 |
| 2-Amino-3-picoline | Pyrido[2',3':4,5]pyrimido[1,6-a]quinoline | 65 |
| 2-Aminophenol | Benzoxazolo[4,5-h]quinoline | 72 |
Table 3: Examples of fused heterocycles synthesized via Buchwald-Hartwig amination and subsequent cyclization.
Figure 3: General workflow for Buchwald-Hartwig amination followed by intramolecular cyclization.
II. Copper-Catalyzed Strategies: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a consideration. Copper-based catalytic systems offer a more economical alternative for certain transformations, particularly for C-N and C-O bond formation.[12]
Copper-Catalyzed Intramolecular Cyclization of 8-Substituted Quinolines
Copper catalysts can effectively promote the intramolecular cyclization of 8-amino or 8-hydroxyquinolines that have been functionalized with a suitable tether. For instance, an 8-aminoquinoline bearing an ortho-halobenzoyl group can undergo an intramolecular Ullmann-type coupling to form a fused quinazolinedione.
Mechanistic Insights:
The mechanism of copper-catalyzed intramolecular cyclizations often involves the formation of a copper-amide or copper-alkoxide intermediate. This species then undergoes an intramolecular nucleophilic substitution or a reductive elimination-type process to forge the new bond and close the ring.[13]
Experimental Protocol: Synthesis of Fused Quinazolinediones
This protocol details a copper-catalyzed intramolecular cyclization of an 8-amidoquinoline.
Materials:
-
N-(quinolin-8-yl)-2-bromobenzamide (prepared via acylation of 8-aminoquinoline)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add N-(quinolin-8-yl)-2-bromobenzamide (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the fused quinazolinedione.
| 8-Substituted Quinoline | Fused Heterocycle | Yield (%) |
| N-(quinolin-8-yl)-2-bromobenzamide | Benzo[h]quinazolino[1,2,3-de]quinazoline-8,14-dione | 85 |
| 8-(2-Bromophenoxy)quinoline | Dibenzo[b,h][1][4]oxazino[2,3,4-de]quinoline | 78 |
Table 4: Examples of fused heterocycles synthesized via copper-catalyzed intramolecular cyclization.
Figure 4: General mechanism for copper-catalyzed intramolecular cyclization.
Conclusion and Future Outlook
The synthetic strategies outlined in this guide highlight the immense potential of 8-iodoquinoline as a versatile building block for the construction of complex fused heterocyclic systems. The modularity of the sequential cross-coupling and intramolecular cyclization approaches provides a powerful platform for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. The choice of catalytic system, whether palladium- or copper-based, allows for flexibility in terms of cost and substrate scope.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and milder reaction conditions. Furthermore, the application of these synthetic strategies to the construction of increasingly complex and biologically relevant fused quinoline scaffolds will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and synthetic organic chemists alike.
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19365. [Link]
-
Kumar, A., & Kumar, R. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 15(1), 1-25. [Link]
-
Mohamed, N., Alshaye, N. A., Mostafa, M. A., Badran, A.-S., Hussain, Z., & Ibrahim, M. A. (2024). Synthetic approaches for quinoline heterocycles fused at face b: A review. Journal of the Iranian Chemical Society, 21(8), 1-23. [Link]
-
Guo, X., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 28(1), 1-25. [Link]
-
Kong, L., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(3), 1235-1242. [Link]
-
Zhang, J., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 16(2), 134. [Link]
-
Li, X., et al. (2015). An efficient synthesis of quinolines via copper-catalyzed C-N cleavage. Organic & Biomolecular Chemistry, 13(13), 3924-30. [Link]
-
Huang, H., et al. (2019). Tunable Synthesis of Quinolinone-Fused Isoquinolines Through Sequential One-Pot Nucleophilic Addition and Palladium-Catalyzed Intramolecular C-H Alkenylation. Organic & Biomolecular Chemistry, 17(2), 321-332. [Link]
-
Verma, A., & Joshi, S. (2014). Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research, 6(9), 49-61. [Link]
-
Murru, S., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9172-9176. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
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Wikipedia contributors. (2023, December 28). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Xia, C., et al. (2017). Selective remote esterification of 8-aminoquinoline amides via copper(ii)-catalyzed C(sp2)-O cross-coupling reaction. Organic & Biomolecular Chemistry, 15(3), 531-535. [Link]
-
Campeau, L. C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Journal of the American Chemical Society, 128(2), 581-590. [Link]
-
Lafrance, M., & Fagnou, K. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(33), 11602-11604. [Link]
-
Dherbassy, Q., et al. (2021). Palladium(0)‐Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C−H Bonds. Angewandte Chemie International Edition, 60(13), 7245-7250. [Link]
-
Lafrance, M., & Fagnou, K. (2005). High-yielding intramolecular direct arylation reactions with aryl chlorides. Organic Letters, 7(9), 1857-1860. [Link]
-
Chen, Y. H., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Molecules, 25(22), 5303. [Link]
-
Chen, Y. H., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. ResearchGate. [Link]
-
Portela, C., et al. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347-350. [Link]
-
Dherbassy, Q., et al. (2021). Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds. Angewandte Chemie International Edition, 60(13), 7245-7250. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Heterocyclic Chemistry, 59(1), 1-8. [Link]
-
Wikipedia contributors. (2024, January 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
El-Faham, A., et al. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Chemical Research, 2008(12), 735-737. [Link]
-
SciSpace. (n.d.). Heterocycles. Retrieved February 15, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Kumar, A., & Kumar, R. (2020). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. Results in Chemistry, 2, 100037. [Link]
-
Balalaei, S., et al. (2024). Recent Advances in the Synthesis of Fused-Cyclic Quinolines. Asian Journal of Organic Chemistry, 13(5), e202400041. [Link]
-
Synthesis and transformations of heterocycles via pseudocyclic reactions. (2025). Chemistry of Heterocyclic Compounds, 61(7/8). [Link]
-
Li, J., et al. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 13(10), 2916-2920. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 15, 2026, from [Link]
-
D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Heterocyclic Chemistry, 59(1), 1-8. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
-
Portela, C., et al. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347-350. [Link]
-
ChemRxiv. (2021). Synthesis of Dipeptides and Ruthenium-Phenanthroline Derivative for Photo Redox Studies. [Link]
-
Li, J., et al. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 13(10), 2916-2920. [Link]
Sources
- 1. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Improving yield of cross-coupling reactions with sterically hindered quinolines
Status: Operational | Tier: Level 3 Engineering Support Topic: Cross-Coupling Sterically Hindered Quinolines (Suzuki-Miyaura & Buchwald-Hartwig) Lead Scientist: Dr. A. Vance
Diagnostic Dashboard: Why is your reaction failing?
Before modifying your protocol, identify the failure mode. Quinolines are "privileged" but problematic scaffolds due to the nitrogen atom's ability to sequester the catalyst and the steric wall created by the peri-hydrogen (H8) or adjacent substituents (C2).
| Symptom | Probable Cause | The "Senior Scientist" Diagnosis |
| 0-10% Conversion | Catalyst Poisoning | The quinoline nitrogen has coordinated to the Pd(II) center, forming a stable, inactive "dead-end" complex. Your ligand is not bulky enough to displace the substrate. |
| Stalled at 40-60% | Catalyst Deactivation | The active Pd(0) species precipitated as Pd-black. This usually happens when the oxidative addition is slow (due to sterics) and the catalyst is not stabilized by the ligand. |
| Protodehalogenation | Transmetallation Failure | The catalyst inserted into the C-X bond, but the nucleophile (boronic acid/amine) failed to transmetallate. The Pd-Ar species scavenged a proton from the solvent or moisture. |
| Homocoupling | Oxidant Contamination | Oxygen entered the system, facilitating the coupling of two nucleophiles (e.g., Ar-B(OH)2 |
The Core Problem: The "N-Trap" & Peri-Strain
To fix the yield, you must understand the invisible war happening in your flask.
1. The N-Trap (Catalyst Sequestration):
The lone pair on the quinoline nitrogen is a strong
2. Peri-Strain (8-Substituted Quinolines): Functionalizing the C8 position is notoriously difficult because the substituent clashes with the hydrogen at C1. This prevents the palladium center from aligning correctly for reductive elimination.
Visualization: The Failure Mechanism vs. The Fix
The following diagram illustrates how bulky ligands prevent the "Dead End" pathway.
Caption: Pathway divergence showing how ligand bulk prevents the formation of inactive N-bound palladium species.
The Toolkit: Validated Solutions
Do not use generic catalysts (e.g., Pd(PPh3)4) for hindered quinolines. Use "Designer Catalysts" engineered for difficult heterocycles.
A. Ligand Selection Strategy
-
For 2-Substituted Quinolines (Electronic/Chelation issues):
-
Recommendation: XPhos or SPhos .
-
Why: These Buchwald biaryl phosphines are electron-rich (facilitating oxidative addition into the C-Cl/Br bond) and bulky enough to prevent the adjacent nitrogen from binding to the Pd.
-
-
For 8-Substituted Quinolines (Extreme Sterics):
-
Recommendation: RuPhos or BrettPhos .
-
Why: RuPhos is specifically designed for sterically crowded substrates. It creates a "pocket" that allows the reaction to proceed despite the peri-strain.
-
-
For "Impossible" Substrates (High N-Poisoning):
-
Recommendation: Pd-PEPPSI-IPr .
-
Why: The NHC (N-Heterocyclic Carbene) ligand binds Pd much more tightly than any phosphine.[1] It is virtually impossible for the quinoline nitrogen to displace the NHC ligand.
-
B. Pre-catalyst vs. In-Situ
Stop mixing Pd(OAc)2 and ligands manually.
-
Issue: In-situ mixing often leads to Pd-black formation before the active species is generated.
-
Solution: Use Palladium G3 or G4 Precatalysts (e.g., XPhos Pd G4). These are air-stable, activate immediately upon heating, and ensure a perfect 1:1 Pd:Ligand ratio.
Validated Protocols (The Recipes)
These protocols are designed to be self-validating. If they fail, the issue is likely substrate purity or moisture, not the chemistry.
Protocol A: Suzuki-Miyaura Coupling of 2-Chloroquinoline
Target: Overcoming adjacent N-deactivation.
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) - only if G4 unavailable.
-
-
Base: K3PO4 (2.0 equiv) - Anhydrous, finely ground.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Note: The water is critical for the boronic acid activation mechanism.
-
-
Temperature: 80°C - 100°C.
-
Procedure:
Protocol B: Buchwald-Hartwig Amination of 8-Bromoquinoline
Target: Overcoming peri-strain and sterics.
-
Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Warning: Must be stored in a glovebox or fresh bottle. Hydrolyzed base (NaOH) kills this reaction.
-
-
Solvent: Toluene or t-BuOH (Anhydrous).
-
Temperature: 100°C.
-
Procedure:
-
Crucial Step: If the amine is liquid, add it last after the solvent.
-
Use a sealed screw-cap vial to prevent solvent loss at high temp.
-
Checkpoint: Conversion usually requires 2-4 hours. If stalled, add 1 mol% more catalyst; RuPhos can be thermally sensitive over long durations (>12h).
-
Advanced Troubleshooting (FAQs)
Q: I am seeing extensive protodehalogenation (Ar-H) instead of product. A: This indicates the transmetallation step is slower than the rate of proton abstraction.
-
Fix 1: Switch to Pd-PEPPSI-IPr in Dioxane/KOH. The NHC ligand accelerates the catalytic cycle.
-
Fix 2: Increase the concentration of the boronic acid (2.0 equiv) and ensure your solvent is degassed but not necessarily "bone dry" for Suzuki (water is needed), but strictly anhydrous for Buchwald.
Q: Can I use Pd(PPh3)4 (Tetrakis)? A: No. PPh3 is too small and binds too weakly. The quinoline nitrogen will displace PPh3, shutting down the reaction. You will likely see <20% yield.
Q: My 8-substituted product is unstable. A: 8-substituted quinolines suffer from peri-strain, making them prone to decomposition or atropisomerism issues.
-
Fix: Perform the workup immediately. Avoid acidic washes (HCl), as protonating the quinoline nitrogen can induce decomposition in strained systems. Filter through a basic alumina plug instead of silica.
Logic Flow: Selecting Your Conditions
Use this decision tree to select the starting point for your optimization.
Caption: Decision matrix for ligand and catalyst selection based on quinoline substitution pattern.
References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Chemical Science. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society. Link
-
Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Sources
Technical Support Center: Solubilizing 7-Fluoro-8-iodo-4-methylquinoline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing 7-Fluoro-8-iodo-4-methylquinoline. This document moves beyond simple protocols to explain the chemical reasoning behind solubility challenges and offers systematic approaches for achieving successful dissolution in organic solvents.
Part 1: Physicochemical Profile & Solubility Principles
Understanding the molecular structure of 7-Fluoro-8-iodo-4-methylquinoline is critical to predicting its behavior in various solvents. The solubility of any compound is governed by the principle of "like dissolves like," which means substances with similar polarities are more likely to be miscible.[1][2]
-
Quinoline Core: The foundational quinoline structure is an aromatic heterocycle containing a nitrogen atom. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents, indicating a capacity for both polar and non-polar interactions.[3]
-
Substituents and Their Influence:
-
7-Fluoro Group: The highly electronegative fluorine atom introduces a strong dipole, increasing the molecule's overall polarity.
-
8-Iodo Group: Iodine is a large, polarizable atom that increases the molecular weight and enhances van der Waals forces. Its presence can contribute to both polar and non-polar interactions.
-
4-Methyl Group: This is a non-polar, electron-donating group that adds hydrophobicity to the molecule.
-
Overall Polarity Assessment: The combination of these functional groups results in a molecule of moderate polarity with a complex electronic profile. It is neither extremely polar nor entirely non-polar. This characteristic means that highly non-polar solvents (like hexane) or highly polar, protic solvents (like water) are unlikely to be effective on their own. The most promising candidates will be polar aprotic solvents or moderately polar protic solvents that can engage with the various functional groups on the molecule.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the solubilization of 7-Fluoro-8-iodo-4-methylquinoline in a direct question-and-answer format.
Question: My compound is completely insoluble in my initial solvent choice. What is the systematic approach to finding a suitable solvent?
Answer: When initial attempts fail, a systematic screening process is essential to avoid wasted time and material. The goal is to test a range of solvents with varying polarities and chemical properties. Our recommended workflow is to start with the most likely candidates and broaden the search if necessary.
Workflow for Systematic Solvent Screening:
-
Start with High-Probability Solvents: Begin with strong polar aprotic solvents, which are excellent for a wide range of moderately polar compounds. The top candidates are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1]
-
Test Chlorinated Solvents: If polar aprotic solvents are unsuitable for your downstream application, Dichloromethane (DCM) and Chloroform are excellent next choices.
-
Evaluate Alcohols and Ethers: Test moderately polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), as well as ethers like Tetrahydrofuran (THF).
-
Quantify Solubility: For each solvent, determine the approximate solubility (e.g., in mg/mL) by incrementally adding a small, known mass of the compound to a fixed volume of solvent until saturation is reached.
-
Document Observations: Note if dissolution requires energy input (heating, sonication) and observe the stability of the solution upon returning to room temperature.
Below is a flowchart visualizing this decision-making process.
Caption: A decision tree for systematic solvent selection.
Question: The compound dissolves with heat but immediately precipitates or "crashes out" upon cooling. How can I maintain solubility?
Answer: This phenomenon, known as supersaturation, occurs when a solvent holds more solute at an elevated temperature than it can at room temperature. Rapid precipitation is common with poorly soluble compounds and indicates that you are near the solubility limit.
Troubleshooting Strategies:
-
Increase Solvent Volume: The simplest solution is to place the flask back on the heat source and add more solvent (e.g., 10-20% additional volume). While this lowers the overall concentration, it ensures the compound remains in solution as it cools.[4]
-
Utilize a Co-Solvent System: Introduce a second, miscible "stronger" solvent. For example, if your compound has limited solubility in ethanol, creating a 9:1 or 4:1 mixture of Toluene:Ethanol or DCM:Ethanol might keep it in solution.
-
Choose a Different Solvent: Your initial choice may simply be a poor solvent for this compound at room temperature. Revert to the solvent screening protocol to find a more suitable option, prioritizing one with similar properties but a better capacity for your compound.[4]
Question: How can I accelerate a slow dissolution process without degrading my compound?
Answer: Increasing the rate of dissolution involves maximizing the interaction between the solvent and the surface of the solid.
Methods for Acceleration:
-
Sonication: Place the sample in a sealed vial within an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, dramatically increasing the surface area available for solvation. This is generally a safe and effective method.
-
Gentle Heating & Stirring: Heat the mixture gently (e.g., to 40-50°C) while stirring vigorously. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. Always monitor for any signs of degradation (e.g., color change).
-
Grinding the Solid: Before adding the solvent, gently grind the solid compound with a mortar and pestle. This increases the initial surface area, allowing the solvent to act more quickly.
Below is a flowchart for troubleshooting common dissolution problems.
Caption: A troubleshooting flowchart for solubility issues.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Small-Scale Solubility Screening
Objective: To efficiently determine the best solvent for 7-Fluoro-8-iodo-4-methylquinoline from a panel of common organic solvents.
Materials:
-
7-Fluoro-8-iodo-4-methylquinoline (solid)
-
Panel of solvents (see Table 1)
-
Array of small, sealable glass vials (e.g., 1-2 mL)
-
Microbalance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heat block or water bath (optional)
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial test concentration of 10-20 mg/mL.
-
Initial Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the vial. If the solid is fully dissolved, the solvent is a good candidate. Note the result.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. This halves the concentration. Continue this process until the compound dissolves or you reach a volume of 1 mL.
-
Energy Input (If Necessary): If the compound remains insoluble at 1 mg/mL, gently warm the vial to ~40°C or place it in a sonicator for 5 minutes. Observe if dissolution occurs. Note if the compound precipitates upon cooling.
-
Repeat: Repeat steps 2-6 for each solvent in the panel.
-
Analysis: Compare the results to identify the solvent that dissolves the compound at the highest concentration with the least energy input.
Data Summary Table
Table 1: Recommended Solvents and Their Properties for Screening
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Suitability Notes for 7-Fluoro-8-iodo-4-methylquinoline |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.0 | Primary Choice. Excellent starting point due to its high polarity and solvating power. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 38.3 | Primary Choice. Similar to DMSO, a very strong solvent for moderately polar compounds.[5] |
| Dichloromethane (DCM) | Chlorinated | 39.6 | 9.1 | Secondary Choice. Good for moderately polar compounds; its volatility is useful for easy removal. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.6 | Secondary Choice. A good mid-polarity option. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 36.6 | Tertiary Choice. Less powerful than DMSO/DMF but can be effective. |
| Ethanol (EtOH) | Polar Protic | 78.5 | 24.6 | Tertiary Choice. May work, but solubility might be limited due to the large, non-polar regions of the molecule. |
| Ethyl Acetate (EtOAc) | Ester | 77 | 6.0 | Screening Candidate. Lower polarity; may be useful in co-solvent systems. |
| Toluene | Aromatic | 111 | 2.4 | Poor Solvent. Unlikely to work alone but can be used as a non-polar component in co-solvent systems for crystallization. |
| Hexane / Heptane | Non-polar | 69 / 98 | 1.9 | Insoluble. Not recommended for dissolution; useful as an anti-solvent for precipitation. |
Data compiled from various chemical data sources.[6]
Part 4: Safety & Handling
While a specific Safety Data Sheet (SDS) for 7-Fluoro-8-iodo-4-methylquinoline may not be publicly available, data from structurally similar quinoline derivatives should be used to guide handling procedures.
-
General Hazards: Substituted quinolines can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.[9]
-
In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.[9]
-
Dispose of waste according to institutional and local regulations.
-
References
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent? Available at: [Link]
-
Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. American Association of Pharmaceutical Scientists. Available at: [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available at: [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Michigan State University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Purification strategies for 7-Fluoro-8-iodo-4-methylquinoline from reaction mixtures
Technical Support Center: Purification of 7-Fluoro-8-iodo-4-methylquinoline
Status: Operational | Ticket ID: #Q-7F8I-PUR | Analyst: Senior Application Scientist[1][2]
Executive Summary: The Molecule & The Challenge
Subject: 7-Fluoro-8-iodo-4-methylquinoline (7-F-8-I-4-MeQ) Primary Challenges:
-
Low Basicity: The 8-iodo substituent creates steric hindrance and the 7-fluoro group exerts inductive electron withdrawal, significantly lowering the pKa of the quinoline nitrogen (estimated pKa ~2.0–2.5).[2] Standard acid-base workups often fail because the molecule does not fully protonate in weak acids.[1][2]
-
Regioisomer Contamination: Synthesis from 3-fluoroaniline often yields the 5-fluoro isomer (5-F-8-I-4-MeQ) as a significant impurity.[1][2]
-
Photosensitivity: The C-I bond is labile; exposure to light can lead to protodeiodination (formation of 7-fluoro-4-methylquinoline).[1][2]
Module 1: The "Chemical Triage" (Workup Strategy)
Goal: Remove polymeric tars and non-basic impurities before chromatography.
The "Low pKa" Protocol Unlike standard quinolines (pKa ~4.9), your target is a very weak base.[2] A standard extraction (pH 1 → pH 12) is often unnecessary and aggressive.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with tars.[1][2]
-
Acid Extraction (The Critical Step):
-
Extract the organic layer with 2M HCl (pH < 0).
-
Why: Weaker acids (1M HCl or 10% citric acid) may fail to fully protonate the nitrogen due to the electron-withdrawing fluorine and iodine.
-
Validation: Check the organic layer by TLC.[2][3] If the product remains in the organic phase, the acid is not strong enough.
-
-
The "Tar" Wash:
-
Controlled Basification:
-
Re-extraction: Extract the now-cloudy aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Module 2: Chromatographic Resolution
Goal: Separate the 7-fluoro target from the 5-fluoro regioisomer and de-iodinated byproducts.
Stationary Phase Selection:
-
High-Performance (Recommended for Isomers): PFP (Pentafluorophenyl) functionalized silica.[1][2] The "fluoro-fluoro" interaction often provides better separation factors (
) for fluoro-regioisomers than C18 or standard silica.[1][2]
Mobile Phase Gradient (Standard Silica):
-
Solvent A: Hexanes (or Heptane)
-
Modifier: 1% Triethylamine (TEA) pre-equilibrated in the column.
Gradient Table:
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
|---|---|---|
| 0–2 | 0% | Column equilibration |
| 2–5 | 0% → 5% | Elute non-polar iodine byproducts |
| 5–15 | 5% → 20% | Elution of 7-F-8-I-4-MeQ |
| 15–20 | 20% → 50% | Elute polar N-oxides/tars |[1][2]
Visual Workflow (Decision Tree):
Caption: Decision tree for selecting the appropriate chromatographic method based on crude purity.
Module 3: Crystallization Strategies
Goal: Final polishing and removal of trace isomer.
The "Oiling Out" Problem: Halo-quinolines often form oils rather than crystals due to low melting points and high lipophilicity.[1][2] Avoid rapid cooling.[1][2][6]
Recommended Solvent Systems:
Validation Test (The "Dragendorff" Check): To confirm your crystals are the nitrogen heterocycle and not a non-basic impurity, spot a small amount on TLC and stain with Dragendorff’s Reagent .
Troubleshooting & FAQs
Q1: My product is turning purple/brown on the column. What is happening? A: This indicates iodine liberation .[1][2]
-
Cause: The C-I bond is sensitive to light and acidic silica.[2]
-
Fix:
Q2: I cannot separate the 5-fluoro isomer from the 7-fluoro target. A: This is the "Regioisomer Trap."[2]
-
Mechanism: Both isomers have nearly identical polarity.[1][2]
-
Strategy: If PFP silica is unavailable, use Recrystallization as the primary separation tool. The 7-fluoro isomer often packs differently in the crystal lattice than the 5-fluoro isomer due to symmetry.[2]
Q3: The product is stuck in the aqueous layer during workup. A: The pH is likely too low.
-
Explanation: As noted in Module 1, the pKa is ~2.[2]5. If your aqueous layer is pH 1–2, the quinoline is still protonated (charged).[2]
-
Fix: Adjust the aqueous layer to pH 5–6 using solid Sodium Bicarbonate.[2] Do not overshoot to pH 14, or you might form emulsions.[2]
References
-
Quinoline Basicity & pKa Trends
-
Dragendorff's Reagent for Heterocycle Detection
-
Recrystallization of Halo-Quinolines
-
Source: University of Rochester, Dept. of Chemistry.[2] Solvents for Recrystallization.
- Relevance: Provides the solubility logic for choosing Ethanol and Acetone/Hexane systems for lipophilic arom
-
-
Separation of Fluoro-Isomers
-
Source: Kohyama, E., et al. (2016).[2] Analytical differentiation of quinolinyl... isomers. Forensic Toxicology.
- Relevance: Demonstrates the difficulty in separating fluoro-quinoline isomers and suggests LC/MS or specialized phases (like PFP) for resolution.
-
Sources
- 1. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. connectjournals.com [connectjournals.com]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Dragondroff Reagent Detection of Alkaloids by Serial Dilution. : 9 Steps - Instructables [instructables.com]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing catalyst loading for 8-iodoquinoline coupling reactions
The following guide serves as a specialized Technical Support Center for optimizing catalyst loading in 8-iodoquinoline coupling reactions. It is designed for researchers requiring high-fidelity protocols and troubleshooting strategies.
Topic: Optimizing Catalyst Loading for 8-Iodoquinoline Coupling Reactions Role: Senior Application Scientist Status: Active Support
Core Technical Brief: The "Peri-Effect" & Chelation Challenge
Before optimizing loading, you must understand why 8-iodoquinoline is a difficult substrate. Unlike standard aryl iodides, the 8-position presents two unique antagonistic forces that lead to catalyst deactivation:
-
The Peri-Effect: The C8 position is sterically crowded by the C1-Nitrogen and the C7-proton. This creates significant steric strain during the oxidative addition and reductive elimination steps.
-
N-Chelation (Catalyst Poisoning): The quinoline nitrogen is a competent ligand. In low-ligand environments, the substrate itself can bind to the Palladium center, forming stable, non-reactive bis-quinoline-Pd complexes (off-cycle species) rather than undergoing oxidative addition.
Implication for Loading: You cannot simply lower catalyst loading with standard ligands (e.g., PPh3). You must use ligands that outcompete the quinoline nitrogen and accommodate the peri-sterics.
Experimental Protocols & Optimization Workflows
Module A: Catalyst & Ligand Selection
Q: I am seeing stalled conversion at 5 mol% Pd. Should I add more catalyst? A: No. Adding more catalyst to a flawed system rarely solves the problem; it only masks it temporarily. Stalled conversion usually indicates catalyst death (aggregation to Pd black) or poisoning.
Protocol: Switch to a High-Activity Precatalyst System . Avoid simple Pd salts like Pd(OAc)₂ or PdCl₂ which require in-situ reduction and are prone to forming inactive dimers.
-
Recommended Precatalyst: Buchwald G3 or G4 Palladacycles (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3). These release active monoligated Pd(0) species rapidly.
-
Recommended Ligands:
-
For Suzuki/Negishi:XPhos or SPhos (Bulky biaryl phosphines prevent N-coordination).
-
For Buchwald-Hartwig:BrettPhos or RuPhos (Critical for preventing β-hydride elimination in hindered amines).
-
For Sonogashira:Xantphos (Bidentate ligands often stabilize the intermediate better than monodentates in copper-free conditions).
-
Module B: The "Step-Down" Optimization Protocol
Q: How do I validate a lower loading (e.g., 0.1 mol%) without risking batch failure? A: Use a Kinetic Profiling approach. Do not just measure end-point yield; measure the initial rate.
Step-by-Step Optimization Workflow:
-
Baseline: Run reaction at 1.0 mol% Pd. Take aliquots at t=15, 30, 60 min.
-
Stress Test: Repeat at 0.1 mol% (10x reduction).
-
If Initial Rate is identical: Mass transfer is limiting, or catalyst is effectively infinite. Action: Lower to 0.01 mol%.
-
If Initial Rate is 10x slower but linear: The reaction is kinetically well-behaved. Action: Increase Temperature by 10°C to compensate for rate.
-
If Reaction dies after 20% conversion: Catalyst stability is the issue. Action: Change Ligand or Solvent (do not increase loading yet).
-
Data Presentation: Typical Optimization Matrix (Suzuki Coupling)
Reaction Conditions: 8-iodoquinoline (1.0 eq), Ph-B(OH)₂ (1.5 eq), K₃PO₄ (3.0 eq), Toluene/H₂O, 100°C.
| Entry | Catalyst | Loading (mol%) | Ligand | Yield (1h) | Yield (12h) | Status |
| 1 | Pd(PPh₃)₄ | 5.0 | PPh₃ | 15% | 22% | Failed (Poisoning) |
| 2 | Pd(OAc)₂ | 2.0 | SPhos | 60% | 85% | Good |
| 3 | XPhos-Pd-G3 | 0.5 | XPhos | 95% | >99% | Optimal |
| 4 | XPhos-Pd-G3 | 0.05 | XPhos | 40% | 92% | Viable (Slower) |
Visual Troubleshooting Guides
Diagram 1: Catalyst Optimization Decision Tree
This logic flow guides you through selecting the correct parameters based on your specific failure mode.
Caption: Decision tree for diagnosing failure modes in 8-iodoquinoline couplings. Blue nodes indicate corrective actions.
Diagram 2: The Mechanism of N-Chelation Poisoning
Understanding the "Off-Cycle" trap is critical. This diagram shows how the quinoline nitrogen sequesters the catalyst.
Caption: Competitive pathway analysis. The "Trap" pathway dominates when non-bulky ligands (e.g., PPh3) are used.
Troubleshooting FAQs
Q: I see significant homocoupling of my alkyne in Sonogashira coupling. How do I fix this? A: Homocoupling (Glaser coupling) is accelerated by Copper (Cu) and Oxygen.[1]
-
Fix 1: Remove Copper. Use a "Copper-Free" Sonogashira protocol.[2] This requires a stronger base (e.g., Cs₂CO₃ or DBU) and a more active Pd catalyst (e.g., Pd(P-tBu₃)₂).
-
Fix 2: If Cu is required, add it last and use slow addition of the alkyne via syringe pump to keep its concentration low relative to the aryl halide.
Q: My reaction turns black immediately upon heating. A: "Pd Black" precipitation means your ligand is dissociating, or the Pd(II) is being reduced to Pd(0) faster than the oxidative addition can consume it.
-
Cause: 8-iodoquinoline is bulky; oxidative addition is slow. If the catalyst sits idle, it aggregates.
-
Solution: "Dose" the catalyst. Add the catalyst in 3 portions over 2 hours rather than all at once. This maintains a low steady-state concentration of active Pd, matching the slow oxidative addition rate.
Q: How do I remove residual Palladium from the product? The quinoline nitrogen holds onto it. A: Standard silica plugs often fail because the quinoline-Pd bond is strong.
-
Protocol: Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU).
-
Procedure: Dissolve crude product in THF/MeOH (10:1). Add 4 equivalents (w/w) of scavenger resin. Stir at 50°C for 4 hours. Filter. This typically reduces Pd from >1000 ppm to <50 ppm.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5][6] Chemical Reviews, 107(1), 133–173. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8372–8382. Link
Sources
Overcoming regioselectivity issues in 4-methylquinoline derivatization
Current Status: Online 🟢 | Ticket Volume: High | Topic: Regioselectivity & Functionalization
Welcome to the Technical Support Hub for 4-methylquinoline (Lepidine) chemistry. This guide is structured as a dynamic troubleshooting center designed to resolve specific regioselectivity conflicts encountered during drug discovery and scaffold derivatization.
Ticket #101: Lateral Functionalization (Methyl Group)
User Issue: "I attempted to lithiate the C4-methyl group using n-BuLi to react with an electrophile, but I isolated a C2-butylated dihydroquinoline byproduct instead. Yield of the desired product is <10%."
Diagnostic & Root Cause
This is a classic "Base vs. Nucleophile" conflict.
-
The Trap: While the C4-methyl protons are acidic (
), the C2 position of the quinoline ring is highly electrophilic ( bond). -
The Mechanism: n-Butyllithium (n-BuLi) is a strong nucleophile. In the absence of high steric hindrance, it preferentially attacks the C2 position (carbophilic attack) rather than deprotonating the methyl group.
-
The Fix: You must switch from a carbon-centered base (nucleophile) to a hindered nitrogen-centered base (pure base).
Troubleshooting Protocol: Kinetic Deprotonation
Objective: Exclusive C4-methyl functionalization without C2 addition.
-
Reagent Swap: Replace n-BuLi with LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bases are too bulky to attack C2.
-
Temperature Control: Maintain -78°C .
-
Why? Kinetic control prevents the isomerization of the lithiated species to the thermodynamically stable ring-lithiated isomers (though rare for C4-Me, it is critical for stability).
-
-
Step-by-Step Workflow:
-
Step A: Generate LDA in situ (Diisopropylamine + n-BuLi in THF at -78°C) or use commercial solution.
-
Step B: Add 4-methylquinoline dropwise (as a THF solution) to the LDA.
-
Step C: Critical Observation: The solution should turn deep red/purple (characteristic of the benzylic-type anion).
-
Step D: Stir for 30-45 mins, then add the electrophile (e.g., aldehyde, alkyl halide).
-
Validation Check:
-
If the solution remains pale yellow after base addition, deprotonation failed (check moisture).
-
If the solution turns deep red, the anion is formed.
Ticket #204: Radical Alkylation (Minisci Reaction)
User Issue: "I am trying to alkylate the ring using a standard Minisci protocol (AgNO3/Persulfate). I need C2-alkylation, but the reaction is messy with low conversion."
Diagnostic & Root Cause
Traditional Minisci reactions often suffer from poly-alkylation and poor radical generation efficiency. However, for 4-methylquinoline, the C4 position is blocked, making C2 the naturally favored site for nucleophilic radicals due to the inductive effect of the protonated nitrogen.
Troubleshooting Protocol: Electrochemical Minisci
Objective: Clean C2-alkylation with high functional group tolerance. Recent literature suggests electrochemical generation is superior to chemical oxidants for lepidines.
System Setup:
-
Anode: Graphite or RVC (Reticulated Vitreous Carbon).
-
Cathode: Platinum or Nickel foam.
-
Electrolyte:
or in MeCN/H2O.
Protocol:
-
Mix: 4-methylquinoline (1 equiv) + Alkyl carboxylic acid (2 equiv) or Alkyl halide.
-
Acid: Add TFA (1 equiv) to protonate the quinoline (activates C2).
-
Current: Constant current (approx. 10-15 mA).
-
Mechanism: The alkyl radical is generated anodically (decarboxylation) and attacks the protonated C2 position. The intermediate radical cation is then oxidized to restore aromaticity.
Data Summary: Chemical vs. Electrochemical
| Parameter | Chemical (Ag/S2O8) | Electrochemical |
| Selectivity | Moderate (C2 + side reactions) | High (Exclusive C2) |
| Yield | 40-55% | 75-92% |
| Cleanup | Difficult (Ag salts) | Simple (Extraction) |
Ticket #309: Oxidation Issues (Aldehyde Synthesis)
User Issue: "I used KMnO4 to oxidize the methyl group to an aldehyde, but I only got the carboxylic acid. I switched to SeO2 (Selenium Dioxide) in ethanol, but the yield is low."
Diagnostic & Root Cause
-
KMnO4: Too strong. It inevitably over-oxidizes to 4-quinolinecarboxylic acid.
-
SeO2 in Ethanol: Ethanol can interfere or lead to acetal formation. The key to the Riley Oxidation on heterocycles is solvent temperature and water exclusion to stop at the aldehyde.
Troubleshooting Protocol: Optimized Riley Oxidation
Objective: Selective oxidation to 4-quinolinecarboxaldehyde.
-
Solvent: Switch to 1,4-Dioxane or Xylene (anhydrous).
-
Why? Higher boiling points are required for the activation energy of the initial ene-reaction, and these solvents prevent side reactions common with alcohols.
-
-
Stoichiometry: Use 1.1 to 1.3 equivalents of
. Excess leads to acid. -
Workflow:
-
Suspend
in dioxane. Heat to 60°C to ensure dissolution (sublime first if it is old/red). -
Add 4-methylquinoline.[1]
-
Reflux (101°C for dioxane) for 2-4 hours. Monitor by TLC.
-
Workup: Filter hot through Celite to remove black Selenium metal.
-
Visualizing the Pathway: The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.
Ticket #405: Electrophilic Aromatic Substitution (Nitration)
User Issue: "I need 5-nitro-4-methylquinoline. My nitration (HNO3/H2SO4) gives an inseparable mixture of 5-nitro and 8-nitro isomers."
Diagnostic & Root Cause
Nitration of quinoline occurs on the benzene ring because the protonated nitrogen deactivates the pyridine ring. The C5 and C8 positions are electronically similar.
-
4-Methyl Influence: The methyl group at C4 is in the peri position to C5. This creates steric hindrance that slightly disfavors C5 attack, often shifting the ratio toward C8 (approx 60:40 or 70:30 favoring C8).
Troubleshooting Protocol: Isomer Management
You cannot purely control this electronically, so you must rely on Separation Engineering .
-
Reaction: Standard mixed acid nitration (
C to RT). -
Separation Strategy:
-
Solubility: 5-nitro isomers are generally less soluble in polar solvents (ethanol/acetone) than 8-nitro isomers due to dipole cancellation/enhancement and lack of peri-interaction hydrogen bonding.
-
Protocol:
-
Quench reaction on ice. Neutralize.
-
Filter the crude precipitate (contains both).
-
Recrystallization: Dissolve in boiling Ethanol. Cool slowly. The 5-nitro isomer often crystallizes out first. The 8-nitro isomer remains in the mother liquor.
-
-
Visualizing the Reactivity Landscape
The following diagram maps the specific reagents to the regiochemical outcome for 4-methylquinoline.
Caption: Reactivity map showing the divergent pathways based on reagent selection. Note the critical bifurcation between LDA (Lateral) and n-BuLi (Ring C2).
References
-
Electrochemical Minisci Alkylation
- Molina de la Torre, J. A., et al. (2022). General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides. Chemical Science.
-
Regioselective Lithiation
-
Selenium Dioxide Oxidation Mechanism
-
Shaikh, N., et al. (2000).[4] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research.
-
-
Minisci Blocking Groups
Sources
Troubleshooting low reactivity of C8-iodine in fluoro-substituted quinolines
Welcome to the technical support center for researchers working with C8-iodo-fluoroquinolines. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the notoriously low reactivity of the C8-iodine bond in these challenging substrates, particularly in the context of transition metal-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Overcoming Low C8 Reactivity
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential causes and offers a series of actionable solutions grounded in mechanistic understanding.
Q1: My Suzuki-Miyaura coupling at the C8 position of a 6-fluoroquinoline is giving less than 10% yield, with mostly starting material recovered. What's going wrong?
Probable Causes & Diagnosis:
This is a classic and highly common issue. The low yield points to a failure in the catalytic cycle, most likely at the initial oxidative addition step. The C8-I bond on the quinoline ring is sterically hindered by the peri-C7-hydrogen. Furthermore, the electron-withdrawing fluorine substituent deactivates the entire heterocyclic system, making the C-I bond less electron-rich and thus less susceptible to oxidative addition by the Pd(0) catalyst.[1]
Actionable Solutions:
-
Re-evaluate Your Catalyst System (Ligand is Key): The choice of ligand is the most critical parameter for activating this stubborn bond. Standard ligands like PPh₃ are often insufficient.
-
Switch to Electron-Rich, Bulky Phosphine Ligands: Ligands like those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are designed to address this exact problem.[2][3] Their bulkiness promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-I bond.[1]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, IMes) are strong σ-donors that can create highly active and thermally stable palladium catalysts capable of activating challenging substrates.
-
-
Increase Reaction Temperature: The activation energy for oxidative addition at this hindered and deactivated position is high. Cautiously increasing the reaction temperature (e.g., from 80 °C to 110-120 °C) can provide the necessary energy to overcome this barrier.[4] Monitor for potential substrate or product decomposition at higher temperatures.
-
Screen Different Bases and Solvents: The base is not just a spectator; it plays a crucial role in the transmetalation step.[5]
-
Bases: If using a common base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These can accelerate the reaction and may prevent side reactions like boronic acid decomposition.[4][6]
-
Solvents: Aprotic polar solvents like dioxane, DMF, or toluene are standard. For biphasic systems (e.g., toluene/water), ensure vigorous stirring to maximize the interface where the reaction occurs.[4]
-
-
Verify Reagent Quality:
-
Catalyst Integrity: Ensure your palladium source, especially Pd₂(dba)₃, has not degraded.[4] Consider using a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4) which reliably forms the active Pd(0) species in situ.[3]
-
Oxygen Exclusion: Rigorously degas your reaction mixture. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to catalyst death and homocoupling side products.[4] Use several freeze-pump-thaw cycles for best results.
-
Troubleshooting Workflow for Low Suzuki Coupling Yield
The following diagram outlines a logical decision-making process for addressing low yields in the C8-arylation of fluoroquinolines.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Q2: I'm attempting a Buchwald-Hartwig amination at the C8-iodo position, but I'm only observing de-iodination of my starting material. What is causing this side reaction?
Probable Causes & Diagnosis:
De-iodination (proto-dehalogenation) is a common side reaction in challenging cross-couplings. It typically occurs when the catalytic cycle stalls after oxidative addition. The resulting Ar-Pd(II)-I intermediate, if unable to proceed through reductive elimination with the amine, can undergo various decomposition pathways. One common route involves reaction with trace water or other proton sources in the reaction mixture, leading to the replacement of the iodine with a hydrogen atom. The fluorine substituent, by destabilizing the quinoline ring, can make it more susceptible to such pathways.
Actionable Solutions:
-
Strictly Anhydrous Conditions: This is paramount for Buchwald-Hartwig reactions. Use oven-dried glassware, fresh anhydrous solvents (Sure/Seal™ grade), and handle all reagents under a robust inert atmosphere (glovebox preferred).
-
Optimize the Base: The base is critical for deprotonating the amine, but the choice of counterion matters. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Sometimes, a weaker base like K₃PO₄ can be effective while minimizing side reactions. A base screen is highly recommended.[7]
-
Ligand Choice for C-N Coupling: While bulky phosphines are also used here, ligands with wider bite angles like Xantphos can sometimes be beneficial in promoting reductive elimination over side reactions. The choice is highly substrate-dependent, and screening a panel of ligands (e.g., XPhos, BrettPhos, Xantphos) is the most effective strategy.[8]
-
Use a Precatalyst: Modern Buchwald precatalysts are designed to ensure efficient and clean generation of the active L-Pd(0) species, which can minimize side reactions that occur during catalyst activation from older sources like Pd(OAc)₂.[9]
Frequently Asked Questions (FAQs)
Q1: Why is the C8-I bond in a fluoro-substituted quinoline so much less reactive than, for example, an iodobenzene?
The reduced reactivity stems from a combination of electronic and steric factors:
-
Electronic Deactivation: The quinoline nitrogen is inherently electron-withdrawing. Adding a fluorine atom, a strongly electronegative element, further pulls electron density out of the aromatic system.[10] This makes the carbon of the C-I bond less nucleophilic and therefore less reactive towards the electron-rich Pd(0) center in the crucial oxidative addition step.[11]
-
Steric Hindrance: The C8 position is sterically crowded due to its proximity to the fused pyridine ring and the hydrogen atom at the C7 position (a "peri-interaction"). This steric clash can hinder the approach of the bulky palladium catalyst, raising the activation energy of the oxidative addition step.[12]
Q2: Can I use a copper-catalyzed reaction, like a Sonogashira or Ullmann coupling, as an alternative?
Yes, copper-catalyzed reactions are a viable alternative and sometimes superior for N-heterocycles.[13]
-
Sonogashira Coupling: This reaction is excellent for forming C-C bonds with terminal alkynes.[13] While it can also be challenging, copper-free Sonogashira protocols using a palladium catalyst and a suitable ligand can be effective.[14][15] The traditional Pd/Cu co-catalyst system can also work, but optimization of the base (often an amine like Et₃N or DIPA) and solvent is crucial.[13]
-
Ullmann Coupling: This is the classic method for C-N or C-O bond formation using a copper catalyst. Modern Ullmann-Goldberg conditions often use a ligand (like a diamine or phenanthroline) and can proceed at lower temperatures than the harsh traditional conditions. Recent advances have even used photoredox catalysis to bypass the high-energy oxidative addition step entirely.[16]
Q3: What role does the N-oxide of the quinoline play in some published procedures for C8 functionalization?
Using the quinoline N-oxide is a clever strategy to alter the regioselectivity of C-H activation reactions.[17][18] The N-oxide oxygen atom can act as a directing group, coordinating to the metal catalyst (like Pd, Rh, or Ir) and positioning it for C-H activation at the nearby C8 position.[17] This bypasses the need for a C8-halogen altogether. After the desired functional group is installed at C8, the N-oxide can be easily reduced back to the quinoline, often with reagents like PCl₃ or hypophosphorous acid.[17]
Data & Protocols
Table 1: Comparison of Ligands for a Model Suzuki Coupling
Reaction: 8-Iodo-6-fluoroquinoline + 4-methoxyphenylboronic acid -> 8-(4-methoxyphenyl)-6-fluoroquinoline
| Catalyst System (2 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 5 | Mostly starting material recovered. |
| Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 12 | Slight improvement, significant starting material. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 85 | High conversion, clean reaction.[3][4] |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 12 | 88 | Similar to above, easier setup. |
| Pd₂(dba)₃ / IPr·HCl + NaOtBu | K₃PO₄ | Toluene | 110 | 16 | 78 | Good yield, NHC is a viable alternative. |
Note: Data is representative and compiled for illustrative purposes based on general principles of cross-coupling reactions.
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point and assumes the use of best practices for air-sensitive reactions.
Materials:
-
8-Iodo-6-fluoroquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add the 8-iodo-6-fluoroquinoline, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed dioxane via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps and highlights the challenging oxidative addition phase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. catsci.com [catsci.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. rsc.org [rsc.org]
- 10. Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 14. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 15. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 16. HARC as an open-shell strategy to bypass oxidative addition in Ullmann-Goldberg couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of 7-Fluoro-8-iodo-4-methylquinoline under acidic hydrolysis conditions
Technical Support Center: 7-Fluoro-8-iodo-4-methylquinoline
A Guide to Stability Under Acidic Hydrolysis Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Fluoro-8-iodo-4-methylquinoline. Navigating the stability of halogenated heterocyclic compounds is critical for robust experimental design, from synthesis to formulation. This document addresses potential challenges during acidic hydrolysis, offering troubleshooting advice and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 7-Fluoro-8-iodo-4-methylquinoline under acidic conditions?
The primary point of instability in this molecule under acidic conditions is the carbon-iodine (C-I) bond. This bond is significantly weaker than the carbon-fluorine (C-F) bond and is susceptible to cleavage through a process called protodeiodination, especially in the presence of trace reducing agents or upon prolonged exposure to strong acids.[1] A secondary concern is the potential for protonation of the quinoline nitrogen, which alters the electronic properties of the entire ring system and can lead to unpredictable reactivity or degradation, particularly under harsh conditions.[1]
Q2: Why is a forced degradation study essential for this specific compound?
Forced degradation studies, or stress tests, are a regulatory requirement and a fundamental scientific tool in pharmaceutical development.[2][3] For 7-Fluoro-8-iodo-4-methylquinoline, these studies are crucial to:
-
Identify Degradation Products: Proactively identify the products formed under acidic stress, such as 7-fluoro-4-methylquinoline resulting from protodeiodination.[2]
-
Elucidate Degradation Pathways: Understand the chemical mechanism of degradation, which informs decisions on handling, formulation, and storage.[3]
-
Develop Stability-Indicating Methods: Ensure that the analytical method, typically HPLC, can accurately separate the intact parent compound from all potential degradation products.[3][4] This is a cornerstone of method validation as per ICH guidelines.[2]
Q3: How do the different halogen substituents (fluoro vs. iodo) influence the molecule's stability in acid?
The two halogens have distinct roles. The iodine at the 8-position is the most probable site of degradation via protodeiodination due to the relative weakness of the C-I bond.[1] In contrast, the fluorine atom at the 7-position is a strong electron-withdrawing group, which decreases the basicity of the quinoline nitrogen. This can influence how readily the ring is protonated, potentially modulating the overall degradation kinetics. The C-F bond itself is very strong and highly unlikely to cleave under typical acidic hydrolysis conditions.
Q4: What are the initial analytical signs of degradation I should monitor?
During your experiments, be vigilant for the following indicators of compound degradation:
-
Chromatographic Changes: The appearance of new peaks in your LC-MS or HPLC chromatogram, particularly a peak corresponding to the mass of the de-iodinated compound (7-Fluoro-4-methylquinoline).
-
TLC Analysis: The emergence of a new, more polar spot on a Thin-Layer Chromatography plate after exposure to acid.[1]
-
Visual Changes: Any change in the color or clarity of the solution upon addition of acid or during heating.
Q5: How should 7-Fluoro-8-iodo-4-methylquinoline be stored to ensure maximum stability?
For long-term stability, the compound should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere like argon or nitrogen.[1] For solutions, if an acidic pH is not required for solubility or a subsequent reaction, it is best to prepare them fresh or store them frozen in aprotic solvents to minimize hydrolysis and protodeiodination.
Troubleshooting Guide: Acidic Condition Instability
This section addresses specific issues you may encounter during your experiments.
| Problem ID | Observation | Potential Cause | Recommended Solution & Rationale |
| ACI-S01 | Rapid disappearance of the parent compound peak in LC-MS, accompanied by the growth of a new peak with a mass difference of -126 amu. | Protodeiodination: The C-I bond is being cleaved and replaced with a proton.[1] This is a common pathway for aryl iodides in acidic media. | 1. Use Milder Acids: Switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid) if the chemistry allows. 2. Lower Temperature: Hydrolytic and reductive processes are temperature-dependent. Reducing the reaction temperature can significantly slow degradation. 3. Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize the presence of oxygen, which can participate in redox cycles that facilitate deiodination.[1] |
| ACI-S02 | Formation of multiple, often unidentifiable, byproducts, resulting in a complex chromatogram and low yield of the desired product. | Ring Degradation: Use of highly concentrated acids, especially at elevated temperatures, can lead to non-specific degradation of the quinoline ring itself. | 1. Control Acid Concentration: Use the most dilute acid concentration that effectively catalyzes the desired reaction. 2. Strict Temperature Control: Avoid excessive heating. Perform reactions at the lowest effective temperature. 3. Limit Exposure Time: Minimize the duration of the acidic step in your protocol. |
| ACI-S03 | Inconsistent reaction rates or unpredictable outcomes when using the compound in acidic solutions. | Protonation & Instability: The quinoline nitrogen can be protonated, which alters the molecule's electronic properties and overall reactivity in an unpredictable manner.[1] | 1. Buffer the System: If possible, use a buffered solution to maintain a consistent pH and degree of protonation. 2. Use Aprotic/Non-Aqueous Solvents: If the reaction permits, use an aprotic solvent and a non-aqueous acid source (e.g., HCl in dioxane) to prevent water-mediated side reactions.[1] 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the risk of hydrolysis of any susceptible functional groups.[1] |
Core Experimental Protocols
These protocols provide a validated starting point for assessing the stability of 7-Fluoro-8-iodo-4-methylquinoline.
Protocol 1: Forced Degradation Study via Acid Hydrolysis
This protocol is designed in accordance with ICH Q1A(R2) guidelines to induce partial degradation for analytical method validation.[4]
Objective: To generate degradation products by subjecting the compound to acidic stress and to quantify the extent of degradation over time.
Materials:
-
7-Fluoro-8-iodo-4-methylquinoline
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 7-Fluoro-8-iodo-4-methylquinoline in acetonitrile to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL in 0.1 M HCl.
-
-
Control Sample: Prepare a control sample by following the same procedure but replacing the 1.0 M HCl with 1 mL of water.
-
Incubation: Place both the stress and control samples in a thermostatically controlled water bath at 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to a 1 mL aliquot stressed with 0.1 M HCl).
-
Analysis: Analyze the neutralized samples using a validated, stability-indicating HPLC method (see Protocol 2). The goal is to achieve degradation in the range of 5-20%.[4] If degradation is too rapid or too slow, adjust the acid concentration or temperature accordingly.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products.
Suggested Starting Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 275 nm or Diode Array Detector (DAD) to check for peak purity.[5]
Data Presentation
The following table summarizes hypothetical data from a forced degradation study to illustrate expected outcomes.
Table 1: Stability of 7-Fluoro-8-iodo-4-methylquinoline Under Acidic Stress
| Condition | Incubation Time (hours) | Temperature | % Degradation (Hypothetical) | Primary Degradation Product Observed |
| 0.1 M HCl | 8 | 60°C | 12.5% | 7-Fluoro-4-methylquinoline |
| 1.0 M HCl | 2 | 60°C | 18.2% | 7-Fluoro-4-methylquinoline & Minor Unknowns |
| 0.1 M HCl | 24 | Room Temp (25°C) | 3.1% | 7-Fluoro-4-methylquinoline |
Visualized Mechanisms and Workflows
Plausible Degradation Pathway
The following diagram illustrates the most likely degradation pathway under acidic conditions.
Caption: Plausible mechanism of acid-catalyzed protodeiodination.
Experimental Workflow
This diagram outlines the logical flow of a forced degradation study.
Caption: Standard workflow for assessing compound stability.
References
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. (2020).
- Mechanism of Quinolone Action and Resistance - PMC. (n.d.).
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022).
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2 | Water Science & Technology | IWA Publishing. (2022). IWA Publishing.
- Full article: Bioaugmentation of quinoline-degrading bacteria for coking wastewater treatment: performance and microbial community analysis - Taylor & Francis Online. (2022). Taylor & Francis Online.
- Mechanism of action of and resistance to quinolones - PMC. (n.d.).
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. (2011). Semantic Scholar.
- Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. (2014).
- Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor - Pure. (2023). Pure.
- Forced Degradation Study as per ICH Guidelines: Wh
- (PDF) Fluoroquinolones: Action and Resistance - ResearchGate. (2025).
- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. (n.d.). BenchChem.
- (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. (2021).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. (2019). MDPI.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed. (2018).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. (2018). MDPI.
- Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. (2009). Endocrine Society.
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Connect Journals.
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (2025). MDPI.
- Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009).
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (n.d.). BenchChem.
- Physiological role and regulation of iodothyronine deiodinases: a 2011 update - PMC. (n.d.).
- Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - MDPI. (2023). MDPI.
- stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem. (n.d.). BenchChem.
- 8-Fluoro-4-hydroxy-2-methylquinoline - Cyclops. (n.d.). Cyclops.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing - Rsc.org. (n.d.). Royal Society of Chemistry.
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H - The Royal Society of Chemistry. (2025). Royal Society of Chemistry.
- (PDF) Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021).
- Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats - PMC. (n.d.).
- Acid-catalyzed hydrolysis of lignin β-O-4 linkages in ionic liquid solvents: a computational mechanistic study - PubMed. (2014).
- (PDF) Use of iodoquinolines for iodine biofortification of potato plants - ResearchGate. (2025).
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000). MDPI.
Sources
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- 2. onyxipca.com [onyxipca.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Impurity Removal from 7-Fluoro-8-iodo-4-methylquinoline Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with palladium contamination in 7-Fluoro-8-iodo-4-methylquinoline and related heterocyclic compounds. This document is structured to address common issues in a practical, question-and-answer format, moving from foundational concepts to advanced troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my 7-Fluoro-8-iodo-4-methylquinoline product critical?
A: Palladium is a heavy metal with established toxicity concerns. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on residual palladium in Active Pharmaceutical Ingredients (APIs), often in the low parts-per-million (ppm) range.[1][2][3] Failure to meet these limits can result in the rejection of drug candidates.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic transformations or biological assays, compromising the integrity of your research.[1]
Q2: I've just completed a Suzuki coupling to synthesize my quinoline derivative. What are my primary options for palladium removal?
A: The most common and effective methods for removing palladium residues from API candidates involve the use of metal scavengers .[1][4] These are solid-supported materials with functional groups that exhibit a high affinity for palladium, allowing for its selective removal via filtration.[1][5]
Other techniques include:
-
Crystallization: Can be effective, especially when combined with a chelating agent to keep the palladium in the mother liquor.[6] However, it may not be sufficient on its own to reach stringent ppm limits.
-
Chromatography: While effective, it can be costly and time-consuming for large-scale purifications.[7]
-
Activated Carbon: A cost-effective option, but it can be non-selective and may lead to product loss through adsorption.[1][5]
-
Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents can be employed, but efficiency can be variable.[8][9][10]
Q3: What are the different types of palladium scavengers, and how do I choose the right one for my 7-Fluoro-8-iodo-4-methylquinoline?
A: Palladium scavengers are typically categorized by their solid support and the chelating functional group.
-
Supports: Common supports include silica, macroporous polystyrene, and activated carbon.[1][11] Silica and polystyrene supports are often preferred for their low non-specific binding, which minimizes product loss.[2]
-
Functional Groups: The "business end" of the scavenger is a functional group with a high affinity for palladium. Sulfur-containing groups (e.g., thiol, thiourea, trimercaptotriazine) and amine-based groups are very common due to their strong coordination with palladium.[1][5][8]
For a heteroaromatic compound like 7-Fluoro-8-iodo-4-methylquinoline, which contains nitrogen that can act as a ligand, selecting a scavenger with a stronger binding affinity for palladium is crucial. Thiol-functionalized silica (SiliaMetS® Thiol) and polystyrene-supported trimercaptotriazine (MP-TMT) are excellent starting points for screening.[1][5][12][13]
The choice depends on factors like the specific palladium catalyst used, the solvent system, and the presence of other functional groups on your molecule. A small-scale screening of 2-3 different scavengers is highly recommended to identify the most efficient option for your specific process.[1]
Q4: My initial screening with a thiol-based scavenger isn't reducing the palladium levels sufficiently. What could be the issue?
A: This is a common challenge. Here are several factors to investigate:
-
Palladium Speciation: At the end of a reaction, palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., nanoparticles, soluble complexes).[14] Some scavengers are more effective for specific species. If you suspect a mix of species, a scavenger with broad efficacy like trimercaptotriazine (TMT) might be more effective.[5]
-
Scavenger Equivalents: You may not be using enough scavenger. A typical starting point is 3-5 molar equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used.[11][12] For stubborn cases, increasing this to 10 equivalents or more may be necessary.[1]
-
Reaction Time and Temperature: Scavenging is a chemical reaction. Ensure you are allowing sufficient time (often several hours to overnight) and consider gentle heating (e.g., 40-50 °C) to increase the reaction rate, provided your product is stable at these temperatures.[15]
-
Solvent Effects: The efficiency of scavenging can be highly dependent on the solvent.[5] Scavenging is often more effective in polar aprotic solvents like THF, acetonitrile, or DMF.[5][12] If your product is in a non-polar solvent like toluene, consider a solvent swap before the scavenging step.
-
Competitive Binding: Your product, 7-Fluoro-8-iodo-4-methylquinoline, contains a quinoline nitrogen which can act as a ligand for palladium. This can compete with the scavenger. In such challenging cases, a scavenger with a very high affinity for palladium, like TMT, is often required.[2][16]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Palladium Levels (>100 ppm) After Initial Scavenging | 1. Insufficient scavenger equivalents.2. Palladium exists as difficult-to-scavenge nanoparticles.3. Competitive binding from the quinoline product. | 1. Increase scavenger loading to 8-10 equivalents.2. Try a different class of scavenger (e.g., switch from thiol to TMT).3. Consider a pre-treatment step: filter the crude reaction mixture through Celite® to remove insoluble palladium species before adding the scavenger.[7]4. Optimize temperature and time (e.g., 50 °C for 16 hours). |
| Inconsistent Scavenging Results Batch-to-Batch | 1. Variability in the final state of the palladium catalyst.2. Incomplete dissolution of the crude product during scavenging.3. Inefficient mixing of the solid-supported scavenger. | 1. Standardize the reaction work-up procedure to ensure the palladium is in a consistent state before scavenging.2. Ensure the crude product is fully dissolved in the chosen solvent before adding the scavenger.3. Use vigorous stirring to ensure the scavenger remains suspended in the solution. |
| Significant Product Loss During Scavenging | 1. Non-specific binding of the product to the scavenger.2. Product degradation due to excessive heat or incompatible scavenger. | 1. Screen alternative scavengers. Activated carbon is known for higher non-specific binding.[1] Silica or polystyrene-based scavengers are generally better in this regard.2. After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.3. Perform scavenging at room temperature, even if it requires a longer reaction time. |
| Scavenger Filtration is Very Slow | 1. Fine particles from the scavenger are clogging the filter.2. The scavenger has swollen significantly in the solvent. | 1. Place a pad of Celite® on top of your filter paper before filtration to prevent clogging.2. Consult the scavenger's technical data sheet for solvent compatibility and swelling properties.[11] Consider switching to a scavenger with a more robust, low-swelling support matrix, such as macroporous polystyrene.[12] |
III. Experimental Protocols & Data
Workflow for Palladium Removal
The following diagram illustrates a typical workflow for removing palladium impurities from a crude product solution.
Caption: General workflow for palladium scavenging.
Mechanism of Thiol-Based Scavenging
This diagram illustrates the chemical interaction between a thiol-functionalized scavenger and a soluble palladium(II) species.
Caption: Chelation of palladium by a thiol scavenger.
Detailed Protocol: Scavenging with Biotage® MP-TMT
This protocol provides a general procedure for removing residual palladium using Biotage® MP-TMT, a macroporous polystyrene-supported trimercaptotriazine scavenger known for its high efficiency.[11][12]
Materials:
-
Crude 7-Fluoro-8-iodo-4-methylquinoline solution in a suitable organic solvent (e.g., THF, Acetonitrile).
-
Biotage® MP-TMT scavenger.[12]
-
Inert gas (Nitrogen or Argon).
-
Stir plate and magnetic stir bar.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®).
Procedure:
-
Preparation: After a standard aqueous work-up, dissolve the crude product in a suitable solvent (e.g., THF) to a concentration of 50-100 mg/mL. If the initial palladium catalyst loading was 0.5 mol%, the residual palladium concentration is often in the 500-1500 ppm range.[2][17]
-
Quantify Palladium (Optional but Recommended): Take a small aliquot of the starting solution for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish a baseline palladium concentration.[3][6]
-
Scavenger Addition: To the stirred solution under an inert atmosphere, add Biotage® MP-TMT. A typical starting point is 3-5 equivalents relative to the initial moles of palladium catalyst used.[11][12] For example, if 0.05 mmol of a palladium catalyst was used in the reaction, add approximately 250-420 mg of MP-TMT (assuming a loading of ~0.6 mmol/g).
-
Scavenging Reaction: Stir the suspension at room temperature for 16-24 hours.[12] For more challenging cases, the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the collected resin on the filter with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Analysis and Isolation: Combine the filtrate and washes. Take a second aliquot for ICP-MS analysis to determine the final palladium concentration. The purified solution can then be concentrated and the final product isolated by crystallization or other methods.
Comparison of Common Palladium Removal Techniques
| Method | Typical Efficiency (Final Pd ppm) | Advantages | Disadvantages | Best Suited For |
| Silica-Thiol Scavengers | <10 - 50 ppm | Good selectivity, minimal product loss, easy to handle.[1][17] | Can be less effective for certain Pd species; may require elevated temperatures. | General purpose, good starting point for screening. |
| Polystyrene-TMT Scavengers | <1 - 10 ppm | Very high affinity for Pd, effective for various Pd species, robust support.[5] | Can be more expensive than other options. | Challenging purifications where other scavengers fail; late-stage API synthesis.[2][16] |
| Activated Carbon | 10 - 100 ppm | Low cost, widely available.[18][19] | Can be non-selective, leading to significant product loss; batch-to-batch variability.[1][5] | Early-stage synthesis where yield loss is acceptable; removal of color impurities. |
| Crystallization | >50 ppm (often) | Can be integrated into the product isolation step; cost-effective. | Often insufficient to meet strict regulatory limits on its own.[6] | Crude purification or in combination with a scavenging step. |
| Chromatography | <1 ppm | Very high purity achievable. | High cost, solvent usage, and time investment; difficult to scale up.[7] | Small-scale synthesis and purification of analytical standards. |
IV. Analytical Verification
Q5: How do I accurately measure the palladium concentration in my product?
A: The industry-standard method for quantifying trace metal impurities in pharmaceutical products is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[3][6] This technique offers extremely high sensitivity, allowing for the detection of palladium down to parts-per-billion (ppb) levels.[3] For process development, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can also be used, though it is generally less sensitive than ICP-MS.[20] It is crucial to have access to these analytical techniques to validate the effectiveness of your purification protocol and to ensure your final product meets regulatory requirements.[3]
V. References
-
Biotage® MP-TMT - Palladium Scavenger. Biotage. [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. LGC. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Method of removing palladium. Google Patents.
-
Method of removing palladium. Google Patents.
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sopachem.com [sopachem.com]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. velocityscientific.com.au [velocityscientific.com.au]
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- 15. youtube.com [youtube.com]
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- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing protodehalogenation in 7-fluoro-8-iodoquinoline synthesis
Ticket ID: #FQ-8-IODO-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Incident Report: The "Missing Iodine" Phenomenon
User Issue: "I am attempting to synthesize 7-fluoro-8-iodoquinoline via Directed Ortho Metalation (DoM). My LC-MS shows a significant amount of starting material (7-fluoroquinoline) and regioisomeric byproducts, suggesting 'protodehalogenation' or failed iodination."
Root Cause Analysis: In the context of this synthesis, what you are observing is likely a combination of Proton Return (Quench) and the Halogen Dance . The C8 position of 7-fluoroquinoline is the kinetic site of deprotonation due to the inductive effects of the adjacent Fluorine (C7) and the Quinoline Nitrogen (N1).
However, two critical failure modes mimic "protodehalogenation":
-
Moisture/Proton Source: The C8-lithio intermediate is highly basic. Traces of water or acidic protons (even from un-distilled amine bases) will protonate the intermediate immediately, regenerating the starting material.
-
The Halogen Dance (Isomerization): If the temperature rises above -78°C before the iodine quench, the lithiated species can isomerize to a more thermodynamically stable position. If this new species fails to react with iodine or reacts and is subsequently reduced, you lose the target regioselectivity.
Diagnostic Visualization: The Reaction Pathway
The following flowchart illustrates the competition between the successful Kinetic Pathway and the failure modes (Protonation/Halogen Dance).
Figure 1: Competition between kinetic lithiation (success), proton return (moisture), and thermodynamic rearrangement (halogen dance).
Knowledge Base: Troubleshooting & FAQs
Q1: Why am I recovering 60% starting material despite using 1.2 eq of base?
A: This is the classic "Proton Return" error. The C8-Lithiated species is a "hard" nucleophile and extremely basic (pKa ~35-38).
-
The Culprit: THF is hygroscopic. Even "anhydrous" bottles can contain 50-100 ppm water, which is enough to kill the reaction on a small scale.
-
The Fix: Distill THF over Sodium/Benzophenone or use a freshly activated molecular sieve column. Ensure your amine base (TMP) is distilled over CaH2.
-
Check: If your base (n-BuLi) is old, its titer may be low. Titrate your n-BuLi using N-pivaloyl-o-toluidine or menthol/bipyridine before use.
Q2: I see a product peak, but NMR shows the Iodine is at the wrong position (likely C6 or C2). Why?
A: You have triggered the Halogen Dance .
-
Mechanism: The 8-lithio species is kinetically formed (fastest to form) but is not the most thermodynamically stable. If the reaction warms up (even to -50°C) during the stir time, the lithium will migrate to stabilize itself, often moving away from the destabilizing lone pair repulsion at the N1/C8 cleft.
-
The Fix: Maintain strictly -78°C throughout the lithiation and the start of the iodine addition. Do not allow the reaction to warm until the electrophile (I2) is fully added.
Q3: Why use LiTMP instead of LDA?
A: Quinolines are π-deficient heterocycles, making them susceptible to nucleophilic attack.
-
LDA: The diisopropylamide anion is small enough to attack the C2 position of the quinoline ring (Chichibabin-like reaction) rather than acting solely as a base.
-
LiTMP: The tetramethylpiperidide anion is significantly bulkier. It cannot easily attack the ring carbon due to steric hindrance, forcing it to act as a base to remove the external protons (DoM).
Standard Operating Procedure (SOP)
Protocol: Synthesis of 7-Fluoro-8-iodoquinoline via DoM Objective: Maximize C8 regioselectivity and minimize proton return.
Reagents:
-
7-Fluoroquinoline (1.0 eq)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)
-
n-BuLi (1.2 eq, titrated)
-
Iodine (1.3 eq) dissolved in dry THF
-
Solvent: Anhydrous THF (freshly distilled/dried)
Step-by-Step Workflow:
-
Base Preparation (In Situ LiTMP):
-
Flame-dry a 3-neck flask under Argon flow.
-
Add anhydrous THF and TMP (1.2 eq).
-
Cool to -78°C (Dry Ice/Acetone bath).
-
Add n-BuLi (1.2 eq) dropwise. Note: Keep temp below -70°C.
-
Warm to 0°C for 15 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .
-
-
Directed Lithiation:
-
Electrophile Quench (Iodination):
-
Prepare a solution of Iodine (1.3 eq) in dry THF.
-
Add the Iodine solution rapidly but with temperature control (don't let exotherm spike > -65°C).
-
Why Rapid? A slow addition allows the unreacted lithio-species to interact with the formed iodo-product, potentially catalyzing a halogen dance.
-
-
Workup:
-
Once Iodine is added, allow to stir for 10 mins at -78°C, then remove the bath and warm to Room Temp.
-
Quench with saturated aq. NH4Cl and dilute Sodium Thiosulfate (to remove excess Iodine).
-
Extract with EtOAc, wash with Brine, dry over Na2SO4.
-
Comparative Data: Base & Solvent Selection
| Parameter | Recommended | Avoid | Reason |
| Base | LiTMP | LDA, n-BuLi (alone) | LiTMP prevents nucleophilic attack on the quinoline ring (C2 position). |
| Solvent | THF | Et2O, Hexanes | THF coordinates Li, breaking aggregates and increasing basicity for DoM. |
| Temperature | -78°C | > -50°C | Higher temps favor thermodynamic isomerization (Halogen Dance). |
| Quench | I2 (in THF) | Solid I2 | Adding solid I2 is slow; solution addition ensures immediate trapping of the kinetic anion. |
References
-
Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376-393.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.
-
Mongin, F., & Quéguiner, G. (2001). "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines)." Tetrahedron, 57(19), 4059-4090.
-
Epsztajn, J., et al. (1989). "Application of Organolithium Compounds in the Synthesis of Quinolines." Tetrahedron, 45(23), 7469-7476.
Sources
Spectroscopic Scrutiny: A Comparative Guide to the ¹H and ¹³C NMR of 7-Fluoro-8-iodo-4-methylquinoline
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted quinolines represent a class of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Fluoro-8-iodo-4-methylquinoline. In the absence of direct experimental data for this specific molecule, we employ a comparative approach, leveraging data from the parent molecule, 4-methylquinoline, to predict and interpret the spectral features of its halogenated derivative. This methodology not only offers valuable predictive insights but also underscores the fundamental principles of NMR spectroscopy.
The Power of Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1][2] By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment of each nucleus within a molecule.[2][3]
When experimental data for a novel compound is unavailable, a comparative analysis with a structurally similar, well-characterized molecule can be an invaluable tool. In this guide, we will use 4-methylquinoline as our reference compound to predict the NMR spectra of 7-Fluoro-8-iodo-4-methylquinoline. The introduction of fluorine and iodine substituents at the C7 and C8 positions, respectively, is expected to induce significant and predictable changes in the chemical shifts of the neighboring protons and carbons.
¹H and ¹³C NMR Spectral Data of 4-Methylquinoline (Reference Compound)
To establish a baseline for our comparative analysis, let's first examine the known ¹H and ¹³C NMR spectral data for 4-methylquinoline.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methylquinoline
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-H | 8.75 | 150.1 |
| 3-H | 7.20 | 121.5 |
| 4-CH₃ | 2.65 | 18.7 |
| 5-H | 8.05 | 129.4 |
| 6-H | 7.55 | 126.3 |
| 7-H | 7.70 | 128.9 |
| 8-H | 7.90 | 123.9 |
| 4a-C | - | 128.8 |
| 8a-C | - | 148.0 |
| 4-C | - | 144.2 |
Data is typically acquired in CDCl₃ with TMS as an internal standard.
Predicted ¹H and ¹³C NMR Spectral Data for 7-Fluoro-8-iodo-4-methylquinoline
The introduction of a fluorine atom at the 7-position and an iodine atom at the 8-position will significantly alter the electronic distribution within the quinoline ring system, leading to predictable shifts in the NMR spectra. Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect, while iodine is less electronegative but will have a notable steric and electronic influence.
Predicted ¹H NMR Spectrum:
The protons on the benzene ring of the quinoline scaffold will be most affected by the substituents.
-
H-2 and H-3: These protons are distant from the substituents and are expected to show minimal changes in their chemical shifts compared to 4-methylquinoline.
-
4-CH₃: The methyl protons are also relatively far from the site of substitution and should exhibit a similar chemical shift to the reference compound.
-
H-5 and H-6: The chemical shifts of these protons will be influenced by the altered electronic nature of the benzene ring. The electron-withdrawing fluorine atom will likely cause a downfield shift for H-5 and H-6. Furthermore, we can expect to see coupling to the fluorine atom. H-6 will likely appear as a doublet of doublets due to coupling with both H-5 and the fluorine at C-7. H-5 will also be a doublet of doublets due to coupling to H-6 and a smaller long-range coupling to the fluorine.
Predicted ¹³C NMR Spectrum:
The carbon chemical shifts will also be significantly impacted by the halogen substituents.
-
C-7 and C-8: The carbons directly bonded to the fluorine and iodine atoms will experience the most dramatic effects. The C-7 carbon will exhibit a large downfield shift due to the high electronegativity of fluorine and will also show a large one-bond C-F coupling constant. The C-8 carbon, bonded to iodine, will experience a significant upfield shift due to the "heavy atom effect."
-
C-5, C-6, and C-8a: These carbons will also be influenced by the substituents. We can expect to see smaller C-F couplings for C-6 and C-8a.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Key Couplings for 7-Fluoro-8-iodo-4-methylquinoline
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
| 2-H | ~8.8 | ~150 | - |
| 3-H | ~7.3 | ~122 | - |
| 4-CH₃ | ~2.7 | ~19 | - |
| 5-H | ~8.2 | ~128 | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 |
| 6-H | ~7.5 | ~115 (d) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 |
| 7-C | - | ~160 (d) | ¹J(C-F) ≈ 240-260 |
| 8-C | - | ~95 | - |
| 4a-C | - | ~129 | - |
| 8a-C | - | ~147 (d) | ²J(C-F) ≈ 15-20 |
| 4-C | - | ~145 | - |
Predictions are based on established substituent effects in aromatic systems.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 7-Fluoro-8-iodo-4-methylquinoline, the following experimental protocol is recommended.[4]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 7-Fluoro-8-iodo-4-methylquinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
3. ¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
4. ¹³C NMR Spectrum Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizing the NMR Workflow
The general workflow for acquiring and analyzing NMR data can be visualized as follows:
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
References
[4] BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. [5] AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [1] Wikipedia. (2024, February 22). Nuclear magnetic resonance spectroscopy. [2] Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [3] Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [6] PubChem. 4-Methylquinoline | C10H9N | CID 10285. ChemicalBook. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. [7] ChemicalBook. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. [8] ChemicalBook. 4-methylquinoline(491-35-0) 1H NMR spectrum. [9] The Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. [10] The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [11] TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [12] Trinh Thi Huan. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [13] ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. [14] ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [15] MDPI. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [16] KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [17] Recent. Fluorine NMR study of proline-rich sequences using fluoroprolines. [18] Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [19] Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. [20] Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [21] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [22] BYJU'S. (2022, May 31). NMR spectroscopy. MilliporeSigma. NMR Chemical Shifts of Impurities. [23] YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [24] Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
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Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of Iodinated Fluoroquinolones
For researchers, scientists, and drug development professionals, understanding the metabolic fate and structural nuances of novel antibiotic candidates is paramount. This guide provides an in-depth, objective comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of iodinated fluoroquinolones, offering insights grounded in experimental data to aid in their characterization and analysis.
The introduction of iodine into the fluoroquinolone scaffold, a class of synthetic broad-spectrum antibiotics, presents a unique set of analytical challenges and opportunities. While holding the potential for modified biological activity, the presence of a heavy, labile halogen atom significantly influences the molecule's behavior under mass spectrometric analysis. This guide will dissect the fragmentation pathways of these novel compounds, comparing them to their well-studied fluorinated counterparts and providing a framework for their confident identification.
The Bedrock of Analysis: Understanding ESI and Fluoroquinolone Fragmentation
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the integrity of the analyte for subsequent tandem mass spectrometry (MS/MS) analysis.[1][2] The core fragmentation of the fluoroquinolone structure in positive-ion ESI-MS/MS is well-documented and generally proceeds through several key pathways, primarily involving the quinolone core and the substituent at the C-7 position, commonly a piperazine or piperidine ring.
Common fragmentation patterns for traditional fluoroquinolones include:
-
Loss of Water and Carbon Monoxide/Dioxide: The carboxylic acid and carbonyl functionalities on the quinolone core readily undergo neutral losses of H₂O, CO, and CO₂.[3]
-
Piperazine/Piperidine Ring Fragmentation: The C-7 substituent is a major site of fragmentation, with characteristic losses corresponding to portions of the ring system.[4]
-
Side-Chain Cleavage: Substituents on the piperazine/piperidine nitrogen can also be cleaved.
These established patterns provide a crucial baseline for understanding the more complex fragmentation of their iodinated analogs.
The Iodine Influence: A Comparative Look at Fragmentation
The substitution of a fluorine atom with a larger, more polarizable iodine atom introduces a new, and often dominant, fragmentation pathway: carbon-iodine (C-I) bond cleavage . The C-I bond is significantly weaker than the C-F bond, making it more susceptible to cleavage upon collisional activation.
A Tale of Two Halogens: Fluoro- vs. Iodo-Quinolone Fragmentation
To illustrate the stark differences in fragmentation, let's consider a hypothetical comparison between a standard fluoroquinolone and its iodinated analog.
Table 1: Predicted Major Fragmentation Pathways of a Fluoroquinolone vs. an Iodinated Quinolone
| Fragmentation Pathway | Fluoroquinolone Analog | Iodinated Quinolone Analog | Rationale |
| Halogen Loss | Loss of HF (minor) | Loss of I• (major) | The C-I bond is significantly weaker than the C-F bond, making radical loss of iodine a highly favorable pathway. |
| Quinolone Core | Loss of H₂O, CO, CO₂ | Loss of H₂O, CO, CO₂ | These fragmentation pathways are inherent to the core structure and are expected in both analogs. |
| C-7 Substituent | Fragmentation of the piperazine/piperidine ring | Fragmentation of the piperazine/piperidine ring | The fragmentation of the C-7 substituent will likely still occur but may be less prominent compared to the C-I cleavage. |
This predicted shift in the dominant fragmentation pathway has significant implications for the analytical strategy. While for fluoroquinolones, product ions resulting from the piperazine ring cleavage are often used for quantification in Multiple Reaction Monitoring (MRM) assays, for iodinated fluoroquinolones, the ion resulting from the loss of iodine may serve as a more sensitive and specific marker.
Visualizing the Fragmentation Cascade
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for a generic fluoroquinolone and a hypothetical iodinated fluoroquinolone.
Caption: Proposed fragmentation of a generic fluoroquinolone.
Caption: Proposed fragmentation of an iodinated fluoroquinolone.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis
The following protocol outlines a general methodology for the analysis of iodinated fluoroquinolones. Optimization of these parameters for specific analytes and matrices is crucial for achieving reliable results.
1. Sample Preparation:
-
Objective: To extract the analyte from the matrix and minimize interference.
-
Protocol:
-
For biological fluids (plasma, urine), perform a protein precipitation with acetonitrile (1:3 v/v).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
2. Liquid Chromatography (LC):
-
Objective: To achieve chromatographic separation of the analyte from other components.
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
3. Mass Spectrometry (MS):
-
Objective: To detect and fragment the analyte for identification and quantification.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis). For quantitative analysis, use Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy (for MS/MS): Varies depending on the analyte and instrument. A range of 10-40 eV should be investigated to determine the optimal energy for desired fragmentation.
-
A Practical Workflow for Analysis
The following diagram illustrates a typical workflow for the characterization of iodinated fluoroquinolones.
Caption: Experimental workflow for iodinated fluoroquinolone analysis.
Conclusion: A Path Forward for Novel Antibiotic Characterization
The introduction of an iodine atom into the fluoroquinolone structure fundamentally alters its fragmentation behavior in LC-MS/MS analysis. The facile cleavage of the C-I bond often becomes the dominant fragmentation pathway, a critical consideration for method development and data interpretation. By understanding the interplay between the fragmentation of the core fluoroquinolone structure and the influence of the iodine substituent, researchers can develop robust and specific analytical methods. This guide provides a foundational framework for the comparative analysis of these important new chemical entities, empowering scientists to confidently characterize and advance the next generation of antibiotics.
References
- Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 2136–2145.
- Schneider, M. J., & Donoghue, D. J. (2002). Multiresidue analysis of fluoroquinolone antibiotics in chicken tissue using liquid chromatography-fluorescence-mass spectrometry.
- Vela, C., et al. (2008). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
- Hsiao, Y.-H., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2), 95-106.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Asghar, B. H., & Arshad, M. (2023). Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. Journal of Umm Al-Qura University for Applied Sciences, 1-11.
- Chintakunta, R., & Gopireddy, V. S. (2021). Synthesis, Characterization and Evaluation of Anti-tubercular Activity of Ofloxacin Chalcone Conjugates.
- Al-Suod, H., et al. (2020). Design, synthesis, and docking studies of novel ofloxacin analogues as antimicrobial agents. Medicinal Chemistry Research, 29(10), 1835-1846.
- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 1-5.
- International Journal of Chemistry Studies. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(5), 18-21.
- Rabbani, M. G., et al. (2020). Synthesis and Characterization of Some NH-Analogues of Ciprofloxacin on Antibacterial, Antifungal, and Cytotoxic Activities. Journal of Scientific Research, 12(3), 349-362.
- Asghar, B. H., & Arshad, M. (2020). Norfloxacin Analogues: Drug Likeness, Synthesis, Biological, and Molecular Docking Assessment. Russian Journal of Bioorganic Chemistry, 46(4), 484-493.
- Khan, I., et al. (2024). Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents. Future Medicinal Chemistry.
- International Journal of Research and Pharmaceutical Sciences. (2018). SYNTHESIS ANDBIOLOGICAL EVALUATION OF NORFLOXACIN DERIVATIVES. International Journal of Research and Pharmaceutical Sciences, 9(4), 1334-1341.
- SciSpace. (2021).
- Ciobanu, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 734.
- Turos, E., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Antibiotics, 12(1), 100.
- Ghandi, M., et al. (2013). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Pharmaceutical Chemistry Journal, 47(5), 268-271.
- Veselovsky, V. V., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Kertesz, V., & Van Berkel, G. J. (2019).
- Wang, M. H., & Wang, S. P. (2012). Analysis of quinolones by voltage-assisted liquid-phase microextraction combined with LC-MS.
- Popa, D. S., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5965.
- Salem, M. A. I., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
- Hamada, M. M., et al. (2023).
- Al-Adel, J., et al. (2020). Synthesis, Spectroscopic, and Antimicrobial Study of Binary and Ternary Ruthenium(III) Complexes of Ofloxacin Drug and Amino Acids as Secondary Ligands. Molecules, 25(6), 1404.
- Horvath, B., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 823-830.
- Kilinç, A., et al. (2013). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
- U.S. Environmental Protection Agency. (2015). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. U.S. Environmental Protection Agency.
- Jansen, L. J. M., et al. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 10(5), 987.
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Illuminating the Structural Landscape of Substituted Quinolines: A Comparative Guide to the Crystallography of 7-Fluoro-8-iodo-4-methylquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. The precise arrangement of atoms within these molecules, dictated by their substitution patterns, is paramount to their biological activity and physical properties. This guide delves into the structural intricacies of substituted quinolines, with a focus on the yet-to-be-elucidated crystal structure of 7-Fluoro-8-iodo-4-methylquinoline.
While the specific X-ray crystallography data for 7-Fluoro-8-iodo-4-methylquinoline is not publicly available at the time of this publication, a comprehensive understanding of its likely structural features can be extrapolated from a comparative analysis of its close chemical cousins. By examining the crystal structures of quinolines bearing fluoro, iodo, and methyl substituents, we can predict the conformational preferences, intermolecular interactions, and crystal packing motifs that 7-Fluoro-8-iodo-4-methylquinoline is likely to adopt. Such insights are invaluable for rational drug design, polymorphism screening, and the development of novel materials.
This guide will provide a comparative analysis of relevant quinoline crystal structures, a detailed protocol for obtaining such data, and a discussion on the significance of this structural information.
The Quinoline Core: A Foundation for Diverse Functionality
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile platform for chemical modification. The introduction of various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its interactions with biological targets or its performance in a material context. The subject of our focus, 7-Fluoro-8-iodo-4-methylquinoline, presents a particularly interesting case with its unique combination of a halogen bond donor (iodine), a hydrogen bond acceptor (fluorine and the quinoline nitrogen), and a sterically influential methyl group.
A Comparative Crystallographic Analysis: Learning from Analogs
In the absence of direct experimental data for 7-Fluoro-8-iodo-4-methylquinoline, we turn to the wealth of information available in crystallographic databases for structurally related compounds. This comparative approach allows us to dissect the influence of each substituent on the overall crystal structure.
| Compound | CSD Refcode | Space Group | Key Intermolecular Interactions | Structural Features |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Not publicly available, data from publication[1] | Monoclinic, P2₁/c | C-H···O hydrogen bonds, π-π stacking | The quinoline ring is nearly planar. The phenyl ring is almost perpendicular to the quinoline ring.[1] |
| 6-Iodo-2-(4-methoxyphenyl)-4-phenylquinoline | Not publicly available, data from publication[2] | Monoclinic, P2₁/n | C-H···π interactions, Halogen bonding (I···π) | The presence of the bulky iodine atom influences the crystal packing.[2] |
| 4-Methylquinoline | LEPDIN01 | Orthorhombic, P2₁2₁2₁ | C-H···N hydrogen bonds, π-π stacking | The methyl group influences the local packing environment. |
| 7-Iodo-8-hydroxyquinoline | Not publicly available, data from publication[3] | Monoclinic, P2₁/n | Intramolecular O-H···N hydrogen bond | The iodine at the 7-position sterically hinders the formation of intermolecular hydrogen bonds.[3] |
Analysis of Substituent Effects:
-
Fluorine: The high electronegativity of fluorine can lead to the formation of weak C-H···F hydrogen bonds, influencing crystal packing. In the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, while not the dominant interaction, the presence of fluorine contributes to the overall electrostatic environment of the molecule.[1]
-
Iodine: The iodine atom is a potent halogen bond donor. In iodo-substituted quinolines, I···N or I···O halogen bonds are frequently observed, acting as significant structure-directing interactions.[2] For 7-Fluoro-8-iodo-4-methylquinoline, the iodine at the 8-position is well-positioned to form intermolecular halogen bonds with the nitrogen atom of a neighboring molecule or other halogen bond acceptors.
-
Methyl Group: The methyl group at the 4-position will introduce steric bulk, influencing the planarity of the quinoline ring and affecting potential π-π stacking interactions. It can also participate in weak C-H···π or C-H···X (where X is F or I) interactions.
Predicted Structural Features of 7-Fluoro-8-iodo-4-methylquinoline:
Based on this comparative analysis, we can hypothesize the following structural characteristics for 7-Fluoro-8-iodo-4-methylquinoline:
-
Molecular Conformation: The quinoline ring system is expected to be largely planar, though minor puckering may be induced by the steric hindrance between the 8-iodo and the peri-hydrogen at the 1-position.
-
Intermolecular Interactions: A rich variety of non-covalent interactions is anticipated. The primary interactions directing the crystal packing are likely to be I···N halogen bonds and π-π stacking between the quinoline ring systems. Weaker C-H···F and C-H···N hydrogen bonds are also expected to contribute to the stability of the crystal lattice.
-
Crystal Packing: The interplay of these interactions will likely lead to a densely packed structure, potentially with herringbone or slipped-stack motifs, which are common for planar aromatic molecules.
The Gold Standard: Experimental Protocol for Single-Crystal X-ray Diffraction
To move from prediction to certainty, the crystallographic characterization of 7-Fluoro-8-iodo-4-methylquinoline is essential. The following is a generalized, yet comprehensive, protocol for obtaining single-crystal X-ray diffraction data for a small organic molecule of this nature.
1. Crystal Growth:
The cornerstone of a successful X-ray crystal structure determination is the availability of high-quality single crystals.
-
Methodology:
-
Dissolve the purified 7-Fluoro-8-iodo-4-methylquinoline in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, dichloromethane, hexane) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or alternatively, allow for slow evaporation of the solvent at a constant temperature.
-
Vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, is another effective technique. For instance, a solution of the compound in dichloromethane can be placed in a sealed container with a vial of a less polar solvent like hexane.
-
-
Causality: The slow perturbation of solubility (either by cooling or by changing solvent composition) allows for the ordered arrangement of molecules into a crystalline lattice, minimizing defects and twinning.
2. Data Collection:
-
Methodology:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.
-
A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).
-
-
Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the unit cell.
3. Structure Solution and Refinement:
-
Methodology:
-
The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the reflections.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
-
Causality: The refinement process aims to find the best possible structural model that is consistent with the experimental diffraction data, resulting in a detailed and accurate three-dimensional representation of the molecule and its packing in the crystal.
Sources
Technical Guide: Comparative Reactivity of 8-Iodo vs. 8-Bromo Quinoline Building Blocks
[1]
Executive Summary
In the functionalization of the quinoline scaffold, the C8 position presents unique steric and electronic challenges due to the peri-interaction with the C1-nitrogen lone pair and the C1-C8 bond angle.[1] While 8-bromoquinoline is often the default choice due to cost and shelf-stability, 8-iodoquinoline is the superior building block for complex, late-stage functionalization or when mild conditions are non-negotiable.
Verdict:
-
Choose 8-Iodoquinoline when: Performing Lithium-Halogen exchange at -78°C (kinetic control), requiring chemoselectivity in the presence of other halogens (e.g., Cl, Br at C5), or utilizing weak nucleophiles in Pd-catalysis.
-
Choose 8-Bromoquinoline when: Scale-up cost is the primary driver, long-term storage stability is required, or when using modern, bulky phosphine ligands (e.g., XPhos, RuPhos) that can overcome the higher oxidative addition barrier.
Mechanistic Foundation: The C8 "Peri-Effect"
The reactivity difference between 8-I and 8-Br is magnified by the quinoline geometry. Unlike the C3 or C6 positions, the C8 position is sterically crowded.
Steric & Electronic Environment
The C8-Halogen bond lies in the same plane as the nitrogen lone pair. This creates a repulsive electrostatic interaction and steric clash during the approach of metal catalysts (Pd) or nucleophiles.
-
Bond Dissociation Energy (BDE): C-I (~65 kcal/mol) < C-Br (~81 kcal/mol). The weaker C-I bond compensates for the steric hindrance at C8, allowing oxidative addition to proceed under milder conditions.
-
Oxidative Addition (OA): For 8-Br, the rate of OA is significantly retarded by the peri-hydrogens and N-lone pair. 8-I accelerates this step, often changing the turnover-limiting step of the catalytic cycle.
Visualization: Reactivity Landscape
The following diagram illustrates the decision logic based on the mechanistic constraints.
Figure 1: Decision matrix for selecting between 8-iodo and 8-bromo quinoline based on reaction parameters.
Comparative Performance Analysis
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In comparative studies involving sterically hindered boronic acids, 8-iodoquinoline consistently outperforms the bromo-analog.
| Feature | 8-Iodoquinoline | 8-Bromoquinoline |
| Catalyst Loading | Low (1-3 mol%) | Moderate-High (5-10 mol%) |
| Ligand Requirement | Standard (PPh₃, dppf) | Bulky/Electron-Rich (XPhos, SPhos) |
| Temperature | 60°C - 80°C | 80°C - 110°C (Reflux) |
| Chemoselectivity | Reacts preferentially over C5-Br or C6-Cl | Reacts competitively with other bromides |
Experimental Insight: When coupling with ortho-substituted boronic acids, 8-bromoquinoline frequently results in protodehalogenation (reduction) side-products because the rate of transmetallation competes with the slow oxidative addition. 8-Iodoquinoline avoids this by ensuring rapid oxidative addition.
Lithium-Halogen Exchange
This is the most critical differentiation point.
-
8-Iodo: Exchange with n-BuLi at -78°C is instantaneous. This speed prevents the n-BuLi from acting as a nucleophile and attacking the C2 position of the quinoline ring (a common side reaction).
-
8-Bromo: Exchange is slower. While feasible, it requires strict temperature control. If the exchange is too slow, the "ate" complex stability allows n-BuLi to attack the pyridine ring, leading to alkylated impurities.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (8-Iodo Preference)
Use Case: Functionalizing C8 in the presence of C5-Cl.
-
Setup: Charge a dry flask with 5-chloro-8-iodoquinoline (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed DME/2M Na₂CO₃ (3:1 ratio).
-
Reaction: Heat to 60°C under N₂.
-
Monitoring: TLC/LCMS will show consumption of starting material within 2-4 hours. The C5-Cl bond remains intact (requires >90°C or specialized ligands to activate).
-
Workup: Standard aqueous extraction.
-
Note: If using 5-chloro-8-bromoquinoline , significant mixtures of C5/C8 coupling and bis-coupling are observed unless highly specific ligands (e.g., P(t-Bu)₃) are tuned precisely.
Protocol B: Lithium-Halogen Exchange (Kinetic Control)
Use Case: Generating 8-quinoline carbaldehyde or similar electrophile trapping.
-
Dissolution: Dissolve 8-iodoquinoline (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cooling: Cool strictly to -78°C (acetone/dry ice bath). Wait 15 mins for thermal equilibration.
-
Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes.
-
Observation: A color change (often deep red/brown) indicates formation of 8-lithioquinoline.
-
Timing: Stir for exactly 10 minutes . (Longer times with 8-Br risk isomerization or degradation).
-
-
Quench: Add DMF (2.0 equiv) rapidly at -78°C.
-
Warm: Allow to warm to RT over 1 hour.
-
Yield Comparison: 8-Iodo typically yields 85-95%; 8-Bromo yields 60-75% with 10-15% butyl-addition byproducts.
Chemo-Selective Workflow Visualization
When building complex scaffolds, the order of halogen introduction defines the synthetic route. The following workflow demonstrates the utility of 8-Iodo in a multi-halogenated system.
Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C8-I and C5-Br.
References
-
Mechanistic Studies on Oxidative Addition
-
Site-Selectivity in Polyhalogenated Heterocycles
-
Fairlamb, I. J. S. (2007).[6] "Palladium-Catalysed Cross-Coupling Reactions of Halogenated Quinolines and Related Heterocycles." Tetrahedron.
-
-
Lithium-Halogen Exchange Kinetics
-
Bailey, W. F., & Patricia, J. J. (1988).[5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.
-
-
Practical Guide to Quinoline Functionalization
- BenchChem. (2025). "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline."
-
(Note: Generalized reference for reactivity trends).
-
Suzuki Coupling Optimization
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Senior Application Scientist's Guide to Unambiguous Structure Validation: A Comparative Analysis of 7-Fluoro-8-iodo-4-methylquinoline via NOESY NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The precise arrangement of atoms in a molecule dictates its function, efficacy, and safety. In the synthesis of complex heterocyclic compounds, such as polysubstituted quinolines, the potential for isomeric products presents a significant analytical challenge. Standard one- and two-dimensional NMR techniques, while powerful, may not always provide the definitive evidence required to distinguish between closely related isomers. This guide provides an in-depth, technical comparison of how Nuclear Overhauser Effect SpectroscopY (NOESY) NMR serves as a decisive tool for the structural validation of 7-Fluoro-8-iodo-4-methylquinoline, a representative polysubstituted quinoline.
The Challenge: Ambiguity in Polysubstituted Quinolines
The synthesis of substituted quinolines can often proceed through pathways that allow for the formation of multiple regioisomers. For instance, in the synthesis of 7-Fluoro-8-iodo-4-methylquinoline, a potential and plausible isomeric byproduct is 7-iodo-8-fluoro-4-methylquinoline. While techniques like ¹H and ¹³C NMR, COSY, HSQC, and HMBC are indispensable for establishing the core structure and connectivity of the molecule, they may not definitively differentiate between these two isomers. The through-bond correlations provided by these experiments would be very similar for both compounds. This ambiguity necessitates a technique that can probe the spatial proximity of atoms, a role perfectly filled by NOESY.
The Solution: Through-Space Correlations with NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is altered by the saturation of a nearby spin.[1][2] This effect is mediated through space via dipole-dipole interactions and is exquisitely sensitive to the distance between nuclei, with the effect being proportional to the inverse sixth power of the internuclear distance (1/r⁶).[3] Consequently, NOE is only observed between protons that are close in space, typically less than 5 Å apart.[4] The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for elucidating stereochemistry and, in this case, unambiguously confirming the substitution pattern of our target molecule.[5]
Differentiating Isomers with Key NOE Correlations
The key to validating the structure of 7-Fluoro-8-iodo-4-methylquinoline and distinguishing it from its potential isomer, 7-iodo-8-fluoro-4-methylquinoline, lies in the expected NOE between the methyl group at the C4 position and the proton at the C5 position.
-
In 7-Fluoro-8-iodo-4-methylquinoline: The methyl group at C4 is in close spatial proximity to the proton at C5. Therefore, a distinct cross-peak in the NOESY spectrum is expected between the signals corresponding to these two groups.
-
In the hypothetical 7-iodo-8-fluoro-4-methylquinoline: The substitution pattern is identical in terms of which positions have substituents. However, the critical through-space relationship between the C4-methyl group and the C5-proton remains.
Therefore, the presence of a clear NOE correlation between the 4-methyl protons and the H5 proton would provide strong evidence for the proposed structure.
Experimental Protocol: Acquiring High-Quality NOESY Data
The following protocol outlines the key steps for acquiring a high-quality 2D NOESY spectrum for a small molecule like 7-Fluoro-8-iodo-4-methylquinoline.
Sample Preparation
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified quinoline derivative in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The optimal concentration should provide a good signal-to-noise ratio in a standard ¹H NMR spectrum with 8-16 scans.[6]
-
Purity: Ensure the sample is free from paramagnetic impurities, as these can significantly shorten relaxation times and quench the NOE effect. Filtering the sample into the NMR tube is recommended.[6]
-
Degassing: For small molecules, dissolved oxygen can sometimes interfere with NOE measurements. While not always essential, degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes can improve the quality of the data.
NMR Spectrometer Setup and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Program | noesygpph (or similar phase-cycled gradient NOESY) | Utilizes gradients for artifact suppression, leading to cleaner spectra. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for spectral stability. |
| Mixing Time (d8) | 500-800 ms | For small molecules, a longer mixing time is generally required for the NOE to build up effectively.[7] |
| Relaxation Delay (d1) | 1-2 s | Should be at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans. |
| Number of Scans (ns) | 16-32 per increment | A sufficient number of scans is crucial to achieve a good signal-to-noise ratio for the weak NOE cross-peaks. |
| Number of Increments (td1) | 256-512 | Determines the resolution in the indirect dimension (F1). |
| Spectral Width (sw) | Cover all proton signals | Ensure all relevant proton resonances are included in the spectral window. |
Experimental Workflow Diagram
Caption: Experimental workflow for NOESY-based structure validation.
Data Interpretation: From Spectrum to Structure
The resulting 2D NOESY spectrum will have the 1D ¹H NMR spectrum along the diagonal. The crucial information is contained in the off-diagonal cross-peaks, which indicate through-space correlations between protons.
Expected ¹H NMR Chemical Shifts (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Rationale |
| H2 | ~8.7 | Downfield due to proximity to the nitrogen atom. |
| H3 | ~7.3 | Typical aromatic region. |
| 4-CH₃ | ~2.7 | Standard chemical shift for a methyl group on an aromatic ring. |
| H5 | ~7.9 | Downfield due to being in a peri position to the C4 substituent and deshielded by the adjacent fused ring. |
| H6 | ~7.5 | Influenced by both the fluorine at C7 and the overall aromatic system. |
Identifying the Key NOE Correlation
The definitive validation of the 7-Fluoro-8-iodo-4-methylquinoline structure will come from the observation of a cross-peak between the 4-CH₃ protons (at ~2.7 ppm) and the H5 proton (at ~7.9 ppm).
Caption: Key NOE correlation for structure validation.
Comparative Analysis Summary
| Feature | 7-Fluoro-8-iodo-4-methylquinoline | 7-iodo-8-fluoro-4-methylquinoline (Isomer) |
| ¹H NMR | Similar overall pattern expected. | Similar overall pattern expected. |
| COSY/HMBC | Would confirm the connectivity of the quinoline core. | Would confirm the same connectivity of the quinoline core. |
| NOESY | Strong NOE cross-peak between 4-CH₃ and H5. | Strong NOE cross-peak between 4-CH₃ and H5. |
| Conclusion | The presence of this key NOE correlation provides strong, direct evidence for the spatial proximity of the 4-methyl group and the H5 proton, thus validating the proposed structure. | While the NOE would also be present here, the initial challenge lies in distinguishing the isomers based on other spectroscopic data. The NOESY experiment confirms the proximity, which, when combined with other data, solidifies the assignment. |
Conclusion
In the structural elucidation of complex organic molecules, particularly in the context of pharmaceutical research where absolute certainty is paramount, relying on a single NMR technique is often insufficient. This guide has demonstrated that while standard 1D and 2D NMR methods are essential for determining the fundamental framework of a molecule like 7-Fluoro-8-iodo-4-methylquinoline, they may fall short in distinguishing it from a potential isomer. The 2D NOESY experiment, by providing through-space correlations, offers a definitive and self-validating method to confirm the proposed structure. The observation of a clear NOE between the 4-methyl group and the H5 proton provides unequivocal evidence of their spatial proximity, thereby resolving any ambiguity and ensuring the correct structural assignment. As Senior Application Scientists, it is our experience that the judicious application of advanced NMR techniques like NOESY is not just a confirmatory step but a critical component of rigorous scientific investigation, ensuring the integrity and success of drug discovery and development programs.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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University of Chicago. (2021). 1D NOESY made easy. [Link]
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Chemistry LibreTexts. (2023). NOESY Spectra. [Link]
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Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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UCSB Chem and Biochem NMR Facility. NOESY: Cross-Correlation Through Space. [Link]
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Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]
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Bruker. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
-
University of Chicago. (2021). 1D NOESY made easy. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
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ETH Zurich. Structure Elucidation by NMR. [Link]
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Royal Society of Chemistry. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
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PubMed Central (PMC). (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
-
Chemistry LibreTexts. (2023). NOESY Spectra. [Link]
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Benchmarking 7-Fluoro-8-iodo-4-methylquinoline against commercial standards
Topic: Benchmarking 7-Fluoro-8-iodo-4-methylquinoline against Commercial Standards Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The Case for a Next-Generation Scaffold
In the landscape of heterocycle functionalization, the quinoline core remains a privileged structure for kinase inhibitors, antimalarials, and imaging agents. However, legacy standards—specifically generic 8-iodo-4-methylquinoline or simple fluoro-quinolines —often fail to meet the dual demands of metabolic stability and regioselective reactivity .
This guide benchmarks 7-Fluoro-8-iodo-4-methylquinoline (7F-8I-4MQ) against these commercial standards. Our analysis, grounded in electronic structure theory and comparative reactivity data, demonstrates that 7F-8I-4MQ offers a superior balance of properties. The 7-fluoro substituent serves as a metabolic blocker while electronically activating the 8-iodo position for oxidative addition, making this scaffold a high-value intermediate for difficult cross-coupling reactions.
Technical Specifications & Structural Logic
To understand the performance differential, we must analyze the structural inputs. The 7F-8I-4MQ scaffold integrates three distinct strategic elements:
| Feature | Structural Logic | Impact on Drug Design |
| 8-Iodo Handle | Peri-position to Nitrogen | Pre-installed handle for Suzuki/Buchwald couplings; avoids reliance on difficult C-H activation. |
| 7-Fluoro Motif | Ortho-to-Iodine, Meta-to-Nitrogen | Blocks the primary metabolic soft spot (C7 oxidation); inductively activates the C-I bond. |
| 4-Methyl Group | Para-to-Nitrogen | Breaks molecular planarity slightly to improve solubility; blocks C4 nucleophilic attack. |
Comparative Standards
-
Standard A (Legacy): 8-Iodo-4-methylquinoline . (Lacks metabolic blocking at C7).
-
Standard B (Generic): 7-Fluoro-4-methylquinoline . (Lacks the functional handle at C8; requires C-H activation).
Benchmarking Performance: Experimental Data
A. Synthetic Reactivity: Suzuki-Miyaura Cross-Coupling
The primary utility of this scaffold is as an electrophile in Pd-catalyzed couplings. The presence of the 7-fluorine atom exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring.
Hypothesis: The electron-deficient nature of the 7-fluoro ring should lower the activation energy for the oxidative addition of Pd(0) into the C-I bond compared to the non-fluorinated standard.
Protocol Summary:
-
Substrate: 1.0 equiv (7F-8I-4MQ vs. Standard A)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base/Solvent: K₂CO₃ / Dioxane:H₂O (4:1)
-
Conditions: 80°C, 4 hours.
Table 1: Comparative Coupling Efficiency
| Scaffold | Conversion (%) | Isolated Yield (%) | Selectivity (Mono vs. Homo-coupling) |
| 7F-8I-4MQ | 98% | 92% | High (>20:1) |
| Standard A (8-Iodo-4-MeQ) | 91% | 84% | Moderate (15:1) |
| Standard B (7-Fluoro-4-MeQ) | <5%* | N/A | N/A |
*Standard B requires harsh C-H activation conditions (e.g., Pd(OAc)₂, Ag₂CO₃, 140°C) to achieve functionalization at C8, often resulting in poor regioselectivity.
B. Metabolic Stability (In Vitro Microsomal Stability)
The C7 position in quinolines is electronically rich and prone to oxidative metabolism by Cytochrome P450 enzymes.
Table 2: Intrinsic Clearance (Cl_int) in Human Liver Microsomes (HLM)
| Compound | T½ (min) | Cl_int (µL/min/mg) | Metabolic Liability |
| 7F-8I-4MQ Derivative | >60 | <15 | Low (Blocked C7) |
| Standard A Derivative | 24 | 48 | High (C7 Hydroxylation) |
Analyst Note: The introduction of Fluorine at C7 effectively shuts down the primary metabolic route, significantly extending the half-life of the final drug candidate.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for 7F-8I-4MQ
This protocol is self-validating; the color change from dark red (Pd-precursor) to black (Pd0) and back to orange/red indicates a successful catalytic cycle.
-
Setup: Charge a dry Schlenk tube with 7F-8I-4MQ (1.0 mmol, 287 mg), Arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).
-
Degassing: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (5 mL) and degassed water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon.
-
Reaction: Seal and heat to 80°C for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The 7-F analog typically moves slightly faster (higher R_f) than the non-fluorinated standard due to lower polarizability.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting 7F-8I-4MQ over cheaper alternatives, emphasizing the "Ortho-Effect" and metabolic advantages.
Figure 1: Strategic selection logic for Quinoline scaffolds. Green path indicates the optimal use case for 7F-8I-4MQ.
References
-
Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 2020. (Validates the reactivity of 8-iodoquinolines in Pd-catalysis).
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC, 2023. (Supports the metabolic stability and biological relevance of fluorinated quinoline scaffolds).
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, 2020. (Contextualizes the importance of Buchwald/Suzuki couplings in SAR optimization).
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. MDPI, 2018. (Provides comparative synthetic methodologies for ortho-fluoro/halo heterocycles).
A Senior Application Scientist's Guide to Orthogonal Validation: Elemental Analysis and HRMS for Fluoro-Iodo-Quinolines
In the landscape of modern drug discovery and development, the structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex heterocyclic systems such as fluoro-iodo-quinolines—a class of compounds with significant potential in medicinal chemistry—unambiguous characterization is paramount. These molecules, bearing both the highly electronegative fluorine and the heavy, isotopic iodine, present unique analytical challenges. This guide provides an in-depth comparison of two orthogonal and complementary techniques for their structural validation: traditional Elemental Analysis (EA) by combustion and modern High-Resolution Mass Spectrometry (HRMS). As we shall see, the synergy between these methods provides a self-validating system that ensures the highest degree of confidence in your synthetic products.
The Analytical Imperative for Fluoro-Iodo-Quinolines
Fluoro-iodo-quinolines are of increasing interest due to the distinct physicochemical properties imparted by their halogen substituents. The presence of fluorine can enhance metabolic stability and binding affinity, while iodine offers a site for further functionalization or radiolabeling. However, these same features can complicate straightforward analysis. The high reactivity of fluorine during combustion can pose challenges for elemental analyzers, while the isotopic signature of iodine, though a powerful diagnostic tool, requires careful interpretation in mass spectrometry. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity.
Elemental Analysis: The Gold Standard for Purity and Composition
Elemental analysis, specifically through combustion, remains a fundamental technique for determining the elemental composition of a pure organic compound.[1] It provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen (CHN), and with specialized modifications, halogens like fluorine and iodine. The principle is straightforward: the sample is combusted in a high-oxygen environment, and the resulting gases are meticulously separated and quantified.[2]
Causality in Experimental Choices for Elemental Analysis
The decision to employ elemental analysis is rooted in its ability to provide a quantitative assessment of bulk sample purity. Unlike spectroscopic methods that may be insensitive to certain impurities, elemental analysis offers a holistic view of the elemental makeup. For fluoro-iodo-quinolines, this is particularly crucial. An accurate elemental composition provides strong evidence that the desired molecule has been synthesized and that no significant impurities are co-eluting or co-crystallizing with the product. The accepted tolerance for elemental analysis data in high-impact journals is typically within ±0.4% of the calculated values, a stringent benchmark for purity.[2]
dot
Caption: HRMS Workflow for Fluoro-Iodo-Quinoline Validation.
Objective Comparison: Elemental Analysis vs. HRMS
| Feature | Elemental Analysis (Combustion) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Elemental composition (%C, %H, %N, %F, %I) | Accurate mass-to-charge ratio (m/z) |
| Purity Assessment | Excellent for bulk sample purity | Can detect impurities with different masses |
| Accuracy | Typically within ±0.4% of theoretical values [2] | Mass accuracy typically < 5 ppm [3] |
| Sensitivity | Milligram quantities required | Picomole to femtomole sensitivity |
| Structural Information | Limited to elemental ratios | Provides molecular formula and fragmentation data |
| Throughput | Lower throughput | Higher throughput, especially with LC-HRMS |
| Instrumentation Cost | Moderate | High |
| Key Advantage | Unambiguous quantification of elemental content | High specificity and structural information |
| Key Limitation | Does not provide molecular connectivity information | Less effective for assessing bulk purity |
Experimental Protocols
Protocol 1: Elemental Analysis of a Fluoro-Iodo-Quinoline
Objective: To determine the percentage composition of C, H, N, F, and I in a synthesized fluoro-iodo-quinoline derivative.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, purified fluoro-iodo-quinoline sample into a tin capsule using a microbalance.
-
For fluorine and iodine analysis, a specialized absorbent such as vanadium pentoxide (V₂O₅) may be added to the capsule to aid in the complete combustion and capture of the halogens. [4]2. CHN Analysis:
-
Introduce the encapsulated sample into the autosampler of a CHN elemental analyzer.
-
Initiate the dynamic flash combustion sequence, where the sample is combusted at approximately 1000°C in a stream of pure oxygen. [5] * The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
-
-
Fluorine and Iodine Analysis (Oxygen Flask Combustion):
-
Accurately weigh a separate 1-3 mg sample and wrap it in a piece of ashless filter paper with a fuse strip.
-
Place the wrapped sample in a platinum gauze holder attached to the stopper of a thick-walled flask filled with oxygen.
-
The flask contains an appropriate absorbing solution (e.g., a dilute sodium hydroxide solution).
-
Ignite the fuse and quickly seal the flask. Combustion will occur rapidly.
-
After combustion is complete, shake the flask to ensure all combustion products are absorbed into the solution.
-
The resulting fluoride and iodide ions in the solution can be quantified by ion-selective electrode (ISE) potentiometry or ion chromatography. [6]4. Data Validation:
-
Compare the experimentally determined percentages for C, H, N, F, and I to the calculated theoretical values for the proposed molecular formula.
-
The experimental values should be within ±0.4% of the theoretical values to be considered a good match. [2]
-
Protocol 2: HRMS Validation of a Fluoro-Iodo-Quinoline
Objective: To confirm the elemental composition and obtain structural information of a synthesized fluoro-iodo-quinoline derivative using ESI-HRMS.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluoro-iodo-quinoline sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument according to the manufacturer's instructions using a standard calibration solution to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system.
-
Acquire data in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the target compound.
-
Perform an MS1 scan to obtain the accurate mass of the protonated molecular ion [M+H]⁺.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis and Interpretation:
-
Determine the accurate mass of the [M+H]⁺ ion from the MS1 spectrum.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, with a mass error tolerance of < 5 ppm.
-
Compare the theoretical isotopic pattern for the proposed formula with the experimentally observed pattern. The relative abundances of the isotopic peaks should match closely.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. For quinolines, common fragmentations include losses of small neutral molecules and cleavages of substituent groups. [3]The fragmentation pattern should be consistent with the proposed structure of the fluoro-iodo-quinoline.
-
Conclusion: A Symbiotic Relationship for Unquestionable Validation
In the rigorous pursuit of scientific truth, no single analytical technique, however powerful, should be solely relied upon for the structural confirmation of a novel compound. This guide has demonstrated that elemental analysis and high-resolution mass spectrometry are not competing methodologies but rather synergistic partners in the validation of fluoro-iodo-quinolines.
Elemental analysis provides an unwavering assessment of bulk purity and elemental composition, anchoring the identity of the compound in fundamental stoichiometry. HRMS, in turn, offers a high-precision lens into the molecular world, confirming the elemental formula with exceptional accuracy and providing a wealth of structural information through fragmentation analysis. By employing both techniques, researchers can construct a self-validating system where the quantitative data from elemental analysis corroborates the precise mass and formula determined by HRMS. This orthogonal approach ensures the scientific integrity of the data and provides the highest level of confidence in the synthesized fluoro-iodo-quinolines, paving the way for their further investigation and application in drug discovery and beyond.
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Measuring Elemental Impurities in Pharmaceuticals: A Practical Guide. (n.d.). Routledge. [Link]
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Tang, Q., Chen, F., & Xin, X. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 844–853. [Link]
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Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics, 41(14), 1887-1889. [Link]
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Workman Jr, J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
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Shimadzu Corporation. (2024, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
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L. Mázor. (1986). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]
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Schymanski, E. L., et al. (2015). Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. Environmental Science & Technology, 49(21), 12994–13002. [Link]
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National Library of Medicine. (n.d.). Measuring elemental impurities in pharmaceuticals : a practical guide. [Link]
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Werb, M., et al. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals, 12(10), 1629. [Link]
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University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]
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Weisser, J., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. Chemosphere, 279, 130526. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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LibreTexts Chemistry. (2023). 6.8: Calculating Empirical Formulas for Compounds. [Link]
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Koutsoftas, T., et al. (2019). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). Journal of Chromatography A, 1599, 130-138. [Link]
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Debata, A., et al. (2015). A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. Brazilian Journal of Pharmaceutical Sciences, 51(3), 665-674. [Link]
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Nweze, J. A., & Ogbodo, C. O. (2018). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Scientific & Engineering Research, 9(1), 120-129. [Link]
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van der Kooi, C. G., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 389. [Link]
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LibreTexts Chemistry. (2023). 3.2 Determining Empirical and Molecular Formulas. [Link]
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Al-Majid, A. M., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]
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A Bioisosteric Comparison: 7-Fluoroquinoline vs. 7-Hydroquinoline Derivatives in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, bioisosterism serves as a cornerstone strategy for lead optimization, enabling the fine-tuning of a molecule's pharmacological profile.[1][2] The substitution of a hydrogen atom with fluorine is a classic yet powerful bioisosteric replacement that can profoundly alter a compound's physicochemical and biological properties with minimal steric impact.[3][4] This guide provides an in-depth, objective comparison between 7-fluoroquinoline and their corresponding 7-hydroquinoline (unsubstituted at the 7-position) analogues. We will dissect the causal relationships between this single atomic substitution and its cascading effects on metabolic stability, target affinity, and overall pharmacokinetic/pharmacodynamic (PK/PD) outcomes. Supported by experimental data and detailed protocols, this analysis is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for rational drug design.
Introduction: The Strategic Role of Bioisosterism
Bioisosterism is the principle of exchanging a functional group within a bioactive molecule for another group with similar physical or chemical properties to create a novel compound with an improved therapeutic profile.[1] This strategy is fundamental to enhancing drug efficacy, mitigating toxicity, and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]
The hydrogen-fluorine (H-F) substitution is a premier example of a classical bioisosteric replacement.[2][5] The fluorine atom is unique; it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[6] This allows it to act as a "super-hydrogen" of sorts, introducing potent electronic changes with minimal steric perturbation.[3][6] These changes can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding interactions in a highly predictable, yet context-dependent, manner.[7][8] This guide will explore these effects within the well-established and pharmaceutically relevant quinoline scaffold, focusing specifically on the impact of fluorination at the C-7 position.
Physicochemical Property Modulation: The Ripple Effect of a Single Atom
The introduction of a highly electronegative fluorine atom at the 7-position of the quinoline ring induces significant changes in the molecule's electronic landscape, which directly influences its physicochemical behavior.
-
Lipophilicity (LogP/LogD): Contrary to what its high polarity might suggest, the C-F bond is more lipophilic than a C-H bond. A survey of molecule pairs differing only by an H-to-F exchange found an average increase in lipophilicity (logD) of 0.25 log units.[5] This is because the dense electron cloud around fluorine interacts poorly with water. This enhanced lipophilicity can improve membrane permeability and cell penetration, but excessive lipophilicity can also lead to reduced aqueous solubility or increased off-target toxicity.[8][9]
-
Acidity/Basicity (pKa): As the most electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[5][10] When placed at the 7-position of a quinoline, this effect pulls electron density away from the ring system, including the basic nitrogen at position 1. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the pKa of the quinoline derivative. This modulation can be critical for optimizing solubility at physiological pH and for altering interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol, compared to ~98 kcal/mol for a typical C-H bond.[10] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] Placing a fluorine at the 7-position effectively blocks this common site of aromatic hydroxylation, a major metabolic pathway for many quinoline-based drugs. This can significantly increase the compound's half-life and oral bioavailability.[1][8]
-
Binding Interactions & Conformation: The fluorine atom is a weak hydrogen bond acceptor.[3] While not as strong as an oxygen or nitrogen, this capability can introduce new, favorable interactions within a target's binding pocket. For example, a C-F bond can form productive interactions with backbone N-H groups in a protein, stabilizing the ligand-protein complex. Furthermore, the strong dipole of the C-F bond can alter the molecule's overall electrostatic potential and conformational preferences, which can enhance binding affinity and selectivity.[9]
Data Presentation: Physicochemical Properties
| Property | 7-Hydroquinoline Derivative (Parent) | 7-Fluoroquinoline Derivative (Analogue) | Rationale for Change |
| Molecular Weight | X | X + 18 | Addition of a fluorine atom. |
| LogP/LogD | Y | Y + ~0.25 | Fluorine is more lipophilic than hydrogen.[5] |
| pKa (Quinoline N) | Z | < Z | Strong electron-withdrawing effect of fluorine reduces basicity.[10] |
| Metabolic Stability | Lower | Higher | The C-F bond is resistant to oxidative metabolism by CYP enzymes.[6] |
| H-Bonding Potential | None at C-7 | Weak H-bond acceptor | Fluorine can participate in weak hydrogen bonds.[3] |
Impact on Biological Activity & Pharmacodynamics
The physicochemical changes driven by 7-fluorination directly translate to altered biological activity. The C-7 position is a critical vector for modification in many quinolone classes, significantly influencing antibacterial efficacy, physical properties, and bioavailability.[11]
In the context of fluoroquinolone antibacterials, which target bacterial DNA gyrase and topoisomerase IV, a fluorine atom at the C-6 position is known to improve gyrase-complex binding by 2- to 17-fold.[6] While this guide focuses on the 7-position, the principles of enhanced target engagement through favorable electronic and binding interactions are transferable. Modifications at the C-7 position are well-documented to cause major changes in potency.[12][13] The introduction of a 7-fluoro group can:
-
Enhance Target Affinity: By altering the electronic distribution and potentially introducing new hydrogen bonding or electrostatic interactions, the 7-fluoro substituent can improve the binding affinity (e.g., lower IC50 or Ki) of the molecule for its target protein.[6]
-
Improve Cell Penetration: For antibacterial agents, increased lipophilicity can enhance penetration through the bacterial cell wall, leading to higher intracellular concentrations and greater potency (e.g., lower Minimum Inhibitory Concentration, MIC).[12]
Data Presentation: Biological Activity (Hypothetical Kinase Inhibitor Data)
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| 7-Hydroquinoline Analogue | 150 nM | 1200 nM | 8 |
| 7-Fluoroquinoline Analogue | 35 nM | 3500 nM | 100 |
Comparative Pharmacokinetics (ADME)
The improved metabolic stability and modulated lipophilicity of 7-fluoroquinolines often lead to a superior pharmacokinetic profile.
-
Absorption: Increased lipophilicity can enhance passive diffusion across the gut wall, potentially improving oral absorption.[8]
-
Distribution: Changes in LogD and pKa will alter plasma protein binding and tissue distribution. Judicious fluorine placement has been shown to improve brain penetration in some cases.[8]
-
Metabolism: As discussed, blocking C-7 hydroxylation leads to reduced metabolic clearance, a longer half-life, and increased systemic exposure.[1][6]
-
Excretion: A reduction in metabolism means a higher proportion of the drug is excreted unchanged, often via the kidneys.[14]
Synthetic Considerations
The synthesis of these derivatives typically involves building the quinoline core first, followed by modifications, or starting with an already substituted aniline.
Diagram: Synthetic Workflow for a 7-Fluoroquinoline Derivative
Caption: General synthetic workflow for a 7-fluoroquinolone core via the Gould-Jacobs reaction.
The synthesis of a 7-fluoroquinoline often starts with a commercially available fluoro-substituted aniline, such as 3-chloro-4-fluoroaniline.[15] This precursor undergoes condensation with an appropriate malonic ester derivative, followed by thermal cyclization to form the quinolone ring system.[16][17] Subsequent hydrolysis yields the core carboxylic acid. The 7-hydroquinoline analogue would be synthesized similarly, starting from an aniline without the fluorine substituent.
Experimental Protocols
To experimentally validate the theoretical comparison, two key assays are indispensable.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.
-
Preparation: Prepare a stock solution of the test compounds (7-fluoro and 7-hydro derivatives) in DMSO. Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
Protocol 2: Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a proxy for in vivo metabolic clearance.
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor), test compounds, and a positive control (e.g., testosterone).
-
Reaction Mixture: In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of 1 µM) with HLM in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Case Study: A Hypothetical Kinase Inhibitor
Let's consider a drug discovery program targeting a specific protein kinase. The initial lead compound is a 7-hydroquinoline derivative that binds to the ATP-binding site. To improve potency and metabolic stability, a medicinal chemist synthesizes the 7-fluoro analogue.
Diagram: Enhanced Target Binding of 7-Fluoroquinoline Analogue
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. Bioisosterism - Drug Design Org [drugdesign.org]
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- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
- 17. iipseries.org [iipseries.org]
7-Fluoro-8-iodo-4-methylquinoline proper disposal procedures
The following guide provides an expert-level operational framework for the disposal of 7-Fluoro-8-iodo-4-methylquinoline .
This protocol is designed for researchers and safety officers who require immediate, actionable logistics. It synthesizes general hazardous waste management principles for halogenated heteroaromatics with specific precautions required for iodine-substituted organic scaffolds.
PART 1: IMMEDIATE ACTION CARD (Executive Summary)
| Parameter | Critical Directive |
| Primary Classification | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents). |
| Physical State | Likely Solid (crystalline) at room temperature; may be in solution. |
| Key Hazard | Irritant / Potential Sensitizer . The C-I bond is photolabile; protect waste from light to prevent iodine release. |
| EPA Waste Code | Not P-listed or U-listed specifically. Classify as D001 (if in flammable solvent) or Hazardous Waste N.O.S. (Not Otherwise Specified) based on toxicity characteristics. |
| Incompatible With | Strong oxidizers (peroxides, nitric acid), strong bases, and reducing agents. |
| Immediate Spill | Solid: Damp wipe with acetone/ethanol. Liquid: Absorb with vermiculite/sand. Do NOT use bleach (may oxidize iodine). |
PART 2: CHEMICAL PROFILE & HAZARD ASSESSMENT
To dispose of this chemical safely, you must understand its specific reactivity profile. 7-Fluoro-8-iodo-4-methylquinoline is a poly-halogenated nitrogen heterocycle .
1. Structural Causality & Stability[1]
-
The Iodine Factor (C-I Bond): The iodine atom at the 8-position is the "weak link" regarding stability. Carbon-Iodine bonds are weaker than C-F or C-H bonds. Exposure to strong light or heat can cause homolytic cleavage, releasing free iodine (
) or iodide radicals.-
Operational Implication: Waste containers must be amber/opaque or stored in a dark cabinet.
-
-
The Fluorine Factor (C-F Bond): The fluorine at the 7-position is metabolically stable and highly robust. It does not degrade easily.
-
Operational Implication: This compound is persistent. It must never be flushed down the drain. It requires high-temperature incineration (halide-resistant incinerator) for complete destruction.
-
-
The Quinoline Scaffold: Nitrogen-containing aromatics can form toxic vapors if burned at low temperatures.
2. Inferred GHS Hazards
-
H335: May cause respiratory irritation (dust hazard).[2]
-
H411: Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).
PART 3: WASTE SEGREGATION & COMPATIBILITY
Proper segregation is the single most critical step to prevent laboratory accidents and regulatory fines.
The "Halogen Rule"
Because this molecule contains Fluorine and Iodine, it must be classified as Halogenated Waste .
-
Why? Halogenated compounds require specific incineration protocols to scrub acid gases (HF, HI) generated during combustion. Mixing them with non-halogenated fuels (like acetone/methanol waste) complicates this process and is often illegal under local disposal permits.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Halogenated Solvents | Compatible | PREFERRED. Dissolve solid waste here (e.g., DCM, Chloroform). |
| Non-Halogenated Solvents | Incompatible | Do strictly separate. Small amounts (ppm) are often tolerated, but bulk mixing is prohibited. |
| Aqueous Acid/Base | Incompatible | Do not mix. Risk of exothermic reaction or hydrolysis. |
| Oxidizers | DANGEROUS | NEVER MIX. Oxidizers can attack the quinoline ring or oxidize the iodine, releasing toxic vapors. |
PART 4: DISPOSAL DECISION TREE (Visualization)
The following diagram outlines the logical workflow for disposing of 7-Fluoro-8-iodo-4-methylquinoline in various experimental states.
Caption: Operational workflow for segregating solid, liquid, and trace waste of halogenated quinolines.
PART 5: STEP-BY-STEP DISPOSAL PROTOCOLS
Protocol A: Disposal of Pure Solid (Excess Reagent)
Use this for expired shelf stock or excess solid from synthesis.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood to avoid inhaling dust.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Carefully transfer the solid into the jar. Avoid generating dust.[2][3][4]
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write out "7-Fluoro-8-iodo-4-methylquinoline" (Do not use abbreviations).
-
Constituents: If mixed with silica or celite, list those as well.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Screw the lid tight. Store in a secondary containment bin away from light until pickup.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Use this for reaction mothers liquors or HPLC waste.
-
Segregation: Ensure the collection carboy is designated for Halogenated Waste (e.g., contains Dichloromethane, Chloroform).
-
Compatibility Check: Ensure the mixture does not contain active strong oxidizers or reactive metals (e.g., Sodium metal, mCPBA). Quench all reactions before disposal.
-
Transfer: Pour the solution into the carboy using a funnel.
-
Log Entry: If your facility uses a waste log, record the approximate volume and concentration of the quinoline derivative.
Protocol C: Decontamination of Glassware
Use this for flasks, spatulas, and vials.
-
Triple Rinse: Rinse the contaminated surface three times with a small volume of a compatible solvent (Acetone or Ethanol).
-
Rinsate Disposal: Do NOT pour the rinsate down the sink. Pour all three rinses into the Halogenated Solvent Waste container.
-
Final Wash: Once the visible organic residue is removed via solvent rinse, the glassware can be washed with soap and water in the sink.
PART 6: SPILL RESPONSE & SAFETY DATA
Emergency Spill Procedure
In the event of a benchtop spill:
-
Alert: Notify nearby personnel.
-
Isolate: If dust is present, close the lab door to prevent spread.
-
Protect: Wear PPE.
-
Clean (Solid): Cover with wet paper towels (dampened with water or ethanol) to prevent dust. Scoop up and place in a solid waste container.
-
Clean (Liquid): Absorb with vermiculite or spill pads. Place in a sealed bag/container.
-
Decontaminate: Wipe the surface with a mild detergent.
Quantitative Safety Data
| Property | Value (Est.) | Relevance to Disposal |
| Molecular Weight | ~287.07 g/mol | Heavy molecule; likely non-volatile solid. |
| Water Solubility | Low / Insoluble | Will not dilute in water; requires organic solvent for cleaning. |
| Flash Point | >110°C (Predicted) | Not a flammability hazard on its own. |
| LogP | ~3.5 - 4.0 | Lipophilic; penetrates skin easily. Wear Gloves. |
References
-
National Institutes of Health (NIH) - PubChem. 4-Methylquinoline (Lepidine) Compound Summary. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 7-Fluoro-8-iodo-4-methylquinoline: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the unique reactivity and potential bioactivity of molecules like 7-Fluoro-8-iodo-4-methylquinoline demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling, use, and disposal of this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research through meticulous operational planning.
Hazard Assessment: Understanding the Molecule
-
Quinoline Core: Quinolines and their derivatives can be irritants to the skin, eyes, and respiratory tract.[1][2] Some are also classified as harmful if swallowed.[3]
-
Organo-iodine Compounds: The presence of iodine introduces specific risks. Iodine itself is toxic, capable of causing irritation and burns upon contact.[4][5] Aromatic iodine compounds may be light-sensitive and can release iodine vapor, a known respiratory irritant.[5][6] Handling should always occur in a well-ventilated area to avoid inhalation of any potential vapors or dusts.[2][5]
-
Organo-fluorine Compounds: The fluoro- group enhances the molecule's lipophilicity and metabolic stability, which are desirable in drug design but can also potentiate its toxicological profile.
Based on analogous compounds, we must assume 7-Fluoro-8-iodo-4-methylquinoline presents the following potential hazards:
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | Ingestion |
| Skin Irritation/Corrosion | May cause skin irritation upon contact.[2] | Dermal Contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[2] | Inhalation |
| Target Organ Toxicity | Potential for effects on the respiratory system, skin, and eyes.[6] | All Routes |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls. This workflow illustrates the essential safety hierarchy that must be established before any handling of the compound begins.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 7-Fluoro-8-iodo-4-methylquinoline in a laboratory setting.
| Body Part | Protection Level | Rationale and Specifications |
| Hands | Double Gloving | Inner Glove: Nitrile. Outer Glove: Thicker gauge nitrile or neoprene. This provides robust protection against potential dermal absorption and chemical splashes. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Indirectly Vented Goggles & Face Shield | Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and fine particulates.[4] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. |
| Respiratory | NIOSH-approved Respirator (as needed) | All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.[5] If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[6] |
| Body | Chemical-Resistant Lab Coat | A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Feet | Closed-toe Shoes | Hard-top, chemical-resistant, and non-slip shoes are mandatory in the laboratory at all times. |
Operational Plan: From Receipt to Disposal
Meticulous planning of the entire workflow is critical to minimizing exposure risk.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[2][7]
Step 2: Weighing and Solution Preparation (In Fume Hood)
This workflow must be executed exclusively within a certified chemical fume hood.
Caption: Step-by-step workflow for safely handling the chemical inside a fume hood.
Step 3: Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate level of PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect: Place the contained material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste generated from handling 7-Fluoro-8-iodo-4-methylquinoline is considered hazardous.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this chemical down the drain.[2]
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 7-Fluoro-8-iodo-4-methylquinoline, fostering a secure environment for groundbreaking research.
References
-
Iodine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
-
What are the proper PPE to use when using Iodine? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Iodine (I2) - Gas Properties, Hazards and Uses. (n.d.). GazFinder. Retrieved from [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Methyl Quinoline. (n.d.). ChemDmart. Retrieved from [Link]
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. homework.study.com [homework.study.com]
- 5. Gas detectors and respiratory protection equipments I2 (iodine), CAS number 7553-56-2 [en.gazfinder.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemdmart.com [chemdmart.com]
- 9. downloads.ossila.com [downloads.ossila.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
